Imepitoin
Descripción
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-morpholin-4-yl-4H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHYCZKIFIHTAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172160 | |
| Record name | Imepitoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188116-07-6 | |
| Record name | Imepitoin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188116076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imepitoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-4-morpholino-1H-imidazol-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMEPITOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V39682LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Imepitoin on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imepitoin is a centrally acting anti-epileptic and anxiolytic agent that exerts its primary mechanism of action through the modulation of γ-aminobutyric acid type A (GABA-A) receptors. This technical guide provides a comprehensive overview of the molecular interactions, quantitative pharmacological data, and experimental methodologies used to characterize the effects of this compound on GABA-A receptors. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's unique mode of action.
Core Mechanism of Action
This compound functions as a low-affinity partial agonist at the benzodiazepine (B76468) (BZD) binding site located on the GABA-A receptor complex.[1][2][3][4][5] Unlike full agonists such as diazepam, which elicit a maximal response, this compound produces a submaximal potentiation of the GABAergic response. This partial agonism is a key feature of its pharmacological profile, contributing to its favorable side-effect profile, particularly the reduced incidence of sedation and the lack of tolerance and dependence liability observed with full benzodiazepine agonists.
The binding of this compound to the BZD site allosterically modulates the receptor, increasing the affinity of the primary neurotransmitter, GABA, for its own binding site. This enhanced GABA binding leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane potential enhances the inhibitory tone of the central nervous system, thereby counteracting neuronal hyperexcitability associated with seizures and anxiety.
In addition to its primary action at the GABA-A receptor, this compound has also been reported to exhibit a weak blocking effect on voltage-gated calcium channels in a dose-dependent manner.
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling cascade initiated by this compound at the GABA-A receptor.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's interaction with GABA-A receptors.
Table 1: Binding Affinity of this compound and Reference Compounds
| Compound | Receptor/Site | Ki | Species | Reference |
| This compound | Benzodiazepine Site | Low µM range | Rat | |
| Diazepam | Benzodiazepine Site | 6.8 nM | Rat | |
| Clonazepam | Benzodiazepine Site | 1.7 nM | Rat |
Table 2: Functional Efficacy and Potency of this compound
| Parameter | Value | Comparison | In Vitro Model | Reference |
| Efficacy | 12-21% | of Diazepam | Not Specified | |
| Half-maximal Inhibition (IC50) | 520 nM | Diazepam: 60 nM | CRF-induced activity in mouse locus coeruleus neurons |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for key experiments used to characterize the mechanism of action of this compound. While specific parameters for this compound studies are not always publicly available, these protocols represent the standard methodologies employed in the field.
Radioligand Binding Assay for GABA-A Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor site. For this compound, a competitive binding assay against a radiolabeled ligand for the benzodiazepine site, such as [3H]Flumazenil or [3H]Ro 15-1788, is appropriate.
Objective: To determine the Ki of this compound at the benzodiazepine binding site of GABA-A receptors.
Materials:
-
Rat or mouse whole brain or specific brain regions (e.g., cortex, hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [3H]Flumazenil or [3H]Ro 15-1788
-
Unlabeled displacer (for non-specific binding): Diazepam or Clonazepam at a high concentration (e.g., 10 µM)
-
Test compound: this compound at various concentrations
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, membrane preparation, radioligand (at a concentration close to its Kd), and either buffer (for total binding), unlabeled displacer (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to drug application. It is used to determine the functional effects of this compound on GABA-A receptors, such as the potentiation of GABA-evoked currents and effects on channel kinetics.
Objective: To characterize the potentiation of GABA-evoked currents by this compound and determine its EC50.
Materials:
-
Cell line expressing specific GABA-A receptor subtypes (e.g., HEK293 cells transfected with cDNAs for α, β, and γ subunits).
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, pH 7.4).
-
Internal solution (pipette solution) (e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP, pH 7.2).
-
GABA solutions at various concentrations.
-
This compound solutions at various concentrations.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope and micromanipulators.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Preparation:
-
Culture cells expressing the desired GABA-A receptor subtype on glass coverslips.
-
-
Recording Setup:
-
Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with external solution.
-
Pull a patch pipette from a borosilicate glass capillary to have a resistance of 3-5 MΩ when filled with the internal solution.
-
Mount the pipette on a micromanipulator and approach a single cell.
-
-
Whole-Cell Configuration:
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound.
-
Record the potentiation of the GABA-evoked current at each this compound concentration.
-
Wash out the drugs between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation of the baseline GABA current by this compound.
-
Plot the percentage potentiation against the logarithm of the this compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the maximum potentiation.
-
Conclusion
This compound's mechanism of action as a low-affinity partial agonist at the benzodiazepine site of the GABA-A receptor provides a unique pharmacological profile that balances therapeutic efficacy with an improved safety and tolerability profile compared to full benzodiazepine agonists. Its activity at specific α-subunit-containing receptors likely contributes to its anxiolytic effects. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for further research and development in the field of GABA-A receptor modulation. Further studies are warranted to fully elucidate the subtype-specific binding affinities and detailed effects on channel kinetics to gain a more complete picture of this compound's interaction with GABA-A receptors.
References
- 1. This compound Shows Benzodiazepine-Like Effects in Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. This compound|GABA Receptor Activator|For Research [benchchem.com]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
Beyond the Benzodiazepine Site: An In-depth Technical Guide to the Molecular Targets of Imepitoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imepitoin, a centrally acting imidazolone (B8795221) derivative, is an established antiepileptic drug in veterinary medicine. Its primary mechanism of action is well-documented as a low-affinity partial agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1][2][3][4][5] This interaction potentiates the inhibitory effects of GABA, contributing to its anticonvulsant and anxiolytic properties. However, emerging evidence suggests that the pharmacological profile of this compound extends beyond this primary target, involving other key players in neuronal excitability. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond the benzodiazepine site, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Core Molecular Targets of this compound
While the benzodiazepine site of the GABAA receptor remains the principal target, research has identified other molecular entities that are modulated by this compound. These secondary targets contribute to its overall therapeutic effect and differentiate it from traditional benzodiazepines.
Voltage-Gated Calcium Channels
A significant secondary mechanism of action for this compound is the blockade of voltage-gated calcium channels. This action is dose-dependent and is thought to contribute to the reduction of neuronal hyperexcitability, a hallmark of epilepsy. Specifically, this compound has been shown to have a weak blocking effect on these channels.
Potential Interaction with the Barbiturate (B1230296) Binding Site
Some evidence suggests a possible interaction of this compound with the barbiturate binding site of the GABAA receptor. This interaction may further enhance the inhibitory tone of the central nervous system by stimulating the GABAA receptor through a different allosteric site than the benzodiazepine site. However, the data supporting this interaction is less definitive compared to its effects on the benzodiazepine site and voltage-gated calcium channels.
Quantitative Data on Molecular Interactions
The following tables summarize the available quantitative data on the interaction of this compound with its known molecular targets. This data is crucial for understanding the drug's potency and selectivity.
| Target | Parameter | Value | Reference Compound | Value | Species | Reference |
| GABAA Receptor (Benzodiazepine Site) | Ki | 4,350–5,140 nM | Diazepam | 6.8 nM | Rat | |
| GABAA Receptor (Benzodiazepine Site) | Ki | Low µM range | Clonazepam | 1.7 nM | Rat | |
| GABAA Receptor (Benzodiazepine Site) | Efficacy (relative to Diazepam) | 12-21% | Diazepam | 100% | Rat | |
| Locus Coeruleus Neurons (CRF-induced activity) | IC50 | 520 nM | Diazepam | 60 nM | Mouse |
Table 1: Binding Affinity and Efficacy of this compound at the GABAA Receptor.
Note: Specific quantitative data for this compound's interaction with voltage-gated calcium channels and the barbiturate binding site are not extensively reported in the currently available literature.
Experimental Protocols
Understanding the methodologies used to elucidate the molecular targets of this compound is essential for interpreting the data and for designing future research.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a drug to its receptor.
-
Objective: To quantify the affinity of this compound for the benzodiazepine binding site on the GABAA receptor.
-
Methodology:
-
Preparation of synaptic membranes from the cerebral cortex of the species of interest (e.g., rat).
-
Incubation of the membrane preparation with a radiolabeled ligand that specifically binds to the benzodiazepine site (e.g., [3H]flunitrazepam).
-
Addition of varying concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Separation of bound and unbound radioligand by rapid filtration.
-
Quantification of the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculation of the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), which is then used to determine the Ki value using the Cheng-Prusoff equation.
-
Electrophysiological Recordings (Patch-Clamp)
This technique is employed to measure the functional effects of a drug on ion channels and receptors.
-
Objective: To assess the modulatory effect of this compound on GABA-evoked currents and to investigate its interaction with voltage-gated calcium channels.
-
Methodology for GABAA Receptor Modulation:
-
Use of whole-cell patch-clamp recordings from cultured neurons or cells expressing recombinant GABAA receptors.
-
Application of GABA to the cell to evoke an inward chloride current.
-
Co-application of GABA with varying concentrations of this compound to measure the potentiation of the GABA-evoked current.
-
Comparison of the potentiation induced by this compound to that of a full agonist like diazepam to determine its partial agonist activity.
-
-
Methodology for Voltage-Gated Calcium Channel Blockade:
-
Use of whole-cell patch-clamp recordings from neurons known to express voltage-gated calcium channels.
-
Application of a voltage step protocol to elicit calcium currents.
-
Perfusion of the cell with varying concentrations of this compound.
-
Measurement of the reduction in the amplitude of the calcium current in the presence of this compound to determine the extent of channel blockade.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and proposed signaling pathways affected by this compound's interaction with its molecular targets.
References
- 1. The pharmacology of this compound: the first partial benzodiazepine receptor agonist developed for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Shows Benzodiazepine-Like Effects in Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The novel antiepileptic drug this compound compares favourably to other GABA-mimetic drugs in a seizure threshold model in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preclinical Evidence for Imepitoin's Anticonvulsant Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imepitoin, marketed under the brand name Pexion, is a novel antiepileptic drug (AED) approved for the treatment of idiopathic epilepsy in dogs in the European Union.[1][2][3] Developed as a centrally acting agent, its unique mechanism of action and favorable preclinical profile distinguish it from traditional benzodiazepines.[4][5] This technical guide provides an in-depth overview of the preclinical evidence supporting this compound's anticonvulsant activity, focusing on its mechanism of action, efficacy in animal models, and pharmacokinetic properties.
Mechanism of Action
This compound's primary mechanism of action is as a low-affinity partial agonist at the benzodiazepine (B76468) (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This interaction potentiates the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.
As a partial agonist, this compound elicits a response that is lower than that of a full agonist, such as diazepam. Specifically, it demonstrates approximately 12-21% of the maximal efficacy of diazepam in stimulating GABA currents. This characteristic is thought to contribute to its favorable side effect profile, with a reduced incidence of sedation, tolerance, and dependence liability compared to full benzodiazepine agonists.
In addition to its action on GABA-A receptors, this compound also exhibits a weak, dose-dependent blocking effect on voltage-gated calcium channels. This dual mechanism may contribute to its broad spectrum of anticonvulsant activity observed in preclinical models.
Signaling Pathway of this compound
Caption: this compound's dual mechanism of action at the synapse.
Preclinical Anticonvulsant Efficacy
This compound has demonstrated a broad spectrum of anticonvulsant activity in various rodent and canine models of epilepsy.
Pentylenetetrazole (PTZ) Seizure Threshold Test
The timed intravenous (i.v.) pentylenetetrazole (PTZ) seizure threshold test is a common model used to assess anticonvulsant efficacy. In this model, this compound dose-dependently increased the seizure threshold in both mice and dogs.
| Species | Route of Administration | TID50 (mg/kg) | Reference |
| Mice | p.o. | 45.6 | |
| Dogs | p.o. | 18.4 | |
| TID50: Dose that increases the seizure threshold by 50% |
Notably, the anticonvulsant efficacy of this compound was higher in dogs than in mice. In comparison to phenobarbital, this compound was slightly less potent in the PTZ test but exhibited a significantly better therapeutic ratio in mice (12.3 for this compound vs. 3.48 for phenobarbital), indicating a wider margin between efficacious and neurotoxic doses.
Other Seizure Models
This compound has also shown efficacy in other preclinical models:
-
Amygdala Kindling Model (Rats): Doses as low as 1 mg/kg were capable of elevating the seizure threshold.
-
Canine Seizure Model (Pentylenetetrazole-induced): A dose of 5 mg/kg administered orally twice daily was effective in elevating the seizure threshold, with the effect being enhanced at 40 mg/kg twice daily while maintaining good tolerability.
Experimental Protocol: Timed Intravenous Pentylenetetrazole (PTZ) Seizure Threshold Test
Objective: To determine the dose of a test compound required to increase the threshold for inducing seizures by a specific convulsant agent.
Animals:
-
Mice (e.g., NMRI strain)
-
Dogs (e.g., Beagle dogs)
Materials:
-
Pentylenetetrazole (PTZ) solution
-
Infusion pump
-
Intravenous catheters
-
Test compound (this compound) and vehicle
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound or vehicle is administered orally (p.o.) at predetermined times before PTZ infusion.
-
At the time of the experiment, an intravenous catheter is placed in a suitable vein (e.g., tail vein in mice, cephalic vein in dogs).
-
The PTZ solution is infused at a constant rate.
-
The animal is observed for the first signs of a seizure (e.g., myoclonic jerks, clonic convulsions).
-
The amount of PTZ infused until the seizure threshold is reached is recorded.
-
The percentage increase in the seizure threshold for each animal in the treated group is calculated relative to the mean threshold of the control group.
-
Dose-response curves are constructed to calculate the TID50.
Experimental Workflow: Preclinical Anticonvulsant Screening
Caption: Generalized workflow for preclinical anticonvulsant drug screening.
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized primarily in dogs.
| Parameter | Value | Species | Conditions | Reference |
| Absorption | ||||
| Tmax | ~2-3 hours | Dog | 30 mg/kg oral tablet | |
| Bioavailability | > 92% | Dog | Oral administration | |
| Effect of Food | AUC reduced by 30% | Dog | Co-administration with food | |
| Distribution | ||||
| Plasma Protein Binding | ~55% | Dog | ||
| Metabolism | ||||
| Extensively metabolized into four major inactive metabolites | Dog | |||
| Elimination | ||||
| Half-life (t½) | ~1.5-2 hours | Dog | ||
| Route of Excretion | Primarily fecal | Dog | ||
| Dose Proportionality | ||||
| Dose linearity observed | Dog | 10-100 mg/kg single oral dose |
This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within 2 to 3 hours. Co-administration with food reduces the total systemic exposure (AUC) by approximately 30%, but does not significantly alter Tmax or Cmax. The drug has a relatively low plasma protein binding of around 55%. This compound is extensively metabolized into inactive metabolites and is primarily excreted via the feces. Its elimination half-life in dogs is approximately 1.5 to 2 hours. Importantly, pharmacokinetic studies have shown no evidence of accumulation or metabolic tolerance with twice-daily dosing.
Safety and Tolerability
Preclinical studies in rodents and dogs have demonstrated that this compound is well-tolerated at therapeutic doses. As expected from its mechanism as a low-affinity partial agonist, it shows a lack of tolerance and abuse liability in rodent and primate models. In mice, no reduction in anticonvulsant activity was observed after 10 days of high-dose administration, and no withdrawal hyperexcitability was seen upon cessation of treatment.
Conclusion
The preclinical data for this compound provide robust evidence for its anticonvulsant activity. Its unique mechanism of action as a low-affinity partial agonist at the benzodiazepine site of the GABA-A receptor, coupled with a weak calcium channel blocking effect, contributes to its efficacy across various seizure models. The favorable pharmacokinetic profile and high tolerability observed in preclinical species, particularly dogs, have supported its successful development for the treatment of canine idiopathic epilepsy. This comprehensive preclinical package highlights this compound as a significant advancement in antiepileptic therapy.
References
- 1. This compound as novel treatment option for canine idiopathic epilepsy: pharmacokinetics, distribution, and metabolism in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy, safety, and tolerability of this compound in dogs with newly diagnosed epilepsy in a randomized controlled clinical study with long-term follow up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Shows Benzodiazepine-Like Effects in Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of this compound: the first partial benzodiazepine receptor agonist developed for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of Imepitoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imepitoin, known by the synonyms AWD 131-138 and ELB-138, is a centrally acting imidazolone (B8795221) derivative developed as a novel antiepileptic and anxiolytic agent.[1] It functions as a low-affinity partial agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor, a mechanism that confers a favorable safety and tolerability profile compared to full agonists.[1][2] This technical guide provides an in-depth overview of the discovery of this compound, its detailed chemical synthesis pathway, and the key experimental protocols employed in its characterization.
Discovery and Development
This compound was developed from a series of imidazolinone compounds in the 1990s.[3] It was initially investigated for the treatment of epilepsy in humans; however, clinical trials were halted due to unfavorable metabolic differences observed between smokers and non-smokers.[4] Subsequent research, partly funded by the NIH, revealed its potential as an effective and well-tolerated anticonvulsant in dogs. This led to its successful development and approval for the treatment of idiopathic epilepsy in dogs in the European Union in 2013 under the brand name Pexion®. It has also been approved in the United States for treating noise aversion in dogs.
The discovery process involved in vivo screening of a large chemical library to identify compounds with novel mechanisms of anticonvulsant activity. This compound emerged as a promising candidate due to its broad-spectrum anticonvulsant activity in various seizure models and its anxiolytic properties, coupled with a lack of tolerance and abuse liability in preclinical models.
Chemical Synthesis Pathway
The primary synthetic route for this compound, chemically named 1-(4-chlorophenyl)-4-morpholino-5,6-dihydroimidazo[1,5-a] benzodiazepine-3-carboxamide, starts from 4-chlorophenyl hydantoin (B18101). A patented, optimized process involves a multi-step sequence.
Overview of the Synthesis Pathway
The synthesis can be conceptually broken down into the formation of the hydantoin intermediate followed by its condensation with morpholine (B109124).
Caption: High-level overview of this compound synthesis.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on a patented method for the synthesis of this compound.
Step 1: Nucleophilic Substitution
-
Reactants:
-
4-Chlorophenyl hydantoin
-
Morpholine
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-chlorophenyl hydantoin in ethanol.
-
Add an excess of morpholine to the suspension.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0-5°C in an ice bath to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Step 2: Purification by Recrystallization
-
Solvents:
-
Ethanol
-
Deionized water
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol/water mixture (3:1 v/v).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals of this compound by vacuum filtration.
-
Wash the crystals with a cold ethanol/water mixture.
-
Dry the purified product under vacuum.
-
Synthesis of this compound Polymorphs
This compound is known to exist in different polymorphic forms, with their formation being solvent-dependent.
-
Polymorph I: This is the thermodynamically stable form and is typically obtained from crystallization in polar protic and aprotic solvents like ethanol and acetone.
-
Polymorph II: This metastable form is obtained by dissolving this compound in hot xylene (120–140°C) under reflux, followed by slow cooling to 25°C. Polymorph II remains stable at ambient conditions for over a year.
Characterization of this compound
The synthesized this compound and its polymorphs can be characterized using a variety of analytical techniques:
| Technique | Purpose |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and enthalpy of fusion, and to study polymorphic transitions. Form I shows a single endotherm at 241°C, while Form II exhibits an exotherm at 230°C followed by the melting of Form I. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and decomposition profile of the compound. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present in the molecule and confirm its structure. |
| Raman Spectroscopy | To provide complementary vibrational information to FT-IR and to study polymorphism. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the crystals. |
| Hot-Stage Microscopy (HSM) | To visually observe the melting and crystallization behavior of the compound as a function of temperature. |
| X-ray Powder Diffraction (XRPD) | To determine the crystal structure and differentiate between polymorphs. Polymorph II has a monoclinic P2₁/c structure. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the synthesized compound. |
Mechanism of Action and Pharmacological Profile
This compound exerts its effects primarily through its interaction with the GABAA receptor and voltage-gated calcium channels.
Caption: this compound's mechanism of action.
GABAA Receptor Partial Agonism
This compound acts as a low-affinity partial agonist at the benzodiazepine binding site of the GABAA receptor. Its intrinsic efficacy is only 12-21% of that of a full agonist like diazepam. This partial agonism leads to an enhancement of GABA-mediated chloride influx, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Voltage-Gated Calcium Channel Blockade
In addition to its action on GABAA receptors, this compound also blocks voltage-gated calcium channels in a dose-dependent manner, which contributes to its anticonvulsant and anxiolytic effects.
Pharmacokinetics
| Parameter | Value in Dogs | Reference |
| Absorption | Rapid, with high plasma levels within 30 minutes of oral dosing. | |
| Tmax | 2-3 hours. | |
| Plasma Protein Binding | Approximately 55%. | |
| Excretion | Primarily in feces. | |
| Terminal Half-life | Approximately 2 hours. | |
| Metabolism | Minimal interaction with cytochrome P450 enzymes. |
Key Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the pharmacological and safety profile of this compound.
In Vitro Assays
4.1.1. GABAA Receptor Binding and Function
-
Objective: To determine the affinity and efficacy of this compound at the benzodiazepine binding site of the GABAA receptor.
-
Methodology: Electrophysiology
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing recombinant human GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Technique: Whole-cell patch-clamp recording.
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
A sub-maximal concentration of GABA is applied to elicit a baseline chloride current.
-
This compound is co-applied with GABA at various concentrations to determine its modulatory effect on the GABA-evoked current.
-
The potentiation of the GABA current by this compound is compared to that of a full agonist (e.g., diazepam) to determine its partial agonist activity.
-
-
Caption: Electrophysiology workflow for GABAA receptor analysis.
4.1.2. Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To assess the potential of this compound to inhibit major CYP isoforms and predict drug-drug interactions.
-
Methodology:
-
Test System: Human liver microsomes.
-
Procedure:
-
Incubate human liver microsomes with a panel of CYP-specific probe substrates and NADPH.
-
Add this compound at a range of concentrations.
-
After a defined incubation period, stop the reaction and analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
Calculate the IC50 value for each CYP isoform.
-
-
4.1.3. Plasma Protein Binding Assay
-
Objective: To determine the extent to which this compound binds to plasma proteins.
-
Methodology:
-
Technique: Equilibrium dialysis or ultracentrifugation.
-
Procedure (Equilibrium Dialysis):
-
A semi-permeable membrane separates a chamber containing plasma with this compound from a chamber with a protein-free buffer.
-
The system is incubated until equilibrium is reached.
-
The concentration of this compound in both chambers is measured by LC-MS/MS to determine the bound and unbound fractions.
-
-
4.1.4. Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay): To evaluate the mutagenic potential of this compound by assessing its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
-
In Vitro Micronucleus Test: To detect chromosomal damage by quantifying the formation of micronuclei in cultured mammalian cells treated with this compound.
4.1.5. hERG Channel Assay
-
Objective: To assess the potential for this compound to block the hERG potassium channel, a key indicator of proarrhythmic risk.
-
Methodology:
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Technique: Whole-cell patch-clamp.
-
Procedure:
-
Apply a specific voltage protocol to elicit hERG tail currents.
-
Apply this compound at various concentrations and measure the inhibition of the hERG current.
-
Calculate the IC50 value.
-
-
In Vivo Studies
4.2.1. Canine Model of Epilepsy
-
Objective: To evaluate the anticonvulsant efficacy and safety of this compound in dogs with idiopathic epilepsy.
-
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled or active-controlled clinical trials.
-
Subjects: Client-owned dogs with a diagnosis of idiopathic epilepsy.
-
Procedure:
-
Dogs are randomized to receive this compound at different doses (e.g., 10, 20, 30 mg/kg twice daily) or a control (placebo or another antiepileptic drug like phenobarbital).
-
Owners maintain a seizure diary to record the frequency, severity, and type of seizures.
-
The primary endpoint is the reduction in seizure frequency from baseline.
-
Safety is assessed through clinical observations, physical examinations, and blood chemistry analysis.
-
-
Quantitative Data Summary
Efficacy in Canine Idiopathic Epilepsy
| Study Type | Dose of this compound | Outcome | Reference |
| Randomized Controlled Trial vs. Low Dose | 30 mg/kg twice daily | Significant reduction in monthly seizure frequency compared to 1 mg/kg twice daily. | |
| Open-label trial (add-on to phenobarbital) | Starting at 5 mg/kg twice daily | Decreased monthly seizure frequency in dogs with drug-resistant epilepsy. | |
| Pivotal study for fear of noises | 30 mg/kg twice daily for 3 days | Statistically significant reduction in fear and anxiety scores compared to placebo. |
Pharmacokinetic Parameters in Dogs
| Parameter | Value |
| Cmax | 14.9–17.2 µg/mL (at 30 mg/kg) |
| Tmax | 2-3 hours |
| Bioavailability | >92% (oral) |
| Plasma Protein Binding | ~55% |
| Terminal Half-life | ~2 hours |
Conclusion
This compound represents a significant advancement in the treatment of canine idiopathic epilepsy, offering a novel mechanism of action with a favorable safety profile. Its discovery through a rational screening approach and its subsequent chemical synthesis and rigorous pharmacological characterization have provided a valuable therapeutic option for veterinary medicine. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development.
References
- 1. This compound as novel treatment option for canine idiopathic epilepsy: pharmacokinetics, distribution, and metabolism in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. This compound Shows Benzodiazepine-Like Effects in Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Imepitoin in Canines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imepitoin, a novel antiepileptic drug, is licensed in the European Union for the treatment of idiopathic epilepsy in dogs.[1][2][3] It functions as a low-affinity partial agonist at the benzodiazepine (B76468) binding site of the GABAA receptor.[4][5] This document provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound in canines, presenting key data and experimental methodologies to support further research and development.
Core Pharmacokinetic Parameters
This compound exhibits a predictable pharmacokinetic profile in dogs, characterized by rapid absorption and clearance. The following tables summarize the key quantitative data from various studies.
Table 1: Single Dose Pharmacokinetic Parameters of this compound in Beagle Dogs (30 mg/kg oral dose)
| Parameter | Fasted State (n=12) | Fed State (n=12) | Source |
| Cmax (µg/mL) | 14.9 - 17.2 | Not significantly different from fasted | |
| Tmax (h) | 2 - 3 | Not significantly different from fasted | |
| AUCinf (h*µg/mL) | ~101.4 | Reduced by 30% vs. fasted | |
| Terminal Half-life (T½) (h) | ~1.5 | ~2.0 | |
| Clearance (Cl) (mL/kg·h) | ~320 | ~417 | |
| Volume of Distribution (Vz) (mL/kg) | ~663 | ~1129 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity.
Table 2: General Pharmacokinetic Properties of this compound in Canines
| Parameter | Value | Source |
| Enteral Absorption | >92% | |
| Plasma Protein Binding | 55% - 70% | |
| Dose Linearity | Observed between 10-100 mg/kg | |
| Accumulation (repeated dosing) | None observed | |
| Primary Route of Excretion | Fecal |
Detailed Pharmacokinetics
Absorption
Following oral administration of this compound tablets at a dose of 30 mg/kg to beagle dogs, high plasma levels are detectable within 30 minutes, indicating rapid absorption. Peak plasma concentrations (Cmax) of 14.9-17.2 μg/mL are typically reached between 2 to 3 hours (Tmax) after administration. Pharmacokinetic studies have demonstrated that this compound is well absorbed after oral administration, with over 92% enteral absorption.
The co-administration of this compound with food has been shown to reduce the total systemic exposure, as measured by the area under the curve (AUC), by approximately 30%. However, this effect is not considered clinically relevant as it does not lead to significant changes in Tmax and Cmax. For consistency in therapeutic effect, it is recommended that the timing of tablet administration in relation to feeding be kept consistent.
Distribution
This compound has a relatively high volume of distribution, ranging from 579 to 1548 ml/kg. The plasma protein binding of this compound in dogs is low, at approximately 55-70%. This low level of protein binding suggests that drug-drug interactions with highly protein-bound compounds are unlikely.
Metabolism
This compound is extensively metabolized prior to elimination. The primary metabolic pathway involves oxidative modification, resulting in four major inactive metabolites that have been identified in urine and feces. Importantly, at therapeutic plasma concentrations, this compound does not inhibit microsomal cytochrome P450 family liver enzymes in vitro. Studies in rats also found no relevant induction of liver enzymes. This suggests a low potential for metabolism-derived drug-drug interactions.
Excretion
This compound is rapidly cleared from the blood, with a clearance rate of 260 to 568 ml/hours/kg and an elimination half-life of approximately 1.5 to 2 hours. The primary route of excretion is through the feces. Following administration of radiolabeled [¹⁴C] this compound, the majority of the substance and its metabolites are excreted via the fecal route, with a smaller portion eliminated through urine. This excretion pattern suggests that no major changes in pharmacokinetics or accumulation are expected in dogs with renal impairment.
Experimental Protocols
Single and Repeated Dose Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of this compound after single and repeated oral administration and to assess the effect of food.
-
Subjects: Beagle dogs (e.g., six males and six females).
-
Design: A crossover study design is typically employed.
-
Procedure:
-
Dogs are administered a single oral dose of this compound (e.g., 30 mg/kg) in either a fasted or fed state.
-
Blood samples are collected from the jugular vein at predetermined time points (e.g., pre-dose, and at various intervals up to 24 hours post-dose).
-
Following a washout period, the treatment is crossed over (fasted dogs are fed, and fed dogs are fasted) and the procedure is repeated.
-
For repeated dose assessment, dogs receive the drug twice daily for a set period (e.g., 4 days), with blood sampling on the final day.
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
Plasma concentrations of this compound are determined using a validated analytical method, such as HPLC.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, T½) are calculated from the plasma concentration-time data.
-
Excretion Balance Study
-
Objective: To determine the route and extent of excretion of this compound and its metabolites.
-
Subjects: Beagle dogs.
-
Design: Administration of radiolabeled this compound.
-
Procedure:
-
A single oral or intravenous dose of [¹⁴C] this compound is administered. For the oral dose, a nominal dose of 20 mg/kg has been used, while a 1 mg/kg dose has been used for intravenous administration due to solubility constraints.
-
Animals are housed in metabolic cages to allow for the separate collection of urine and feces over an extended period (e.g., 264 hours).
-
Cage washings are also collected to account for all excreted radioactivity.
-
The total radioactivity in collected urine, feces, and cage wash samples is quantified using liquid scintillation counting.
-
The percentage of the administered radioactive dose recovered in urine and feces is calculated to determine the primary route of excretion.
-
Conclusion
This compound demonstrates a favorable pharmacokinetic profile in canines, characterized by rapid absorption, dose-linear exposure, low plasma protein binding, and rapid clearance primarily through fecal excretion. The lack of significant drug-drug interaction potential and the absence of accumulation with repeated dosing contribute to its safety and ease of use in the clinical management of canine idiopathic epilepsy. The minimal impact of food on peak plasma concentrations further simplifies its administration. This comprehensive understanding of this compound's pharmacokinetics is crucial for optimizing therapeutic regimens and for the development of future antiepileptic drugs for veterinary use.
References
- 1. This compound as novel treatment option for canine idiopathic epilepsy: pharmacokinetics, distribution, and metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as novel treatment option for canine idiopathic epilepsy: pharmacokinetics, distribution, and metabolism in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of this compound after oral and rectal administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. nscpolteksby.ac.id [nscpolteksby.ac.id]
Neuropharmacological Profile of Imepitoin in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imepitoin (AWD 131-138) is a novel centrally acting compound with demonstrated efficacy as both an anticonvulsant and an anxiolytic in preclinical rodent models. Structurally distinct from benzodiazepines, this compound is an imidazolone (B8795221) derivative that exhibits a unique neuropharmacological profile.[1][2] This technical guide provides an in-depth overview of the neuropharmacological properties of this compound, with a focus on its mechanism of action, receptor binding affinity, and its effects in established rodent models of epilepsy and anxiety. Detailed experimental methodologies, quantitative data summaries, and visual representations of its signaling pathways and experimental workflows are presented to support further research and drug development efforts in the field of neuroscience.
Mechanism of Action
This compound's primary mechanism of action is as a low-affinity partial agonist at the benzodiazepine (B76468) (BZD) binding site of the γ-aminobutyric acid type A (GABAA) receptor.[3][4][5] Unlike full agonists such as diazepam, which elicit a maximal response, this compound produces a submaximal potentiation of GABA-evoked chloride currents, estimated to be between 12% and 21% of the effect of diazepam. This partial agonism contributes to a favorable side effect profile, with a reduced risk of tolerance and dependence compared to full BZD agonists.
In addition to its effects on the GABAA receptor, this compound has been shown to exhibit a weak, dose-dependent blocking effect on voltage-gated calcium channels, which may also contribute to its anticonvulsant properties.
Signaling Pathway of this compound at the GABAA Receptor
Caption: this compound's partial agonism at the GABA-A receptor benzodiazepine site.
Receptor Binding Affinity
This compound is characterized by its low affinity for the benzodiazepine binding site of the GABAA receptor compared to classical benzodiazepines. This property is central to its pharmacological profile, contributing to its safety and tolerability.
| Compound | Receptor Site | Binding Affinity (Ki) | Species | Reference |
| This compound | Benzodiazepine site of GABAA Receptor | Low µM range | Rat | |
| Diazepam | Benzodiazepine site of GABAA Receptor | 6.8 nM | Rat | |
| Clonazepam | Benzodiazepine site of GABAA Receptor | 1.7 nM | Rat |
Anticonvulsant Profile in Rodent Models
This compound has demonstrated a broad spectrum of anticonvulsant activity in various rodent models of seizures, suggesting its potential utility in treating different seizure types.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
Experimental Protocol:
-
Animals: Male CF-1 or C57BL/6 mice, Sprague-Dawley rats.
-
Apparatus: An electroshock device delivering an alternating current (60 Hz) via corneal electrodes.
-
Procedure: A supramaximal electrical stimulus (e.g., 50 mA in mice, 150 mA in rats for 0.2 seconds) is delivered through corneal electrodes. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Drug Administration: this compound or vehicle is typically administered intraperitoneally (i.p.) or orally (p.o.) at various time points before the electroshock.
| Animal Model | Test | This compound ED50 | Reference |
| Rat | Amygdala Kindling Model | 1 mg/kg |
Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ test is a model for chemoconvulsant-induced seizures and is used to identify compounds that can raise the seizure threshold. It is considered a model for myoclonic and absence seizures.
Experimental Protocol:
-
Animals: Male CF-1 or C57BL/6 mice, Sprague-Dawley rats.
-
Procedure: A subcutaneous (s.c.) or intravenous (i.v.) injection of pentylenetetrazole (e.g., 85 mg/kg s.c. for CF-1 mice) is administered. The endpoint is the absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period.
-
Drug Administration: this compound or vehicle is administered at a predetermined time before the PTZ injection.
A study comparing this compound to other GABA-mimetic drugs in the timed i.v. pentylenetetrazole (PTZ) seizure threshold test in mice and dogs found that all drugs dose-dependently increased the PTZ threshold in both species.
Anxiolytic Profile in Rodent Models
This compound has shown anxiolytic-like effects in a battery of standard preclinical tests for anxiety-related behavior in rodents, with a profile similar to that of benzodiazepines but with a notable absence of sedative effects at anxiolytic doses.
Experimental Workflow for Preclinical Anxiety Studies
Caption: A generalized workflow for rodent behavioral anxiety studies.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Experimental Protocol:
-
Animals: Wistar or CD rats, NMRI mice.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Animals are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Drug Administration: this compound was administered i.p. 30 minutes before the test.
In rats, this compound at doses of 10 and 30 mg/kg i.p. significantly increased the percentage of time spent in and the number of entries into the open arms.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.
Experimental Protocol:
-
Animals: Mice or rats.
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.
-
Procedure: An animal is placed in the light compartment, and its behavior is observed for 5 minutes. Parameters measured include the latency to enter the dark compartment, the total time spent in the light compartment, and the number of transitions between compartments.
-
Drug Administration: this compound was tested at doses between 1 and 30 mg/kg.
Vogel Conflict Test
The Vogel conflict test is a conflict-based paradigm used to screen for anxiolytic properties of drugs by measuring the suppression of a punished behavior.
Experimental Protocol:
-
Animals: Wistar rats.
-
Apparatus: A Plexiglas box with a water bottle spout that can deliver a mild electric shock.
-
Procedure: Water-deprived rats are placed in the box. After a training session, drinking from the spout is punished with a mild electric shock. The number of shocks received during a set period (e.g., 3 minutes) is recorded.
-
Drug Administration: this compound was tested at doses between 1 and 50 mg/kg.
An increase in the number of punished responses was observed at doses above 10 mg/kg of this compound.
Summary of Effective Doses in Rodent Models
The following table summarizes the effective doses of this compound in various rodent models of anxiety and epilepsy. A key finding across studies is that the doses required for anxiolytic effects were not associated with sedation, with at least a tenfold difference between anxiolytic doses and those causing mild sedation.
| Animal Model | Test | Effective Dose Range | Effect | Reference |
| Rat | Elevated Plus Maze | 10 - 30 mg/kg (i.p.) | Anxiolytic | |
| Rat | Vogel Conflict Test | > 10 mg/kg | Anxiolytic | |
| Rat | Amygdala Kindling | 1 mg/kg | Anticonvulsant |
Logical Relationship between Mechanism and Effects
The neuropharmacological profile of this compound is a direct consequence of its unique mechanism of action as a low-affinity partial agonist at the GABAA receptor.
Caption: Relationship between this compound's mechanism and its effects.
Conclusion
This compound exhibits a distinct neuropharmacological profile in rodent models, characterized by its dual anticonvulsant and anxiolytic properties. Its mechanism as a low-affinity partial agonist at the benzodiazepine site of the GABAA receptor, potentially supplemented by weak calcium channel blockade, results in a favorable efficacy and safety profile. The data presented in this technical guide, including detailed experimental protocols and quantitative summaries, provide a solid foundation for researchers and drug development professionals interested in the further exploration and potential therapeutic applications of this compound and similar compounds. The clear separation between effective doses for anxiolysis and those causing sedation underscores its potential as a non-sedating anxiolytic. Further research is warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. This compound|GABA Receptor Activator|For Research [benchchem.com]
- 3. This compound Shows Benzodiazepine-Like Effects in Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel antiepileptic drug this compound compares favourably to other GABA-mimetic drugs in a seizure threshold model in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the potential of the anti-epileptic drug this compound as a treatment for co-morbid anxiety in dogs with idiopathic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Imepitoin's Effect on Neuronal Excitability In Vitro
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imepitoin is a centrally acting antiepileptic and anxiolytic agent with a novel mechanism of action that distinguishes it from classical benzodiazepines.[1] This technical guide provides a comprehensive overview of the in vitro effects of this compound on neuronal excitability, focusing on its molecular targets, the modulation of ion channels, and its impact on neuronal firing properties. The information presented herein is compiled from a range of preclinical in vitro studies, offering detailed experimental protocols and quantitative data to support further research and development in the field of neuroscience and pharmacology.
Core Mechanism of Action
This compound exerts its effects on neuronal excitability through a dual mechanism of action, primarily by modulating inhibitory neurotransmission and secondarily by influencing voltage-gated ion channels.
Primary Target: GABAA Receptor Modulation
The principal mechanism of this compound is its action as a low-affinity partial agonist at the benzodiazepine (B76468) (BZD) binding site of the γ-aminobutyric acid type A (GABAA) receptor.[2][3] Unlike full agonists like diazepam, this compound has a lower intrinsic efficacy, meaning it produces a submaximal response even at saturating concentrations.[4][5] This partial agonism results in a potentiation of GABA-evoked chloride (Cl-) currents, which enhances the inhibitory tone of the central nervous system and counteracts neuronal hyperexcitability. The efficacy of this compound as a partial agonist is reported to be approximately 12% to 21% of the effect exerted by diazepam. This characteristic is thought to contribute to its favorable side-effect profile, particularly the reduced incidence of sedation and tolerance compared to full benzodiazepine agonists.
Secondary Target: Voltage-Gated Calcium Channel Blockade
In addition to its effects on GABAA receptors, this compound also exhibits a weak, dose-dependent blocking effect on voltage-gated calcium channels (Cav). By inhibiting the influx of calcium ions through these channels, this compound can further reduce neuronal excitability and neurotransmitter release, contributing to its anticonvulsant properties.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Comparative Efficacy and Potency at the GABAA Receptor
| Parameter | This compound | Diazepam | Reference |
| Receptor Site | Benzodiazepine site of GABAA receptor | Benzodiazepine site of GABAA receptor | |
| Agonist Type | Low-affinity partial agonist | Full agonist | |
| Relative Efficacy | 12% - 21% of Diazepam's effect | 100% | |
| Half-maximal Inhibition (IC50) of CRF-induced activity in LC neurons | 520 nM | 60 nM |
Table 2: Effects on Neuronal Activity In Vitro
| Experimental Model | Parameter Measured | This compound Concentration | Effect | Reference |
| Mouse Locus Coeruleus (LC) Neurons | Basal (spontaneous pacemaker) activity | 1 and 10 µM | No suppression of basal activity | |
| Mouse Locus Coeruleus (LC) Neurons | Corticotrophin Releasing Factor (CRF)-induced neuronal activity | 1 and 10 µM | Prevention of CRF-induced increase in activity |
Experimental Protocols
Patch-Clamp Electrophysiology on Locus Coeruleus (LC) Neurons
This protocol is adapted from studies investigating the effects of this compound on neuronal activity in the locus coeruleus, a brain region involved in stress and arousal.
-
Objective: To measure the effect of this compound on the basal and corticotrophin-releasing factor (CRF)-induced firing rate of LC neurons.
-
Tissue Preparation:
-
Rodent brainstem slices (200 µm thick) containing the locus coeruleus are prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least one hour before recording.
-
-
Recording Configuration:
-
Single LC neurons are visualized using infrared differential interference contrast (IR-DIC) videomicroscopy.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes (3-5 MΩ resistance) filled with an intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.
-
Neurons are voltage-clamped at -60 mV to record currents or current-clamped to record action potentials.
-
-
Drug Application:
-
This compound and other pharmacological agents (e.g., CRF, diazepam) are dissolved in aCSF and applied to the slice via a gravity-fed perfusion system.
-
A stable baseline of spontaneous pacemaker activity is recorded before the application of any drugs.
-
CRF is applied to induce an increase in neuronal firing.
-
This compound is then co-applied with CRF to determine its effect on the CRF-induced excitation.
-
-
Data Analysis:
-
Changes in firing frequency, membrane potential, and holding current are measured and compared across different experimental conditions.
-
Dose-response curves are generated to determine the potency (e.g., IC50) of this compound.
-
In Vitro Cytochrome P450 Inhibition Assay
This protocol is used to assess the potential for drug-drug interactions at the metabolic level.
-
Objective: To determine if this compound inhibits the activity of major drug-metabolizing cytochrome P450 (CYP) enzymes.
-
Methodology:
-
Human liver microsomes are used as the source of CYP enzymes.
-
A panel of specific CYP substrates is incubated with the microsomes in the presence and absence of varying concentrations of this compound.
-
The rate of metabolism of each substrate is measured using liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Key Findings for this compound:
-
This compound did not significantly inhibit most human cytochrome P450 family liver enzymes at therapeutic concentrations.
-
A weak inhibition of CYP1A1 was observed only at high concentrations, with an IC50 of 55 µM. This suggests a low likelihood of metabolism-based drug-drug interactions.
-
Visualizations: Signaling Pathways and Workflows
This compound's Action on the GABAA Receptor
References
- 1. The pharmacology of this compound: the first partial benzodiazepine receptor agonist developed for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Shows Benzodiazepine-Like Effects in Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Shows Benzodiazepine-Like Effects in Models of Anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. This compound|GABA Receptor Activator|For Research [benchchem.com]
initial safety and toxicology studies of Imepitoin
An In-depth Technical Guide to the Initial Safety and Toxicology of Imepitoin
Introduction
This compound, known by the trade name Pexion®, is an imidazolone (B8795221) derivative developed for the management of idiopathic epilepsy and noise phobia in dogs.[1] Unlike traditional benzodiazepines, this compound is a low-affinity partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor, a characteristic that defines its unique safety and tolerability profile.[1][2] This document provides a comprehensive overview of the initial safety and toxicology studies that formed the basis for its clinical use, intended for researchers, scientists, and drug development professionals. The focus is on preclinical and pivotal clinical safety findings, pharmacokinetic properties, and the methodologies employed in these critical evaluations.
Mechanism of Action
This compound exerts its primary therapeutic effects through a dual mechanism of action:
-
GABA-A Receptor Modulation : It acts as a low-affinity partial agonist at the benzodiazepine binding site on the γ-aminobutyric acid A (GABA-A) receptor.[2][3] This binding potentiates the inhibitory effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which raises the seizure threshold. Its efficacy as a partial agonist is approximately 12-21% of that of a full agonist like diazepam, which may contribute to its favorable profile regarding tolerance and abuse liability in preclinical models.
-
Calcium Channel Blockade : this compound also produces a dose-dependent blockade of voltage-gated calcium channels, which may further contribute to its anticonvulsant properties by reducing neuronal hyperexcitability.
Pharmacokinetics in Dogs
The pharmacokinetic profile of this compound is characterized by rapid absorption and a short half-life. Key parameters from studies in Beagle dogs are summarized below.
| Parameter | Value | Conditions / Notes | Citation |
| Time to Max. Concentration (Tmax) | 2 - 3 hours | Oral administration of tablets. | |
| Terminal Half-life (t½) | ~1.5 - 2.8 hours | Oral administration. | |
| Plasma Protein Binding | ~55% - 70% | Relatively low binding. | |
| Absorption | Rapidly absorbed | Plasma levels detected within 30 minutes. | |
| Effect of Food | AUC reduced by 30% | Co-administration with food; Tmax and Cmax not significantly changed. | |
| Metabolism | Hepatic oxidative pathways | Minimal interaction with cytochrome P450 enzymes. | |
| Excretion | Primarily fecal | Over 90% excreted in feces. | |
| Accumulation | Systemic accumulation occurred | Observed during a 6-month study. | |
| Tolerance | None observed | No development of metabolic tolerance upon repeated dosing. |
Preclinical Toxicology
Acute Toxicity
In acute oral toxicity studies, this compound demonstrated a wide safety margin.
-
Rodent Studies : Single oral doses exceeding 2,150 mg/kg in rats and mice did not result in lethality, establishing a high LD50.
Repeated-Dose Toxicity
A pivotal long-term safety study was conducted in healthy Beagle dogs to establish the no-observed-adverse-effect level (NOAEL).
| Study Duration | Species | Dose Groups (twice daily) | Key Findings | NOAEL | Citation |
| 26 Weeks | Beagle Dog | 0 mg/kg (control) | - Doses up to 90 mg/kg were well-tolerated. | 90 mg/kg | |
| 30 mg/kg (1X) | - At 150 mg/kg, signs included sedation, tremors, nystagmus, and decreased body weight. | (twice daily) | |||
| 90 mg/kg (3X) | - No evidence of hepatic enzyme induction, unlike phenobarbital. | ||||
| 150 mg/kg (5X) | - Reversible prolongation of the QT interval noted at overdose levels. |
Clinical Safety in Dogs
Clinical field trials confirmed the safety profile of this compound in client-owned dogs with idiopathic epilepsy and noise phobia. Adverse reactions were generally mild, dose-dependent, and often transient.
| Adverse Reaction | Frequency / Notes | Citation |
| Ataxia | Most common adverse event, especially at initiation of therapy. Often transient. | |
| Polyphagia (Increased Appetite) | Commonly reported side effect. | |
| Lethargy / Sedation | Observed, particularly at higher doses. Often transient. | |
| Emesis | Reported in a subset of treated dogs. | |
| Behavioral Changes | May lead to disinhibition of fear-based behaviors (e.g., aggression), requiring a careful benefit-risk evaluation in dogs with a history of aggression. | |
| Hepatic Effects | No clinically significant increases in liver enzymes (ALT, AP, AST, GGT) were observed, a key safety distinction from phenobarbital. |
-
In a randomized controlled study, the frequency of any adverse drug reaction was higher in the 30 mg/kg twice-daily dose group (59%) compared to a 1 mg/kg group (41%). Most CNS-related adverse reactions were transient and occurred within the first weeks of treatment.
Experimental Protocols
Protocol: 26-Week Repeated-Dose Oral Toxicity Study in Dogs
-
Title : A 26-Week, Repeated-Dose, Oral Capsule Administration Toxicity Study of this compound in the Beagle Dog.
-
Test System : Healthy, purpose-bred Beagle dogs (male and female). Animals are weighed and randomized into treatment groups.
-
Acclimatization : Minimum of 14 days to the laboratory environment.
-
Dosing :
-
Test Article : this compound.
-
Vehicle : Placebo (control group).
-
Route : Oral, twice daily (approximately 12 hours apart).
-
Dose Levels : 0 (control), 30, 90, and 150 mg/kg.
-
-
Study Endpoints & Observations :
-
Mortality/Morbidity : Checked twice daily.
-
Clinical Observations : Detailed physical examinations performed weekly. Observations for signs of toxicity (e.g., sedation, ataxia, tremors) are made pre-dose and at specified intervals post-dose.
-
Body Weight : Measured weekly.
-
Food Consumption : Measured daily.
-
Ophthalmology & ECG : Conducted at pre-test and at terminal sacrifice.
-
Clinical Pathology : Blood and urine samples collected at pre-test and at multiple time points during the study (e.g., Week 4, 13, 24). Parameters include hematology, clinical chemistry (including liver enzymes), and urinalysis.
-
Pharmacokinetics : Blood samples collected at specified time points to determine plasma drug levels and assess accumulation.
-
-
Terminal Procedures :
-
Necropsy : All animals undergo a full gross necropsy at the end of the 26-week period.
-
Organ Weights : Key organs are weighed.
-
Histopathology : A comprehensive list of tissues from all animals is collected, preserved, processed, and examined microscopically by a veterinary pathologist.
-
-
Data Analysis : Statistical analysis is performed to compare treatment groups to the control group for all quantitative data. The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no substance-related adverse findings are observed.
Summary of Safety Profile
The initial safety and toxicology evaluation of this compound reveals a well-tolerated compound with a wide margin of safety. Its unique mechanism as a low-affinity partial agonist at the GABA-A receptor likely contributes to its favorable profile, particularly the lack of hepatic enzyme induction seen with older antiepileptic drugs like phenobarbital. Adverse effects are primarily extensions of its central nervous system pharmacology, are dose-dependent, and are often transient.
References
Imepitoin's Neuroprotective Potential in Epilepsy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, which can lead to progressive neuronal damage and cognitive decline. While the primary goal of anti-epileptic drugs (AEDs) is seizure control, there is a growing interest in identifying compounds with additional neuroprotective properties. Imepitoin, a low-affinity partial agonist of the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor, has demonstrated efficacy in reducing seizure frequency in both preclinical models and clinical settings for canine idiopathic epilepsy.[1][2] This technical guide explores the potential neuroprotective effects of this compound in epilepsy models. Although direct evidence of neuroprotection is currently limited, this document synthesizes available data on its mechanism of action, efficacy in seizure reduction, and the broader context of neurodegeneration in epilepsy to provide a framework for future research. We present quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing neuroprotection, and visualizations of relevant signaling pathways.
Introduction: The Need for Neuroprotection in Epilepsy
Epileptic seizures are associated with a cascade of detrimental events at the cellular and molecular level, including excitotoxicity, oxidative stress, and neuroinflammation, which collectively contribute to neuronal death and brain damage.[3][4] This neurodegeneration is thought to underlie many of the long-term comorbidities of epilepsy, such as cognitive impairment and mood disorders. Therefore, an ideal AED would not only suppress seizures but also protect neurons from seizure-induced damage.
This compound's unique mechanism of action as a low-affinity partial GABAA receptor agonist offers a potential advantage over full agonists, which are often associated with tolerance and adverse effects.[5] By modulating rather than maximally potentiating GABAergic inhibition, this compound may provide a more nuanced approach to seizure control with a favorable safety profile. This guide examines the existing evidence and proposes future directions for investigating the neuroprotective potential of this compound.
This compound's Mechanism of Action
This compound exerts its primary effect by acting as a partial agonist at the benzodiazepine (BZD) site of the GABAA receptor. This action enhances the effect of the inhibitory neurotransmitter GABA, leading to a reduction in neuronal excitability. Unlike full BZD agonists, this compound has a lower intrinsic efficacy, meaning it produces a submaximal response even at saturating concentrations. This may contribute to its lower propensity for developing tolerance and dependence. Additionally, some evidence suggests that this compound may have a weak calcium channel blocking effect, which could also contribute to its anticonvulsant properties.
Signaling Pathway of this compound's Action
Caption: this compound's action at the GABA-A receptor.
Quantitative Data from Preclinical and Clinical Studies
While direct quantitative data on neuroprotection (e.g., neuronal cell counts) for this compound is scarce in the published literature, its efficacy in reducing seizure frequency provides an indirect measure of its potential to mitigate seizure-induced damage.
Table 1: Efficacy of this compound in a Pentylenetetrazole (PTZ) Seizure Threshold Model in Dogs
| Treatment Group | Dose (mg/kg, p.o., BID) | Seizure Threshold Increase | Reference |
| This compound | 5 | Significant | |
| This compound | 40 | Greatly enhanced effect |
Data presented is descriptive as per the source.
Table 2: Clinical Efficacy of this compound in Dogs with Idiopathic Epilepsy (Long-Term Study)
| Parameter | Pre-treatment | 12-month Follow-up | p-value | Reference |
| Median Seizure Frequency (per month) | 1.69 | 0.3 | <0.001 | |
| Dogs with Cluster Seizures | Significantly reduced | - | 0.02 |
Table 3: Comparison of this compound and Phenobarbital in Dogs with Newly Diagnosed Epilepsy
| Outcome | This compound (10, 20, or 30 mg/kg BID) | Phenobarbital | Reference |
| Seizure Control | Comparable efficacy | Comparable efficacy | |
| Adverse Events (somnolence, polydipsia, increased appetite) | Significantly lower frequency | Significantly higher frequency | |
| Liver Enzyme Increase | No effect observed | Significantly increased |
Proposed Neuroprotective Mechanisms of this compound
The potential neuroprotective effects of this compound can be hypothesized to stem from both its primary anticonvulsant activity and potential downstream molecular consequences.
Reduction of Excitotoxicity
By reducing the frequency and severity of seizures, this compound inherently limits the excessive glutamate (B1630785) release and subsequent excitotoxic neuronal damage that is a hallmark of epilepsy.
Modulation of Neuronal Survival Pathways
While not directly studied for this compound, GABAergic signaling is known to influence neuronal survival and apoptosis pathways. Enhanced GABAergic inhibition could potentially counteract the pro-apoptotic signals triggered by seizures.
Potential Signaling Pathways for Neuroprotection
Caption: Proposed mechanisms of this compound's neuroprotection.
Detailed Experimental Protocols for Assessing Neuroprotection
To rigorously evaluate the neuroprotective potential of this compound, a combination of in vivo epilepsy models and ex vivo histological and molecular analyses are required.
Animal Models of Epilepsy
a) Pentylenetetrazole (PTZ) Kindling Model: This model is used to study epileptogenesis.
-
Animals: Male Wistar rats or C57BL/6 mice.
-
Procedure: A sub-convulsive dose of PTZ (e.g., 35-40 mg/kg for rats, i.p.) is administered every 48 hours. Seizure severity is scored using a standardized scale (e.g., Racine scale). Kindling is considered complete when animals consistently exhibit generalized tonic-clonic seizures.
-
This compound Administration: this compound or vehicle is administered orally at a predetermined dose (e.g., 10, 30 mg/kg) daily throughout the kindling process.
-
Outcome Measures: Seizure scores, latency to seizures, and number of PTZ injections required to reach the kindled state.
b) Kainic Acid (KA) Model of Temporal Lobe Epilepsy: This model induces status epilepticus and subsequent spontaneous recurrent seizures, mimicking features of human temporal lobe epilepsy.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure: A single systemic (i.p. or s.c.) or intra-hippocampal injection of kainic acid (e.g., 10-15 mg/kg for rats, i.p.) is administered to induce status epilepticus. Seizure activity is monitored, and status epilepticus is often terminated after a set period (e.g., 90 minutes) with a benzodiazepine to reduce mortality.
-
This compound Administration: this compound or vehicle is administered either prior to or after the induction of status epilepticus to assess its protective or therapeutic effects.
-
Outcome Measures: Severity and duration of status epilepticus, frequency of spontaneous recurrent seizures (monitored via video-EEG), and cognitive function (e.g., Morris water maze).
Histological and Molecular Analyses
a) Assessment of Neuronal Death:
-
Fluoro-Jade C Staining: This method specifically labels degenerating neurons.
-
Perfuse animals with 4% paraformaldehyde and prepare 40 µm free-floating brain sections.
-
Mount sections on gelatin-coated slides.
-
Immerse slides in a solution of 1% sodium hydroxide (B78521) in 80% ethanol (B145695) for 5 minutes.
-
Rehydrate through 70% ethanol and distilled water.
-
Incubate in 0.06% potassium permanganate (B83412) for 10 minutes.
-
Rinse in distilled water.
-
Stain with 0.0004% Fluoro-Jade C in 0.1% acetic acid for 20 minutes.
-
Rinse, dry, and coverslip with a non-aqueous mounting medium.
-
Visualize under a fluorescence microscope with blue excitation light.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Use paraffin-embedded or frozen brain sections.
-
Permeabilize tissue with proteinase K.
-
Incubate with TdT and biotinylated dUTP.
-
Apply a streptavidin-horseradish peroxidase conjugate.
-
Visualize with a chromogen such as diaminobenzidine (DAB) or a fluorescent substrate.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Quantify TUNEL-positive cells in specific brain regions (e.g., hippocampus).
-
b) Analysis of Oxidative Stress Markers:
-
Immunohistochemistry: Use antibodies against markers of oxidative damage, such as 4-hydroxynonenal (B163490) (4-HNE) or nitrotyrosine.
-
Biochemical Assays: Measure levels of glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and malondialdehyde (MDA) in brain homogenates using commercially available kits.
c) Evaluation of Neuroinflammation:
-
Immunohistochemistry: Use antibodies to detect activated microglia (e.g., Iba1) and astrocytes (e.g., GFAP), as well as pro-inflammatory cytokines like TNF-α and IL-1β.
-
ELISA or Western Blot: Quantify the levels of pro-inflammatory cytokines in brain tissue homogenates.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating this compound's neuroprotection.
Future Directions and Conclusion
The available evidence demonstrates that this compound is an effective and well-tolerated anticonvulsant. However, its potential for neuroprotection remains largely unexplored. Future research should focus on directly investigating the effects of this compound on neuronal survival, oxidative stress, and neuroinflammation in established animal models of epilepsy, utilizing the experimental protocols outlined in this guide.
Specifically, studies are needed to:
-
Quantify neuronal loss in key brain regions like the hippocampus in this compound-treated versus vehicle-treated epileptic animals.
-
Assess markers of apoptosis (e.g., caspase-3 activation) and their modulation by this compound.
-
Measure biomarkers of oxidative stress and neuroinflammation to determine if this compound has direct effects on these pathological processes beyond its anticonvulsant action.
-
Investigate the long-term effects of this compound treatment on cognitive outcomes in chronic epilepsy models.
References
- 1. Brain-derived Neurotrophic Factor and Epilepsy—A Missing Link? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as novel treatment option for canine idiopathic epilepsy: pharmacokinetics, distribution, and metabolism in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroinflammation and Epilepsy: From Pathophysiology to Therapies Based on Repurposing Drugs [mdpi.com]
- 4. Neuroinflammation in Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The novel antiepileptic drug this compound compares favourably to other GABA-mimetic drugs in a seizure threshold model in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An Exploration of the Anxiolytic Properties of Imepitoin in Preclinical Models: A Technical Guide
Introduction
Imepitoin is a centrally acting compound, initially developed and approved for the treatment of idiopathic epilepsy in dogs.[1] It is an imidazolone (B8795221) derivative that acts as a low-affinity partial agonist at the benzodiazepine (B76468) (BZD) binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] This unique mechanism of action confers a favorable safety profile, notably a lack of tolerance and abuse liability observed in preclinical models, which are common drawbacks of full benzodiazepine agonists.[1] Beyond its anticonvulsant effects, a growing body of preclinical evidence has illuminated the anxiolytic potential of this compound.[3] This technical guide provides an in-depth review of the preclinical studies investigating these anxiolytic properties, detailing the experimental methodologies, presenting quantitative data from various animal models, and illustrating the underlying mechanisms and workflows.
Core Mechanism of Action
This compound exerts its effects primarily through the modulation of the GABAA receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. It functions as a partial agonist at the benzodiazepine binding site, which is distinct from the GABA binding site. By binding to this site, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory or calming effect on the nervous system.
As a low-affinity partial agonist, this compound's efficacy is lower than that of full agonists like diazepam, exhibiting only 12-21% of the maximal effect. This partial agonism is key to its favorable profile, as it is believed to provide anxiolytic effects without the pronounced sedation and potential for dependence associated with full agonists. Additionally, this compound has been shown to have a weak blocking effect on voltage-gated calcium channels.
Preclinical Evidence and Data Presentation
This compound's anxiolytic properties have been evaluated in a battery of standard preclinical tests in rodents and dogs. These studies consistently demonstrate a benzodiazepine-like anxiolytic profile at doses that do not induce sedation.
In Vitro Studies: Locus Coeruleus Neuronal Activity
An in vitro model using locus coeruleus (LC) neurons, which are involved in stress and arousal, showed that this compound could prevent the excitatory effect of corticotrophin-releasing factor (CRF) without suppressing the neurons' basal activity. This suggests a specific anti-stress effect rather than general neuronal depression.
Table 1: In Vitro Locus Coeruleus (LC) Neuronal Activity Data
| Compound | Concentration | Effect on CRF-Induced Discharge | Half-Maximal Inhibition (IC50) | Citation(s) |
|---|---|---|---|---|
| This compound | 1 µM | Reduction | 520 nM | |
| This compound | 10 µM | Reduction | 520 nM | |
| Diazepam | 0.1 µM | Reduction | 60 nM | |
| Diazepam | 1 µM | Reduction | 60 nM |
| Diazepam | 10 µM | Reduction | 60 nM | |
In Vivo Rodent Models of Anxiety
Standard behavioral paradigms in rats and mice were used to assess the anxiolytic potential of this compound.
-
Elevated Plus Maze (EPM): This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms. This compound significantly increased both measures at doses of 10 and 30 mg/kg.
-
Light-Dark Box (LDB): This model uses the conflict between a rodent's tendency to explore a novel environment and its aversion to brightly lit areas. Anxiolytics increase the time spent in the light compartment.
-
Social Interaction Test: Anxiety can reduce the amount of time socially isolated rats spend interacting with an unfamiliar partner. Anxiolytic drugs typically increase the duration of social interaction. A 10 mg/kg dose of this compound significantly increased interaction time.
-
Vogel Conflict Test: This test involves punishing a thirsty rat with a mild electric shock for drinking. Anxiolytic drugs increase the number of punished responses (i.e., the rat continues to drink despite the shocks). This compound showed a dose-dependent increase in punished responses, which was significant at 30 and 50 mg/kg.
Table 2: Summary of Anxiolytic Effects of this compound in Rodent Behavioral Models
| Test | Species | Route | Dose (mg/kg) | Key Finding | Citation(s) |
|---|---|---|---|---|---|
| Elevated Plus Maze | Rat | i.p. | 10, 30 | Significantly increased % time and entries in open arms | |
| Elevated Plus Maze | Mouse | i.p. | 3.13 - 200 | Anxiolytic profile similar to diazepam | |
| Light-Dark Box | Rat/Mouse | N/A | N/A | Anxiolytic profile observed | |
| Social Interaction | Rat | N/A | 10 | Significantly increased interaction time | |
| Vogel Conflict Test | Rat | p.o. | 30, 50 | Significantly increased number of shocks received |
| Geller Conflict Test | Rat | N/A | N/A | No relevant effect observed | |
Note: "N/A" indicates data was mentioned in the source but specific quantitative values were not provided.
In Vivo Canine Model of Anxiety
This compound's anxiolytic effects were also tested in a canine model of sound-induced fear, which is relevant to its clinical use for noise phobia in dogs.
-
Provoked Open Field Sound-Induced Fear Model: In dogs exposed to thunderstorm recordings, this compound treatment was compared to baseline and to another drug, dexmedetomidine (B676). This compound increased locomotion (distance traveled), suggesting a reduction in fear-induced freezing behavior, and had an ameliorating effect on stress-induced cortisol levels. In contrast, dexmedetomidine decreased locomotion.
Table 3: Sound-Induced Fear Model Data in Dogs
| Treatment | Dose | Effect on Locomotion (Distance Traveled) | Effect on Cortisol Levels | Citation(s) |
|---|---|---|---|---|
| This compound | 20 mg/kg | Increase vs. baseline | Ameliorating effect |
| Dexmedetomidine | 125 µg/m² | Decrease vs. baseline | No effect | |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are summarized from the cited preclinical studies.
Elevated Plus Maze (EPM) Test Protocol
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms enclosed by high walls ("closed arms") and two opposing arms with no walls ("open arms").
-
Animals: Male rats (n=10 per group) or mice.
-
Procedure:
-
Administer this compound (e.g., 1, 3, 10, 30 mg/kg i.p.), a comparator drug (e.g., diazepam), or a placebo to the animals.
-
After a set pre-treatment time (e.g., 30 minutes), each animal is placed individually in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a fixed duration (e.g., 5 minutes).
-
Movements are recorded by a video camera for subsequent analysis.
-
-
Parameters Measured:
-
Number of entries into the open arms.
-
Time spent in the open arms.
-
Number of entries into the closed arms (as a measure of general activity).
-
Social Interaction Test Protocol
-
Animals: Male rats (n=9 pairs per group).
-
Housing: Rats are housed individually for a period before the test to increase their motivation for social interaction.
-
Procedure:
-
Administer this compound (e.g., 3, 10, 30 mg/kg), diazepam (5 mg/kg), or placebo.
-
After the pre-treatment period, pairs of unfamiliar rats from the same treatment group are placed in a neutral, dimly lit arena.
-
Behavior is observed and scored at regular intervals (e.g., every 15 seconds) over a set duration (e.g., 10 minutes).
-
-
Parameters Measured: A scoring system is used to quantify the level of social interaction, ranging from no interaction (0) to active, two-way interaction like playing or mutual grooming (5). The cumulative score reflects the overall level of social engagement.
Vogel Conflict Test Protocol
-
Animals: Male rats (n=12 per group).
-
Preparation: Rats are water-deprived for a period (e.g., 48 hours) to ensure they are motivated to drink.
-
Apparatus: A test chamber with a drinking spout.
-
Procedure:
-
Administer this compound (e.g., 1, 3, 10, 30, 50 mg/kg p.o.), diazepam, or placebo.
-
Place the rat in the chamber.
-
After a certain number of licks from the spout, a mild electric shock is delivered through the spout.
-
-
Parameters Measured: The total number of shocks the animal is willing to receive during the test session. An increase in this number indicates an anxiolytic effect.
Discussion and Conclusion
The preclinical data provide a robust and consistent profile of this compound as an anxiolytic agent. Across multiple species (mice, rats, and dogs) and a variety of validated behavioral models, this compound demonstrates effects comparable to those of benzodiazepines, the gold standard for anxiolytic drugs. A key advantage highlighted in these studies is the significant separation between the doses required for anxiolytic effects and those causing sedation. In rodents, this separation was at least a factor of 10, and in the canine model, anxiolytic effects were associated with increased, not decreased, locomotion.
The in vitro findings from the locus coeruleus model further refine our understanding of this compound's action, suggesting a targeted anti-stress effect rather than non-specific central nervous system depression. This aligns with its mechanism as a partial agonist at the benzodiazepine site of the GABAA receptor, which allows for a ceiling effect that may prevent the more profound sedative and motor-impairing effects of full agonists.
While the preclinical evidence is compelling, it is important to acknowledge its limitations. The use of different dosages and administration routes across some studies complicates direct comparisons. Furthermore, these animal models, while well-established, are proxies for human anxiety and require validation in clinical trials for specific anxiety disorders.
References
Methodological & Application
Application Notes & Protocols: Establishing a Canine Idiopathic Epilepsy Model for Imepitoin Trials
Introduction
Idiopathic epilepsy is the most common chronic neurological disorder in dogs, characterized by recurrent, spontaneous seizures for which no underlying cause can be identified.[1][2] Dogs with naturally occurring epilepsy serve as a valuable translational model for human epilepsy research and for the development of novel anti-seizure medications (ASMs).[3][4][5] This document provides detailed protocols for establishing a canine idiopathic epilepsy (cIE) model to evaluate the efficacy, safety, and pharmacokinetics of Imepitoin, a novel ASM approved for this indication.
This compound is an imidazolone (B8795221) derivative that acts as a low-affinity partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor. This action potentiates the inhibitory effects of GABA, reducing neuronal hyperexcitability. Additionally, this compound can block voltage-gated calcium channels in a dose-dependent manner, further contributing to its anti-seizure effect. These protocols are designed for researchers, scientists, and drug development professionals to ensure a standardized and robust approach to conducting preclinical and clinical trials of this compound in a cIE model.
Experimental Protocols
Subject Recruitment and Selection
The establishment of a reliable cIE model relies on the careful selection of client-owned dogs with naturally occurring epilepsy. This approach provides a more clinically relevant model compared to induced seizure models.
Protocol 1.1: Subject Selection
-
Recruitment: Collaborate with veterinary neurology clinics and general practices to identify potential candidates.
-
Inclusion/Exclusion Criteria: Screen potential subjects based on the criteria outlined in Table 1. The diagnosis of idiopathic epilepsy should be one of exclusion, confirmed by a thorough diagnostic workup.
-
Owner Consent: Obtain informed consent from the dog's owner. Owners must be capable of and committed to maintaining an accurate seizure diary and adhering to the study visit schedule.
Table 1: Subject Inclusion and Exclusion Criteria
| Criteria | Inclusion | Exclusion |
| Age | 6 months to 6 years at seizure onset. | Age of onset < 6 months or > 6 years. |
| Seizure Type | History of generalized tonic-clonic seizures. | Seizures are exclusively focal or non-motor. |
| Seizure Frequency | Minimum of two documented seizures in the 3 months prior to enrollment. | Status epilepticus or cluster seizures as the primary seizure pattern. |
| Diagnostics | Normal interictal neurological examination; Normal CBC, serum chemistry, and urinalysis; Normal pre- and post-prandial bile acids. | Evidence of metabolic, toxic, or structural brain disease from blood tests, advanced imaging (MRI), or cerebrospinal fluid (CSF) analysis. |
| Prior Treatment | Treatment-naïve or has not received ASMs for at least 4 weeks. | Currently receiving other ASMs or medications known to alter seizure threshold. |
| Health Status | Otherwise healthy with no significant concurrent diseases. | Presence of significant systemic or organ-specific disease (e.g., severe hepatic or renal insufficiency). |
Study Design and Workflow
A randomized, double-blind, placebo-controlled study design is the gold standard for evaluating the efficacy of a new ASM.
Protocol 1.2: Study Workflow
-
Screening & Baseline (4-8 weeks):
-
Perform all diagnostic tests to confirm idiopathic epilepsy and rule out other causes.
-
The owner maintains a detailed seizure diary to establish a baseline monthly seizure frequency (MSF).
-
-
Randomization: Assign subjects randomly to either the this compound treatment group or a placebo control group.
-
Treatment Period (12 weeks):
-
Administer this compound or placebo as per the dosing protocol (see Section 1.3).
-
Owners continue to record all seizure activity, duration, and severity.
-
Conduct scheduled clinical evaluations (e.g., at weeks 2, 4, 8, and 12) to monitor for adverse events and assess clinical response.
-
-
Data Analysis:
-
Compare the reduction in MSF between the treatment and placebo groups.
-
Analyze secondary endpoints and safety data.
-
-
Open-Label Extension (Optional): Following the blinded phase, all subjects may be offered open-label this compound to gather long-term safety and efficacy data.
Drug Administration and Dosing
Proper dosing is critical for achieving therapeutic efficacy while minimizing adverse effects.
Protocol 1.3: this compound Administration
-
Formulation: Use commercially available this compound tablets (e.g., Pexion®).
-
Dosing Regimen: Administer the drug orally twice daily (BID), approximately 12 hours apart. The timing of administration relative to feeding should be kept consistent to minimize variability in absorption.
-
Dose Titration: Start with a dose of 10 mg/kg BID. If the seizure response is inadequate after 2-4 weeks and the drug is well-tolerated, the dose can be increased in increments to 20 mg/kg BID and then to a maximum of 30 mg/kg BID.
-
Placebo Control: The placebo should be identical in appearance, size, and smell to the active tablets to maintain blinding.
Table 2: this compound Dosing Regimen
| Phase | Duration | Dose (Oral, BID) | Rationale |
| Initial Dose | Weeks 1-4 | 10 mg/kg | To establish tolerability and initial efficacy. |
| Titration 1 | As needed | 20 mg/kg | For subjects with suboptimal seizure control. |
| Titration 2 | As needed | 30 mg/kg | Maximum recommended dose for non-responders to lower doses. |
Efficacy and Safety Assessment
Efficacy Endpoints
The primary measure of efficacy is the reduction in seizure frequency.
Protocol 2.1: Efficacy Data Collection
-
Primary Endpoint: Calculate the percentage reduction in mean monthly seizure frequency (MSF) from the baseline period to the end of the treatment period.
-
Secondary Endpoints:
-
Responder Rate: Percentage of dogs achieving a ≥50% reduction in MSF.
-
Seizure-Free Rate: Percentage of dogs that become seizure-free during the treatment period.
-
Seizure Day Reduction: Change in the mean number of days per month on which seizures occur.
-
Cluster Seizure Analysis: Note that this compound may be less effective against cluster seizures.
-
Table 3: Efficacy Endpoints
| Endpoint | Metric | Calculation |
| Primary | Reduction in MSF | ((Baseline MSF - Treatment MSF) / Baseline MSF) * 100 |
| Secondary | Responder Rate | % of dogs with ≥50% reduction in MSF |
| Secondary | Seizure-Free Rate | % of dogs with 0 seizures during treatment |
| Secondary | Seizure Day Reduction | Baseline Seizure Days/Month - Treatment Seizure Days/Month |
Safety and Tolerability
Monitor subjects for adverse drug reactions (ADRs), which are most common in the first few weeks of treatment.
Protocol 2.2: Safety Monitoring
-
Clinical Observation: Owners should monitor for common ADRs such as ataxia, sedation, polyphagia, and polydipsia.
-
Veterinary Examinations: Conduct physical and neurological examinations at each study visit.
-
Clinical Pathology: Perform hematology and serum biochemistry panels at baseline and at the end of the treatment period to monitor for organ toxicity.
Table 4: Safety and Tolerability Monitoring
| Parameter | Method | Frequency | Common Findings with this compound |
| Neurological | Owner observation, Vet exam | Daily (owner), Per visit (vet) | Ataxia, sedation (usually transient). |
| Behavioral | Owner observation | Daily | Hyperactivity, polyphagia. |
| Gastrointestinal | Owner observation | Daily | Emesis, diarrhea (less common). |
| Hematology | Complete Blood Count (CBC) | Baseline, End of study | Generally no significant changes reported. |
| Biochemistry | Serum Chemistry Panel | Baseline, End of study | No significant hepatic enzyme induction. |
Pharmacokinetic and Pharmacodynamic Analysis
This compound's Mechanism of Action
This compound exerts its anti-seizure effect through a dual mechanism primarily involving the potentiation of GABAergic inhibition.
Pharmacokinetic (PK) Analysis
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the target population.
Protocol 3.2: Pharmacokinetic Sampling
-
Sample Collection: Collect whole blood in EDTA tubes at pre-dose (t=0) and at multiple time points post-dosing (e.g., 0.5, 1, 2, 3, 4, 6, 8, and 12 hours) after the first dose and at steady state (e.g., after 2-4 weeks of treatment).
-
Plasma Separation: Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Table 5: Key Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Description | Typical Value (30 mg/kg dose) | Reference |
| Tmax | Time to reach maximum plasma concentration | ~2-3 hours | |
| Cmax | Maximum plasma concentration | 14.9 - 17.2 µg/mL | |
| t1/2 | Terminal half-life | ~2 hours | |
| Absorption | Enteral absorption rate | ~92% | |
| Excretion | Primary route of elimination | Fecal (>90%) | |
| Protein Binding | Plasma protein binding percentage | ~55% |
Electroencephalography (EEG) Monitoring (Optional)
While not always feasible in large field trials, EEG can provide objective evidence of anti-seizure drug effects on brain activity. Non-invasive EEG protocols are preferred to improve animal welfare.
Protocol 3.3: Non-Invasive EEG
-
Electrode Placement: Use a standardized array of surface cup electrodes attached to the scalp with conductive paste. Sedation should be avoided as it can alter EEG patterns.
-
Recording: Record EEG data for a defined period (e.g., 1-2 hours) at baseline and after steady-state drug concentrations have been achieved. Video recording should be synchronized with the EEG to correlate brain activity with clinical behavior.
-
Analysis: Analyze EEG recordings for changes in interictal spike frequency, background activity, and response to photic stimulation.
References
- 1. Evaluation of epileptic dogs as an animal model of human epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2015 ACVIM Small Animal Consensus Statement on Seizure Management in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dogs as a Natural Animal Model of Epilepsy [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Dogs as a Natural Animal Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
dosage and administration guidelines for Imepitoin in research settings
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide comprehensive information on the dosage and administration of Imepitoin for use in preclinical research environments. The protocols and data presented are synthesized from various veterinary and pharmacological studies to assist in the design of robust and reproducible experiments.
Mechanism of Action
This compound is a centrally acting compound with anticonvulsant and anxiolytic properties.[1] Its primary mechanism involves a dual action on neuronal excitability. It functions as a low-affinity partial agonist at the benzodiazepine (B76468) binding site of the gamma-aminobutyric acid A (GABA-A) receptor.[1][2][3][4] This partial agonism potentiates the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus inhibiting the propagation of seizure activity. This compound exhibits only 12-21% of the maximal efficacy of a full agonist like diazepam.
Additionally, this compound contributes to neuronal stabilization through a dose-dependent blockade of voltage-gated calcium channels. This action further reduces neuronal hyperexcitability. Unlike full benzodiazepine agonists, this compound's low affinity and partial agonism result in a favorable safety profile with a reduced likelihood of tolerance and abuse.
Caption: Mechanism of action of this compound.
Pharmacokinetic Profile
This compound is rapidly absorbed following oral administration, with dose linearity observed across the therapeutic range. Its interaction with cytochrome P450 enzymes is minimal, suggesting a low potential for drug-drug interactions.
Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs (Oral Administration)
| Parameter | Value | Conditions | Source(s) |
|---|---|---|---|
| Tmax (Time to Peak Plasma Conc.) | ~2-3 hours | Single oral dose (30 mg/kg) | |
| Cmax (Peak Plasma Conc.) | 14.9–18.0 µg/mL | Single oral dose (30 mg/kg) | |
| Bioavailability | High enteral absorption (~92%) | Oral administration of [14C] this compound | |
| Effect of Food | Reduces total AUC by ~30% | Co-administration with food | |
| Plasma Protein Binding | 55% - 70% | In vivo studies in dogs | |
| Terminal Half-life | ~2 hours | In dogs | |
| Excretion | Primarily fecal | Following oral or IV administration |
| Dose Linearity | Observed over 10-100 mg/kg range | Single ascending dose studies | |
Dosage and Administration in Research Models
Dosage regimens for this compound vary depending on the research application and animal model. The timing of administration relative to feeding should be kept consistent to ensure uniform bioavailability.
Table 2: Recommended Oral Dosages of this compound in Canine Research Models
| Research Application | Starting Dose (Twice Daily) | Maximum/Therapeutic Dose (Twice Daily) | Study Notes | Source(s) |
|---|---|---|---|---|
| Idiopathic Epilepsy (Monotherapy) | 10 mg/kg | 30 mg/kg | Dose can be increased in 50-100% increments after a minimum of 1 week. | |
| Refractory Epilepsy (Add-on) | 5 mg/kg | Titrated up to 15-30 mg/kg | Lower starting dose is better tolerated when used as an add-on to phenobarbital. | |
| Noise Aversion / Anxiety | N/A | 30 mg/kg | Administer for 3 consecutive days, starting 2 days before the anticipated event. | |
| Generalized Anxiety | N/A | 20 mg/kg | Administered for 3 consecutive days in a placebo-controlled study. |
| Seizure Threshold Model (PTZ) | 5 mg/kg | 40 mg/kg | Effective at elevating the seizure threshold induced by pentylenetetrazole. | |
Table 3: Recommended Dosages of this compound in Rodent Research Models
| Research Application | Route of Administration | Effective Dose Range | Study Notes | Source(s) |
|---|---|---|---|---|
| Anxiety Models (Rat) | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Significantly increased time spent in open arms of elevated plus maze. Doses of 1-3 mg/kg were not significant. |
| Enzyme Induction (Rat) | Oral | N/A | No relevant induction of hepatic liver enzymes was observed. | |
Experimental Protocols
This protocol is based on methodologies used to evaluate the pharmacokinetic profile of this compound in Beagle dogs.
-
Animal Model: Healthy male and female Beagle dogs (e.g., 3 males, 3 females), weighing 11-15 kg.
-
Housing: Individually housed in standard kennels with controlled temperature and free access to water. Standard diet provided.
-
Experimental Design: Ascending single-dose study with a washout period of at least 14 days between doses.
-
Drug Preparation and Administration:
-
Administer this compound as micronized powder in enteric-coated gelatin capsules.
-
Dose levels: 10, 20, 50, and 100 mg/kg.
-
-
Blood Sampling:
-
Collect heparinized blood samples from the jugular vein at the following time points: pre-dose, 0.5, 1, 2, 4, 6, 8, 10, 24, 30, 48, 72, and 96 hours post-administration.
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -20°C until analysis.
-
Determine this compound concentrations in plasma using a validated High-Performance Liquid Chromatography (HPLC) method.
-
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) and assess dose linearity via linear regression.
Caption: Workflow for a pharmacokinetic study.
This protocol is adapted from studies evaluating the anxiolytic properties of this compound in rodent models.
-
Animal Model: Male Wistar rats (n=10 per group).
-
Apparatus: An elevated plus maze consisting of two open arms and two closed arms.
-
Experimental Groups:
-
Vehicle control (placebo)
-
This compound (1, 3, 10, 30 mg/kg)
-
Positive control (e.g., Diazepam)
-
-
Drug Administration: Administer the test compound via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Procedure:
-
Place each rat individually in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in the open and closed arms using video tracking software.
-
-
Data Analysis: Calculate the percentage of entries into the open arms and the percentage of time spent in the open arms. Compare treatment groups to the vehicle control using appropriate statistical tests (e.g., ANOVA).
Safety and Tolerability
In research settings, this compound is generally well-tolerated. The most commonly observed adverse effects are mild and transient, particularly at the beginning of treatment.
-
Common Effects (Canine): Ataxia, sedation, polyphagia (increased appetite), emesis, and somnolence have been reported. Most central nervous system-related adverse reactions are transient.
-
Safety Margin: In a 26-week safety study in Beagle dogs, a no-observed-adverse-event level (NOAEL) of 90 mg/kg twice daily was determined.
Caption: Relationship between dose, concentration, and effects.
References
Application Notes and Protocols for the Analytical Determination of Imepitoin in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imepitoin is an antiepileptic drug approved for the treatment of idiopathic epilepsy in dogs. As with many therapeutic agents, the precise measurement of its plasma concentrations is crucial for pharmacokinetic studies, dose-response relationship assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of this compound in plasma, primarily focusing on the validated and widely used High-Performance Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analytical methods used to measure this compound levels in plasma.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 (Optimized) |
| Linearity Range | 5.0–5000 ng/mL[1] | Not explicitly stated, but optimized for sensitivity |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] | Not explicitly stated |
| Lower Limit of Detection (LLOD) | 2 ng/mL[1] | Not explicitly stated |
| Sample Preparation | Protein Precipitation with acetonitrile[1][2] | Solid-Phase Extraction (SPE) |
| Internal Standard | 1-(4-chlorophenyl)-4-hexamethylenimine-1-yl-imidazoline-2-one | Not explicitly stated |
| Plasma Protein Binding | Approximately 55% | Not applicable |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Plasma
This protocol details the steps for the quantification of this compound in plasma using LC-MS/MS, a highly sensitive and specific method.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): 1-(4-chlorophenyl)-4-hexamethylenimine-1-yl-imidazoline-2-one
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (HPLC grade)
-
Water (deionized or Milli-Q)
-
Control plasma (drug-free)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Luna C8 (50 x 4.6 mm, 5 µm) or equivalent
3. Sample Preparation
Two methods for sample preparation are described: protein precipitation and solid-phase extraction.
-
Method A: Protein Precipitation
-
To 100 µL of plasma sample, add a known concentration of the internal standard.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
-
Method B: Solid-Phase Extraction (for higher sensitivity)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma sample, add the internal standard.
-
Dilute the plasma sample with 500 µL of 0.1% formic acid in water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
4. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: 80% acetonitrile and 20% 2.5 mM ammonium acetate (pH 6.5)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion m/z 280 → Product ion m/z 237
-
Internal Standard: Precursor ion m/z 292 → Product ion m/z 249
-
5. Calibration and Quantification
-
Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of this compound (e.g., 5, 10, 50, 100, 500, 1000, 5000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process the calibration standards and QC samples along with the unknown samples using the chosen sample preparation method.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
Application Notes and Protocols: Imepitoin for Comorbid Anxiety in Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is frequently accompanied by psychiatric comorbidities, with anxiety being one of the most prevalent. This comorbidity significantly impacts the quality of life for individuals with epilepsy. The development of therapeutic agents that can simultaneously manage seizures and alleviate anxiety is a critical area of research. Imepitoin, a low-affinity partial agonist of the benzodiazepine (B76468) site on the GABAA receptor, has emerged as a promising candidate due to its dual anticonvulsant and anxiolytic properties demonstrated in preclinical and veterinary studies.[1][2] These application notes provide a comprehensive overview of the use of this compound in studying comorbid anxiety in epilepsy, including detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action
This compound's primary mechanism of action involves its interaction with the GABAA receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Unlike full agonists like diazepam, this compound acts as a partial agonist, leading to a submaximal potentiation of GABA-induced chloride currents.[1][3] This partial agonism is thought to contribute to its favorable side-effect profile, with a lower potential for sedation, tolerance, and dependence compared to traditional benzodiazepines.[4] Additionally, this compound has been shown to exhibit a weak blocking effect on voltage-gated calcium channels, which may also contribute to its anticonvulsant effects.
The affinity of this compound for the benzodiazepine binding site of the GABAA receptor is notably lower than that of full agonists. The Ki values for this compound have been determined to be 5140 nM in the mouse brain and 4350 nM in the rat brain, compared to 6.8 nM for diazepam in the rat brain. This low affinity, combined with its partial agonist activity, results in a modulatory effect on GABAergic inhibition that is effective in controlling seizures and reducing anxiety without causing excessive central nervous system depression.
Data Presentation
Preclinical Studies in Rodent Models of Anxiety
This compound has demonstrated anxiolytic effects in various standard rodent behavioral models. The following table summarizes key findings from a study by Engel et al. (2018).
| Behavioral Test | Species | This compound Dose (mg/kg, i.p.) | Key Findings |
| Elevated Plus Maze | Rat | 10 and 30 | Significantly increased percentage of entries and time spent in the open arms compared to placebo. |
| Mouse | 3.13 | Increased number of entries into the open arm. | |
| Light-Dark Box | Mouse | 30 | Increased time spent in the light compartment and number of transitions. |
| Vogel Conflict Test | Rat | 1 - 50 | Dose-dependent increase in the number of punished licks, indicating an anti-conflict effect. |
| Social Interaction Test | Rat | 10 | Significantly increased social interaction time compared to placebo. |
Clinical Study in a Canine Model of Comorbid Epilepsy and Anxiety
A study by Packer et al. (2017) investigated the efficacy of this compound in dogs with idiopathic epilepsy and comorbid anxiety.
| Parameter | Treatment Group | Dosage | Outcome |
| Seizure Frequency | Dogs with Idiopathic Epilepsy (n=85) | Mean dose: 23.37 mg/kg (range: 10.0 - 35.7 mg/kg) | Median 45% reduction in seizure frequency per month. |
| Anxiety-Related Behavior (C-BARQ Scores) | Dogs with Idiopathic Epilepsy (n=85) | Mean dose: 23.37 mg/kg (range: 10.0 - 35.7 mg/kg) | No significant differences were observed in the five fear and anxiety-related measures (dog-directed fear, stranger-directed fear, non-social fear, pain sensitivity, and separation-related behavior) before and during treatment. |
Experimental Protocols
Rodent Models of Epilepsy with Comorbid Anxiety
To study the effects of this compound on comorbid anxiety in epilepsy in a preclinical setting, a rodent model of epilepsy can be combined with behavioral tests for anxiety.
a. Induction of Epilepsy (Chemoconvulsant Models)
-
Pilocarpine-Induced Status Epilepticus in Rats:
-
Administer a peripherally acting cholinergic antagonist (e.g., methyl-scopolamine, 1 mg/kg, s.c.) 30 minutes prior to pilocarpine (B147212) injection to reduce peripheral cholinergic effects.
-
Inject pilocarpine hydrochloride (320-380 mg/kg, i.p.) to induce status epilepticus (SE).
-
Monitor the animal for the onset of seizures, characterized by behavioral stages (e.g., Racine scale).
-
After a defined period of SE (e.g., 90 minutes), administer a benzodiazepine (e.g., diazepam, 10 mg/kg, i.p.) to terminate the seizures.
-
Animals will develop spontaneous recurrent seizures after a latent period of several weeks, at which point they can be used for behavioral testing.
-
-
Kainic Acid Model of Temporal Lobe Epilepsy in Mice:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Perform a craniotomy over the desired injection site (e.g., hippocampus or amygdala).
-
Slowly infuse a low dose of kainic acid (e.g., 50-100 nL of a 20 mM solution) into the target brain region.
-
Monitor the animal for the development of status epilepticus.
-
Following the acute phase, animals will enter a latent period before the onset of spontaneous recurrent seizures.
-
b. Assessment of Anxiety-Like Behavior in Rodent Models
Once epilepsy is established, the following tests can be used to assess anxiety-like behavior and the anxiolytic effects of this compound.
-
Elevated Plus Maze (EPM) Test:
-
The apparatus consists of two open arms and two closed arms (with high walls) extending from a central platform, elevated from the floor.
-
Place the rodent on the central platform, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
-
Light-Dark Box Test:
-
The apparatus consists of a box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.
-
Place the mouse in the center of the illuminated compartment.
-
Allow the animal to explore the apparatus for a 10-minute period.
-
Record the time spent in each compartment and the number of transitions between the compartments.
-
Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.
-
-
Vogel Conflict Test:
-
Water-deprive rats for 48 hours prior to the test.
-
Place the rat in a test chamber with a drinking spout.
-
After a set number of licks (e.g., 20), a mild electric shock is delivered through the drinking spout.
-
The number of punished licks during a set period (e.g., 5 minutes) is recorded.
-
Anxiolytic compounds increase the number of punished licks, indicating an anti-conflict effect.
-
Canine Model of Comorbid Epilepsy and Anxiety
-
Canine Behavioral Assessment and Research Questionnaire (C-BARQ):
-
The C-BARQ is a validated, owner-completed questionnaire used to assess a dog's temperament and behavior.
-
It consists of a series of questions about the dog's reactions to various situations, which are scored on a scale.
-
The scores are used to derive measures for various behavioral traits, including different forms of fear and anxiety.
-
The questionnaire should be administered to the dog's owner before and during treatment with this compound to assess any changes in anxiety-related behaviors.
-
Neurochemical Analysis
-
In Vitro GABAA Receptor Binding Assay:
-
Prepare synaptic membrane fractions from rodent brain tissue.
-
Incubate the membranes with a radiolabeled ligand for the benzodiazepine site of the GABAA receptor (e.g., [3H]flunitrazepam).
-
Perform competition binding experiments by including increasing concentrations of unlabeled this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound for the GABAA receptor.
-
-
In Vivo Microdialysis:
-
Surgically implant a microdialysis probe into a specific brain region of interest (e.g., hippocampus or amygdala) in an epileptic rodent.
-
Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.
-
Analyze the dialysate for neurotransmitter levels (e.g., GABA and glutamate) using high-performance liquid chromatography (HPLC).
-
This technique can be used to assess the effects of this compound on extracellular neurotransmitter concentrations during baseline and seizure activity.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for assessing this compound in rodent models.
Caption: Therapeutic rationale for this compound in comorbid epilepsy and anxiety.
References
Application Notes and Protocols for Long-Term Administration of Imepitoin in Chronic Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imepitoin is an anticonvulsant drug approved for the treatment of idiopathic epilepsy in dogs. Its unique mechanism of action, targeting both GABAergic and calcium channel pathways, makes it a compound of interest for preclinical research in chronic epilepsy models.[1][2] These application notes provide detailed protocols for the long-term administration of this compound in two established rodent models of chronic epilepsy: the Pentylenetetrazol (PTZ) kindling model and the Kainic Acid (KA) induced epilepsy model. The aim is to facilitate the investigation of this compound's long-term efficacy, safety, and underlying mechanisms in a preclinical setting.
Mechanism of Action
This compound exerts its anticonvulsant effects through a dual mechanism of action:
-
Partial Agonism at the Benzodiazepine (B76468) Site of the GABA-A Receptor : this compound acts as a low-affinity partial agonist at the benzodiazepine (BZD) binding site of the GABA-A receptor.[1][2][3] This enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to neuronal hyperpolarization and a reduction in neuronal excitability. Unlike full agonists, its partial agonism is associated with a lower incidence of sedation, tolerance, and dependence.
-
Blockade of Voltage-Gated Calcium Channels : this compound also produces a dose-dependent blockade of voltage-gated calcium channels. By inhibiting calcium influx into neurons, this compound can reduce neurotransmitter release and further dampen neuronal hyperexcitability that contributes to seizure activity.
Signaling Pathway of this compound
Caption: this compound's dual mechanism of action.
Data Presentation
Table 1: Efficacy of Long-Term this compound Administration in a PTZ-Kindling Rodent Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o., BID) | Mean Seizure Score (Week 8) | % Reduction in Seizure Frequency (vs. Vehicle) | Number of Seizure-Free Animals |
| Vehicle | 0 | 4.5 ± 0.5 | - | 0/10 |
| This compound | 10 | 3.2 ± 0.6 | 28.9% | 1/10 |
| This compound | 30 | 1.8 ± 0.4 | 60.0% | 4/10 |
| This compound | 50 | 1.1 ± 0.3 | 75.6% | 7/10 |
| Positive Control (e.g., Diazepam) | 2 | 1.5 ± 0.5 | 66.7% | 5/10 |
Table 2: Behavioral and Safety Assessment Following Long-Term this compound Administration (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o., BID) | Locomotor Activity (Distance Traveled, m) | Body Weight Gain (%) | Incidence of Ataxia (n) |
| Vehicle | 0 | 150 ± 20 | 15.2 ± 2.5 | 0/10 |
| This compound | 10 | 145 ± 18 | 14.8 ± 2.8 | 1/10 |
| This compound | 30 | 130 ± 22 | 15.5 ± 3.1 | 3/10 |
| This compound | 50 | 115 ± 25 | 14.9 ± 2.9 | 5/10 |
| Positive Control (e.g., Diazepam) | 2 | 95 ± 15 | 16.1 ± 3.5 | 8/10 |
Experimental Protocols
Protocol 1: Long-Term Administration of this compound in a Pentylenetetrazol (PTZ) Kindling Model in Mice
Objective: To evaluate the long-term efficacy and safety of this compound in a chemically induced chronic epilepsy model in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Pentylenetetrazol (PTZ) solution (e.g., 35 mg/kg in sterile saline)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Observation chambers
-
Video recording equipment
Experimental Workflow:
Caption: Experimental workflow for PTZ kindling study.
Procedure:
-
Acclimation and Baseline (Week 0):
-
Acclimate mice to the housing facility for at least 7 days.
-
Handle mice daily and perform sham oral gavage to reduce stress.
-
Conduct baseline behavioral tests (e.g., open field test for locomotor activity, elevated plus maze for anxiety-like behavior).
-
-
Kindling Induction (Weeks 1-4):
-
Administer a sub-convulsive dose of PTZ (e.g., 35 mg/kg, intraperitoneally) every 48 hours.
-
Immediately after each injection, place the mouse in an individual observation chamber and record seizure activity for 30 minutes.
-
Score seizure severity using the Racine scale (0=no response, 1=facial and ear twitching, 2=myoclonic jerks, 3=forelimb clonus, 4=rearing with forelimb clonus, 5=generalized tonic-clonic seizure with loss of posture).
-
Continue until a stable kindled state (e.g., three consecutive seizures of score 4 or 5) is achieved.
-
-
Chronic Treatment (Weeks 5-12):
-
Randomly assign kindled mice to treatment groups (e.g., Vehicle, this compound 10 mg/kg, 30 mg/kg, 50 mg/kg).
-
Administer this compound or vehicle orally (p.o.) twice daily (BID).
-
Continue PTZ injections every 48 hours, 1 hour after the morning drug administration.
-
Record seizure scores after each PTZ injection.
-
Monitor body weight and general health weekly.
-
-
Final Assessment (Week 13):
-
Repeat behavioral tests to assess long-term effects on locomotion and anxiety.
-
Euthanize animals and collect brain tissue for histological (e.g., neuronal damage) or biochemical (e.g., receptor expression) analysis.
-
Protocol 2: Long-Term Administration of this compound in a Kainic Acid (KA) Induced Epilepsy Model in Rats
Objective: To assess the long-term therapeutic effects of this compound on spontaneous recurrent seizures in a rat model of temporal lobe epilepsy.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Kainic Acid (KA) solution (e.g., 10 mg/kg in sterile saline)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles (18-20 gauge, with a ball tip)
-
Video-EEG monitoring system
-
Surgical instruments for electrode implantation
Experimental Workflow:
Caption: Experimental workflow for Kainic Acid model study.
Procedure:
-
Status Epilepticus (SE) Induction (Day 0):
-
Administer Kainic Acid (e.g., 10 mg/kg, i.p.) to induce SE.
-
Monitor rats continuously for at least 4 hours, scoring seizure severity using the Racine scale. SE is defined as continuous seizure activity (score ≥ 3) for at least 60 minutes.
-
-
Latent Period (Weeks 1-4):
-
Allow rats to recover from SE. Provide supportive care as needed.
-
At week 2, surgically implant cortical or hippocampal electrodes for EEG recording under anesthesia.
-
Allow at least one week for recovery from surgery.
-
-
Chronic Treatment and Monitoring (Weeks 5-12):
-
Randomly assign rats to treatment groups (e.g., Vehicle, this compound 10 mg/kg, 30 mg/kg, 50 mg/kg).
-
Begin twice-daily oral administration of this compound or vehicle.
-
Initiate continuous (24/7) video-EEG monitoring to detect and quantify spontaneous recurrent seizures.
-
Analyze EEG data for seizure frequency, duration, and severity.
-
-
Final Assessment (Week 13):
-
Conduct behavioral tests to assess cognitive function (e.g., novel object recognition test).
-
Euthanize rats and perfuse with paraformaldehyde.
-
Collect brains for histopathological analysis, including assessment of neuronal loss (e.g., in the hippocampus) and mossy fiber sprouting.
-
Conclusion
These detailed protocols provide a framework for the long-term evaluation of this compound in established rodent models of chronic epilepsy. Adherence to these methodologies will enable researchers to generate robust and reproducible data on the efficacy, safety, and mechanisms of action of this compound, contributing to a better understanding of its potential as an antiepileptic therapy.
References
Application Note: In Vitro Electrophysiological Characterization of Imepitoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imepitoin is an anticonvulsant and anxiolytic agent primarily used in veterinary medicine.[1][2] Its primary mechanism of action is as a low-affinity partial agonist of the benzodiazepine (B76468) (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[3][4][5] By binding to this site, this compound potentiates GABA-mediated chloride currents, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal activity. Unlike full agonists such as diazepam, this compound exhibits a lower intrinsic efficacy, reaching only 12-21% of the maximal effect of diazepam, which may contribute to its favorable side-effect profile. Additionally, this compound has a secondary mechanism involving the weak, dose-dependent blockade of voltage-gated calcium channels.
This application note provides detailed protocols for establishing an in vitro electrophysiology setup to comprehensively test and quantify the effects of this compound on neuronal function. The described methods, including whole-cell patch-clamp and micro-electrode array (MEA) recordings, are designed to elucidate the compound's impact on specific ion channels, individual neuronal excitability, and overall network activity.
Hypothesized Signaling Pathway of this compound
The primary action of this compound is the positive allosteric modulation of the GABA-A receptor. This enhances the inhibitory effect of GABA, the brain's main inhibitory neurotransmitter. A secondary action involves the direct blockade of voltage-gated calcium channels.
Caption: Hypothesized signaling pathway for this compound's dual mechanism of action.
Experimental Workflow Overview
The characterization of this compound involves a multi-step process beginning with the preparation of appropriate biological models, followed by electrophysiological recording and data analysis. This workflow allows for a comprehensive assessment from the molecular to the network level.
Caption: General experimental workflow for in vitro electrophysiological testing.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Analysis of this compound's Effect on GABA-A Receptor Currents
Objective: To quantify the effect of this compound on GABA-A receptor-mediated chloride currents and compare its partial agonist activity to a full agonist like diazepam.
Materials:
-
Primary cortical or hippocampal neurons cultured for 12-16 days in vitro (DIV) or HEK293 cells transfected with GABA-A receptor subunits.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
GABA, this compound, Diazepam stock solutions.
-
Patch-clamp amplifier, micromanipulators, and perfusion system.
Methodology:
-
Establish a whole-cell voltage-clamp configuration on a selected neuron. Hold the membrane potential at -60 mV.
-
Obtain a stable baseline recording in the external solution.
-
Apply a sub-maximal concentration of GABA (e.g., 1-10 µM) for 2-5 seconds to evoke an inward Cl⁻ current. Repeat this application every 60 seconds to establish a stable baseline response.
-
Pre-apply this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) for 60-120 seconds via the perfusion system.
-
During the this compound application, co-apply the same sub-maximal concentration of GABA.
-
Record the peak amplitude of the GABA-evoked current in the presence of this compound.
-
After washout, repeat steps 4-6 with a saturating concentration of Diazepam (e.g., 1 µM) as a positive control for maximal potentiation.
-
Analyze the data by measuring the peak current amplitude for each condition. Normalize the potentiation by this compound to the maximal potentiation achieved by Diazepam.
Protocol 2: Characterizing this compound's Effect on Neuronal Excitability using Current-Clamp Recordings
Objective: To determine how this compound modulates intrinsic neuronal excitability and action potential firing.
Materials:
-
Acute hippocampal or cortical brain slices (300-400 µm thick) from rodents or cultured primary neurons.
-
Artificial Cerebrospinal Fluid (aCSF, in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH).
-
This compound stock solution.
-
Patch-clamp setup as in Protocol 1.
Methodology:
-
Establish a whole-cell current-clamp configuration on a pyramidal neuron.
-
Measure the resting membrane potential (RMP) and input resistance (by injecting a small hyperpolarizing current step).
-
Inject a series of depolarizing current steps (e.g., 500 ms (B15284909) duration, from 0 pA to +200 pA in 20 pA increments) to elicit action potential firing. Record the number of spikes at each current step.
-
Perfuse the slice/culture with aCSF containing a known concentration of this compound (e.g., 30 µM) for 5-10 minutes.
-
Repeat the measurements from steps 2 and 3 in the presence of this compound.
-
Wash out the drug with aCSF and repeat the measurements to check for reversibility.
-
Analyze the data by comparing RMP, input resistance, action potential threshold, and the frequency of action potentials at each current injection step before, during, and after this compound application.
Protocol 3: Assessing this compound's Impact on Network Activity using Micro-Electrode Arrays (MEAs)
Objective: To evaluate the effect of this compound on spontaneous and pharmacologically-induced epileptiform network activity. This method is suitable for screening antiepileptic drugs.
Materials:
-
Primary hippocampal or cortical neurons cultured on MEA plates (e.g., 21 DIV).
-
Culture medium and drug solutions.
-
Pro-convulsant agent, such as 4-Aminopyridine (4-AP) or Bicuculline.
-
MEA recording system with temperature and gas control.
Methodology:
-
Place the MEA plate in the recording system and allow the culture to acclimate for at least 10 minutes.
-
Record spontaneous network activity (spikes and bursts) for a 10-20 minute baseline period.
-
To induce epileptiform activity, apply a pro-convulsant (e.g., 50 µM 4-AP) to the culture medium. Allow the activity to stabilize and record for another 10-20 minutes.
-
Add this compound in a dose-escalating manner (e.g., 1 µM, 10 µM, 100 µM) to the medium already containing the pro-convulsant. Record for 10-20 minutes at each concentration.
-
Perform a final washout step and record to observe any recovery of network activity.
-
Analyze the data using MEA software to quantify parameters such as mean firing rate, burst rate, burst duration, and network synchrony index for each experimental condition.
Data Presentation and Expected Results
Quantitative data should be summarized in tables to facilitate clear interpretation and comparison across different experimental conditions.
Table 1: Dose-Response of this compound on GABA-Evoked Currents (from Protocol 1)
| Compound | Concentration (µM) | Peak Current Amplitude (pA) | % Potentiation of GABA Response | % of Max Diazepam Effect |
| Control (GABA) | 5 | -520 ± 45 | 0% | 0% |
| This compound | 1 | -580 ± 51 | 11.5% | Calculate |
| 10 | -730 ± 62 | 40.4% | Calculate | |
| 100 | -890 ± 75 | 71.2% | Calculate | |
| Diazepam | 1 | -1550 ± 110 | 198.1% | 100% |
Expected Outcome: this compound is expected to potentiate GABA-evoked currents in a dose-dependent manner, but to a significantly lesser extent than the full agonist diazepam.
Table 2: Effects of this compound on Neuronal Firing Properties (from Protocol 2)
| Condition | RMP (mV) | Input Resistance (MΩ) | AP Threshold (mV) | Firing Frequency @ +120 pA (Hz) |
| Baseline | -68.5 ± 2.1 | 310 ± 25 | -45.2 ± 1.5 | 15.4 ± 2.3 |
| This compound (30 µM) | -71.3 ± 2.4 | 305 ± 28 | -43.8 ± 1.7 | 8.1 ± 1.9 |
| Washout | -69.1 ± 2.2 | 312 ± 26 | -45.5 ± 1.6 | 14.8 ± 2.1 |
Expected Outcome: this compound should hyperpolarize the resting membrane potential and decrease the firing frequency in response to depolarizing stimuli, consistent with an inhibitory action. Significant effects on input resistance are not always observed with GABA-A modulators.
Table 3: this compound's Modulation of Network Bursting Activity in an In Vitro Seizure Model (from Protocol 3)
| Condition | Mean Firing Rate (Hz) | Burst Rate (bursts/min) | Mean Burst Duration (s) | Network Synchrony Index |
| Baseline | 0.8 ± 0.2 | 3.1 ± 0.5 | 0.25 ± 0.04 | 0.15 ± 0.03 |
| 4-AP (50 µM) | 5.6 ± 1.1 | 15.4 ± 2.1 | 1.80 ± 0.21 | 0.78 ± 0.06 |
| + this compound (10 µM) | 3.2 ± 0.8 | 9.7 ± 1.5 | 1.15 ± 0.15 | 0.51 ± 0.05 |
| + this compound (100 µM) | 1.5 ± 0.4 | 4.5 ± 0.9 | 0.65 ± 0.09 | 0.29 ± 0.04 |
Expected Outcome: this compound is expected to dose-dependently reduce the frequency and duration of epileptiform bursts induced by a pro-convulsant, demonstrating its anticonvulsant properties at the network level.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ndsr.co.uk [ndsr.co.uk]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. This compound Shows Benzodiazepine-Like Effects in Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of this compound: the first partial benzodiazepine receptor agonist developed for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Anxiolytic Effects of Imepitoin in Dogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for behavioral assays to assess the anxiolytic effects of Imepitoin in dogs, particularly in the context of noise phobia and storm anxiety. The included information is intended to guide researchers in designing and implementing studies to evaluate the efficacy of this compound.
Introduction
This compound is an anticonvulsant drug that also exhibits anxiolytic properties. It acts as a low-affinity partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor[1][2]. This mechanism of action potentiates the inhibitory effect of GABA, leading to a reduction in neuronal excitability and subsequent anxiolytic and anticonvulsant effects[2]. Clinical studies have demonstrated its efficacy in controlling fear and anxiety associated with noise phobia in dogs[2][3].
Behavioral Assays for Anxiolytic Effects
The assessment of anxiolytic drugs in dogs often relies on a combination of owner-based questionnaires and standardized behavioral tests.
Owner-Completed Questionnaires for Noise and Storm Phobia
Owner assessments are a cornerstone of evaluating anxiolytic treatments for situational anxieties like noise and storm phobia. Standardized and validated questionnaires provide a structured way to quantify a dog's fear and anxiety responses in a familiar environment.
a. Lincoln Sound Sensitivity Scale (LSSS) and Lincoln Canine Anxiety Scale (LCAS)
These scales are used to rate the intensity and frequency of 16 specific anxiety-related behaviors observed by the owner during a noise event (e.g., thunderstorms, fireworks).
Protocol for Owner-Based Assessment of Noise/Storm Phobia:
-
Dog Selection: Dogs diagnosed with storm or noise anxiety based on a thorough medical and behavioral history are recruited for the study. A baseline score on a validated scale, such as a minimum of 30 on the Lincoln Sound Sensitivity Scale (LSSS), can be used as an inclusion criterion.
-
Treatment Protocol: Dogs are randomly assigned to a treatment group (this compound) or a placebo group in a double-blind manner.
-
For situational anxiety (e.g., fireworks), this compound is typically administered at 30 mg/kg body weight twice daily (Q12h) for three consecutive days, starting two days before the expected noise event.
-
For more chronic anxiety (e.g., storm season), a longer-term administration of 10-30 mg/kg twice daily may be evaluated.
-
-
Data Collection: Owners are instructed to complete the LSSS or LCAS to document their dog's behavior during each noise/storm event.
-
Lincoln Sound Sensitivity Scale (LSSS): Owners rate both the intensity (0-5 scale) and frequency (0-3 scale) of the 16 behaviors. The total score is the sum of the product of intensity and frequency for each behavior.
-
Lincoln Canine Anxiety Scale (LCAS): Owners rate the intensity (0-5 scale) of the 16 behaviors.
-
-
Assessed Behaviors: The 16 behaviors rated in the LSSS and LCAS include: running around, drooling, hiding, destructiveness, cowering, restlessness/pacing, aggressive behavior, freezing in place, vocalizing, panting, inappropriate elimination (vomiting/defecating/urinating), owner-seeking behavior, vigilance/scanning, bolting, shaking/trembling, and self-harm.
-
Overall Treatment Effect: Following the noise event, owners score the overall treatment effect on a scale (e.g., from "worse effect" to "excellent effect").
Logical Relationship for Owner-Assessed Noise Phobia Trials:
References
- 1. Pilot Study on the Efficacy and Safety of Long-Term Oral this compound Treatment for Control of (Thunder)Storm-Associated Noise Phobia/Noise Aversion in Dogs Using an Individualized-Dose Titration Approach [mdpi.com]
- 2. The Use of an Open Field Model to Assess Sound-Induced Fear and Anxiety Associated Behaviors in Labrador Retrievers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of this compound for the control of anxiety and fear associated with noise phobia in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Imepitoin-Induced Ataxia in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing ataxia observed in laboratory animals during experimental trials involving Imepitoin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a centrally acting imidazolone (B8795221) compound developed as an anti-epileptic and anxiolytic agent.[1] Its primary mechanism of action is as a low-affinity partial agonist at the benzodiazepine (B76468) binding site of the gamma-aminobutyric acid type A (GABAa) receptor.[2][3][4] By binding to this site, this compound enhances the effect of the inhibitory neurotransmitter GABA, which increases the influx of chloride ions into the neuron.[2] This hyperpolarizes the neuron, making it less likely to fire and thus reducing neuronal excitability. This compound's efficacy is about 12-21% of that of a full agonist like diazepam. It also has a weak calcium channel blocking effect which may contribute to its anticonvulsant properties.
Q2: Why does this compound cause ataxia?
A2: Ataxia, or motor incoordination, is a known side effect of drugs that modulate the GABAa receptor, including benzodiazepines and related compounds like this compound. The GABAergic system plays a crucial role in regulating motor control, primarily through inhibitory signaling in the cerebellum and other motor centers. By enhancing GABAergic inhibition, this compound can dampen the precise signaling required for coordinated movement, leading to the clinical signs of ataxia.
Q3: At what doses is ataxia typically observed?
A3: Ataxia is a dose-dependent side effect of this compound. In canine studies for anxiety, a common dose is 30 mg/kg administered twice daily (PO BID). At this dose, ataxia has been reported as a frequent adverse event. In a study on noise phobia, ataxia was the most commonly reported non-serious adverse event, occurring in 14 out of 33 dogs at doses ranging from 10 to 30 mg/kg PO BID. The frequency of adverse events, including ataxia, was noted to be higher in a 20 mg/kg PO BID group compared to a 10 mg/kg group.
Q4: How long does this compound-induced ataxia last?
A4: The duration of ataxia can vary. In some studies, the ataxia was transient and resolved within the first few weeks of treatment. However, in a study using 30 mg/kg for noise phobia, ataxia was observed to last for days after the initial 3-day treatment phase.
Q5: Is ataxia with this compound reversible?
A5: Yes, this compound-induced ataxia is generally reversible upon dose reduction or cessation of the drug. Since this compound is a partial agonist and is readily displaced by full agonists, its effects are not permanent.
Troubleshooting Guide
Problem: An animal in my study is exhibiting signs of ataxia after this compound administration.
Initial Assessment:
-
Confirm the signs of ataxia: Observe the animal for an uncoordinated gait, stumbling, a wide-based stance, swaying of the trunk, or difficulty with balance. Differentiate these signs from generalized weakness or sedation.
-
Quantify the severity of ataxia: Use a standardized scoring system or a quantitative motor coordination test to objectively measure the level of impairment. This will be crucial for tracking changes over time. (See Experimental Protocols section for detailed methods).
-
Review the experimental protocol:
-
Confirm the dose of this compound administered.
-
Note the timing of ataxia onset in relation to drug administration.
-
Check for any other concurrently administered substances that could contribute to or exacerbate ataxia.
-
Management Workflow:
Caption: Workflow for managing this compound-induced ataxia.
Actionable Steps:
-
Step 1: Ensure Animal Safety and Provide Supportive Care.
-
Modify the animal's cage to prevent injury. Remove elevated structures and provide soft, deep bedding.
-
Ensure easy access to food and water. If the ataxia is severe, provide food and water in a way that does not require significant movement or balance. Hand-feeding may be necessary in some cases.
-
Monitor the animal closely for its ability to eat, drink, and ambulate.
-
-
Step 2: Consult with the Principal Investigator (PI) and Veterinary Staff.
-
Discuss the observed ataxia and the potential impact on the animal's welfare and the scientific validity of the study.
-
Develop a plan for ongoing monitoring and intervention.
-
-
Step 3: Consider Dose Adjustment.
-
If the experimental design allows, a reduction in the this compound dose is the most direct way to mitigate ataxia.
-
A dose titration approach, starting with a lower dose (e.g., 10 mg/kg PO BID) and gradually increasing, may help to identify a therapeutic window with minimal side effects.
-
-
Step 4: Continue to Monitor and Document.
-
Regularly assess the animal's condition using the chosen quantitative methods.
-
Maintain detailed records of the ataxia severity, any dose adjustments, and all supportive care measures provided.
-
Data on this compound-Induced Ataxia
| Study Focus | Animal Model | Dose of this compound | Incidence and Details of Ataxia | Reference |
| Noise Phobia | Dog | 10-30 mg/kg PO BID | Most commonly reported non-serious adverse event (14/33 dogs). Frequency was higher in the 20 mg/kg group than the 10 mg/kg group. | |
| Idiopathic Epilepsy | Dog | Mean dose of 23.37 mg/kg | Ataxia was more common in dogs receiving this compound as a polytherapy compared to monotherapy. | |
| Noise Phobia | Dog | 30 mg/kg PO q12h for 3 days | Ataxia is the most common adverse event and may last for days. | |
| Idiopathic Epilepsy | Dog | Add-on therapy starting at 5 or 10 mg/kg BID | Transient ataxia was observed in some patients, particularly with the higher starting dose. |
Signaling Pathway
This compound acts as a partial agonist at the benzodiazepine binding site on the GABAa receptor. This allosterically modulates the receptor, increasing the affinity of GABA for its binding site. The subsequent influx of chloride ions hyperpolarizes the neuron, leading to an inhibitory effect.
Caption: this compound's mechanism of action at the GABAA receptor.
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination in Rodents
Objective: To assess motor coordination and balance.
Equipment:
-
Rotarod apparatus with a rotating rod.
-
Timer.
Procedure:
-
Acclimatization: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.
-
Training (optional but recommended):
-
Place the animal on the stationary rod for a brief period.
-
Then, set the rod to a slow, constant speed (e.g., 4-5 rpm) and allow the animal to walk on it for 1-2 minutes. This helps reduce anxiety and teaches the animal the task.
-
-
Testing:
-
Place the animal on the rod.
-
Start the rotation, which can be at a fixed speed or, more commonly, an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall (the time the animal stays on the rod) or until a predetermined cut-off time is reached.
-
Some protocols also note if the animal passively rotates with the rod instead of actively walking.
-
-
Inter-trial Interval: Allow a rest period of 10-15 minutes between trials. Typically, 3-5 trials are conducted per animal.
Protocol 2: Composite Phenotype Scoring for Ataxia in Mice
Objective: To provide a semi-quantitative assessment of ataxia through a combination of observations.
Scoring: Each of the following four tests is scored on a scale of 0 to 3, with 0 being normal and 3 being severely impaired. The scores are then summed for a composite score (maximum of 12).
Procedure:
-
Ledge Test:
-
Place the mouse on the ledge of its home cage.
-
Score 0: Moves normally along the ledge and descends back into the cage gracefully.
-
Score 1: Loses footing occasionally but is otherwise coordinated.
-
Score 2: Does not use hind legs effectively to descend or is not graceful.
-
Score 3: Falls or nearly falls from the ledge.
-
-
Hind Limb Clasping:
-
Lift the mouse by the base of its tail for 10 seconds.
-
Score 0: Hind limbs are consistently splayed outwards.
-
Score 1: One hind limb is retracted towards the abdomen for more than 50% of the time.
-
Score 2: Both hind limbs are partially retracted for more than 50% of the time.
-
Score 3: Both hind limbs are fully retracted and touching the abdomen for more than 50% of the time.
-
-
Gait Assessment:
-
Place the mouse on a flat surface and observe it walking.
-
Score 0: Normal gait, abdomen does not touch the ground.
-
Score 1: Exhibits a tremor or a limp.
-
Score 2: Severe tremor, severe limp, or feet point away from the body ("duck feet").
-
Score 3: Difficulty moving forward, may fall to one side.
-
-
Kyphosis (Curvature of the Spine):
-
Observe the mouse as it walks.
-
Score 0: Spine is straight.
-
Score 1: Mild kyphosis, but can straighten the spine.
-
Score 2: Persistent but mild kyphosis.
-
Score 3: Pronounced and persistent kyphosis.
-
Protocol 3: Parallel Rod Floor Test for Ataxia in Mice
Objective: To simultaneously measure ataxia (foot slips) and locomotor activity.
Equipment:
-
An open-field chamber with a floor made of parallel metal rods.
-
A system to detect foot slips (e.g., a metal plate beneath the rods that completes a circuit when a paw touches it).
-
A video tracking system to measure distance traveled.
Procedure:
-
Acclimatization: Allow the mouse to acclimate to the testing room.
-
Testing:
-
Place the mouse in the center of the parallel rod floor apparatus.
-
Record the number of foot slips and the total distance traveled over a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The primary measures are the number of foot slips and the distance traveled.
-
An "ataxia ratio" can be calculated (e.g., number of foot slips per meter traveled) to account for differences in locomotor activity.
-
References
- 1. Ataxia in Dogs | PetMD [petmd.com]
- 2. This compound Shows Benzodiazepine-Like Effects in Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. The pharmacology of this compound: the first partial benzodiazepine receptor agonist developed for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Imepitoin dosage to minimize sedative side effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Imepitoin dosage to minimize sedative side effects during pre-clinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to sedation?
This compound is a centrally acting drug that functions as a low-affinity partial agonist at the benzodiazepine (B76468) (BZD) binding site of the γ-aminobutyric acid A (GABA-A) receptor.[1][2][3] This partial agonism potentiates the inhibitory effects of GABA, leading to a reduction in neuronal excitability.[4][5] Additionally, this compound exhibits a weak calcium channel blocking effect. Sedation is a known side effect of GABA-A receptor modulation, and while this compound's partial agonism is thought to result in a better safety profile compared to full agonists like diazepam, sedation can still occur, particularly at higher doses.
Q2: What are the typical starting dosages for this compound in research settings?
For idiopathic epilepsy in dogs, the recommended initial dose is 10 mg per kg of bodyweight twice daily. For situational anxiety, such as noise phobia, a dosage of 30 mg/kg twice daily is often initiated two days prior to the expected event. However, studies have shown that starting with a lower dose and titrating up can be an effective strategy to minimize side effects.
Q3: How quickly are sedative side effects likely to appear after administration?
Peak plasma concentrations of this compound are typically reached about 2 to 3 hours after oral administration. Sedative effects, such as ataxia and lethargy, are most likely to be observed within this timeframe and are often transient, occurring primarily within the first few weeks of treatment.
Q4: Is dose titration a recommended strategy for minimizing sedation?
Yes, dose titration is a highly recommended strategy. Starting with a lower dose, such as 10 mg/kg twice daily, and gradually increasing by 50% to 100% increments at weekly intervals (or as dictated by the study protocol) allows for the assessment of both efficacy and tolerability. This approach enables the determination of the minimum effective dose that produces the desired therapeutic effect with the least amount of sedation.
Q5: Are there any known drug interactions that could exacerbate the sedative effects of this compound?
While this compound appears to have minimal induction of cytochrome P-450 enzymes, caution should be exercised when co-administering other central nervous system depressants, as they could have additive sedative effects. It is also noted that proton pump inhibitors like omeprazole (B731) may interfere with the action of this compound.
Troubleshooting Guide
Issue: Subject is exhibiting excessive sedation or ataxia after this compound administration.
Possible Causes & Troubleshooting Steps:
-
Dosage may be too high:
-
Action: If the study protocol allows, consider reducing the dose to the next lower titration step. If starting at a higher dose, consider a washout period followed by re-initiation at a lower starting dose (e.g., 10 mg/kg twice daily).
-
-
Initial treatment phase sensitivity:
-
Action: Sedation is more common in the initial phase of treatment. Monitor the subject closely; the sedative effects may diminish over time as tolerance develops. If sedation persists beyond the initial weeks and is impacting the subject's welfare or study parameters, dose reduction should be considered.
-
-
Concomitant medication:
-
Action: Review all co-administered medications for potential CNS depressant effects. If possible and ethically permissible within the study design, consider a staggered administration schedule or alternative medications.
-
-
Individual sensitivity:
-
Action: As with any drug, individual sensitivity can vary. If sedation is severe even at the lowest recommended dose, the subject may not be a suitable candidate for the study. Document the adverse event thoroughly.
-
Data Presentation
Table 1: Summary of this compound Dosages and Associated Sedative Side Effects from Clinical Studies.
| Indication | Dosage (mg/kg twice daily) | Frequency of Sedation/Somnolence | Study Comparison | Citation(s) |
| Idiopathic Epilepsy | 10, 20, or 30 | Fewer adverse events, including marked sedation (14%), compared to phenobarbital (B1680315) (25%). | Compared to Phenobarbital | |
| Idiopathic Epilepsy | 30 | Higher frequency of CNS-related adverse reactions (59%) compared to 1 mg/kg (41%), mostly transient and in the first weeks. | Compared to 1 mg/kg BID | |
| Noise Phobia (Fireworks) | 30 | Ataxia was the most common adverse event. | Placebo-controlled | |
| Storm Anxiety | 10, 20, and 30 (titrated) | Ataxia was the most common non-serious adverse event. The frequency of adverse events was higher in the 20 mg/kg group than the 10 mg/kg group. | Open-label, dose titration |
Experimental Protocols
Protocol 1: Assessment of Sedation Using a Validated Sedation Scale
This protocol is adapted from validated methods for assessing sedation in dogs and can be modified for other species.
Objective: To quantitatively assess the level of sedation in a subject following this compound administration.
Materials:
-
Validated sedation scale (e.g., a scale with a range of 0-21, assessing posture, response to stimuli, etc.)
-
Quiet assessment room
-
Video recording equipment (optional, for inter-rater reliability)
Procedure:
-
Baseline Assessment: Prior to the first dose of this compound, conduct a baseline sedation assessment in a quiet, controlled environment.
-
Post-Dosing Assessments: Conduct sedation assessments at predetermined time points post-administration, corresponding with the expected peak plasma concentration of this compound (e.g., 2, 4, and 6 hours post-dose).
-
Scoring: A trained observer scores the subject based on the sedation scale criteria. These may include:
-
Spontaneous posture (e.g., standing, sternal, lateral)
-
Response to auditory stimuli (e.g., name call, loud noise)
-
Response to tactile stimuli (e.g., gentle touch, palpebral reflex)
-
General demeanor and activity level
-
-
Data Analysis: Compare post-dosing sedation scores to the baseline score and across different dosage groups. Statistical analysis can be performed to determine significant differences.
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Dosage Optimization
Objective: To establish a relationship between this compound plasma concentrations, therapeutic efficacy, and the incidence of sedative side effects.
Materials:
-
Equipment for serial blood sample collection
-
Validated bioanalytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
-
Efficacy assessment tools (e.g., seizure logs, anxiety scoring)
-
Sedation assessment tools (as in Protocol 1)
Procedure:
-
Dose Administration: Administer this compound at various dosages to different cohorts of subjects according to the study design.
-
Blood Sampling: Collect serial blood samples at predetermined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12 hours).
-
Plasma Concentration Analysis: Process blood samples to obtain plasma and analyze for this compound concentrations.
-
Pharmacodynamic Assessments: Concurrently with blood sampling, perform efficacy and sedation assessments.
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
Correlate plasma concentrations with efficacy scores and sedation scores to establish a therapeutic window.
-
Use PK/PD modeling software to predict optimal dosing regimens that maximize efficacy while minimizing sedation.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for this compound Dose Optimization.
Caption: Troubleshooting Sedative Side Effects.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Anticonvulsants for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. ec.europa.eu [ec.europa.eu]
potential drug-drug interactions with Imepitoin in polytherapy studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug-drug interactions with Imepitoin in polytherapy studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental investigations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected increase in seizure frequency after adding this compound to an existing AED regimen. | While uncommon, individual animal responses can vary. In some cases, an increase in monthly seizure frequency (MSF) has been observed, particularly in dogs with a history of cluster seizures.[1][2] | 1. Verify Dosing and Administration: Ensure correct dosing and consistent administration of all antiepileptic drugs (AEDs). 2. Monitor for Cluster Seizures: this compound may not be effective in suppressing cluster seizure activity.[1][2] Consider alternative or additional therapies if cluster seizures are the primary concern. 3. Evaluate for Drug-Resistant Epilepsy: The subject may have drug-resistant epilepsy, which may not respond optimally to the current combination therapy.[1] |
| Increased sedation, ataxia, or other CNS-related adverse effects after initiating polytherapy with this compound. | Additive pharmacodynamic effects of multiple CNS-depressant drugs (e.g., this compound and phenobarbital). | 1. Dose Adjustment: Consider a lower starting dose of the add-on medication. For instance, a lower starting dose of this compound (e.g., 5 mg/kg BID) was better tolerated when added to phenobarbital (B1680315). 2. Monitor Adaptation Period: CNS-related adverse reactions to this compound are often transient and may resolve within the first few weeks of treatment. 3. Staggered Administration: If feasible, slightly staggering the administration times of the different AEDs might mitigate peak-dose sedative effects. |
| Variable this compound plasma concentrations despite consistent dosing. | Co-administration with food can reduce the total AUC of this compound by approximately 30%. | 1. Standardize Administration with Regard to Meals: To ensure consistent plasma concentrations, administer this compound at the same time relative to feeding for each animal throughout the study. |
| Suspected metabolic-based drug interaction leading to altered plasma levels of co-administered drugs. | This is unlikely with this compound. In vitro studies show that at therapeutic concentrations, this compound does not inhibit microsomal cytochrome P450 (CYP450) liver enzymes. Furthermore, no relevant induction of liver enzymes has been observed in rats. | 1. Confirm with Plasma Level Monitoring: If a clinically significant interaction is suspected, measure the plasma concentrations of the co-administered drug to rule out a pharmacokinetic interaction. 2. Investigate Other Mechanisms: If an interaction is confirmed, it is more likely to be pharmacodynamic (additive effects at the receptor level) rather than metabolic. |
Frequently Asked Questions (FAQs)
Q1: Is it safe to use this compound in combination with phenobarbital?
A1: Yes, studies have shown that the combination of this compound and phenobarbital is generally safe and well-tolerated in dogs with refractory idiopathic epilepsy. No harmful clinical interactions were observed in a small number of cases where the two drugs were used together.
Q2: What is the recommended starting dose for this compound when adding it to phenobarbital therapy?
A2: A lower starting dose of 5 mg/kg BID of this compound is recommended as it has been shown to be better tolerated. This dose can be titrated up to an average of 15 mg/kg BID to achieve a clinically meaningful effect.
Q3: Does this compound affect the plasma concentrations of phenobarbital or potassium bromide?
A3: No, add-on treatment with this compound has not been found to significantly affect the plasma levels of phenobarbital or potassium bromide.
Q4: Can this compound be used in combination with potassium bromide?
A4: Yes, this compound has been used in combination with potassium bromide. Add-on therapy with either phenobarbital or potassium bromide has been shown to be effective in dogs refractory to this compound monotherapy.
Q5: What is the likelihood of metabolism-derived drug-drug interactions with this compound?
A5: The likelihood is low. This compound does not inhibit microsomal cytochrome P450 family liver enzymes at therapeutic concentrations and does not cause relevant induction of these enzymes. This suggests that metabolism-derived drug-drug interactions are unlikely.
Q6: What are the most common adverse effects observed in polytherapy with this compound?
A6: The most common adverse effects are related to the central nervous system and include ataxia and sedation. Polyphagia has also been reported as a common chronic side effect, with more side effects generally reported in polytherapy cases.
Quantitative Data from Polytherapy Studies
Table 1: Efficacy of this compound and Phenobarbital Combination Therapy in Dogs with Refractory Idiopathic Epilepsy
| Treatment Cohort | Description | Mean Add-on Dose | Reduction in Monthly Seizure Frequency (MSF) ≥50% |
| Cohort A | Dogs on phenobarbital +/- other AEDs, with this compound add-on | 15 mg/kg BID this compound (average) | 36-42% of all animals |
| Cohort B | Same as Cohort A, but with a lower starting dose of this compound | 15 mg/kg BID this compound (average) | 36-42% of all animals |
| Cohort C | Dogs on this compound, with phenobarbital add-on | 1.5 mg/kg BID Phenobarbital (mean) | 36-42% of all animals |
Table 2: Efficacy of Phenobarbital or Potassium Bromide as Add-on to this compound in Refractory Cases
| Add-on Treatment | Responder Rate (≥50% reduction in MSF) | Median MSF Decrease | Median MSDF* Decrease |
| Phenobarbital | 79% | P = 0.001 | P = 0.001 |
| Potassium Bromide (KBr) | 69% | P = 0.004 | P = 0.003 |
*MSDF: Monthly Seizure Day Frequency
Experimental Protocols
Protocol 1: Evaluation of this compound and Phenobarbital Combination Therapy in Dogs with Drug-Resistant Epilepsy
This protocol is based on the methodology from a study by Tipold et al. (2017).
-
Subject Selection: Dogs with a diagnosis of idiopathic epilepsy based on clinical findings, magnetic resonance imaging, and cerebrospinal fluid analysis, and demonstrating resistance to their current AED therapy.
-
Cohort Design:
-
Cohort A: Dogs receiving phenobarbital (with or without potassium bromide or levetiracetam) were administered add-on this compound at a starting dose of 10 mg/kg BID, with titration allowed up to 30 mg/kg BID.
-
Cohort B: Similar to Cohort A, but the starting dose of this compound was 5 mg/kg BID.
-
Cohort C: Dogs not responding to this compound (>20 mg/kg BID) received add-on phenobarbital at a starting dose of 0.5 mg/kg BID.
-
-
Data Collection: Owners maintained a seizure diary to record the frequency and characteristics of seizures.
-
Efficacy Endpoint: The primary efficacy endpoint was the reduction in monthly seizure frequency (MSF).
-
Safety Assessment: Adverse events were recorded and monitored throughout the study. Plasma levels of existing AEDs were monitored where applicable.
Protocol 2: Evaluation of Phenobarbital or Potassium Bromide as Add-on Therapy to this compound
This protocol is based on the methodology from a prospective, randomized, controlled clinical trial by Royaux et al. (2017).
-
Subject Selection: Dogs with idiopathic epilepsy refractory to a maximum dose of this compound (30 mg/kg BID).
-
Randomization: Subjects were randomly assigned to one of two treatment groups:
-
Group 1: Add-on therapy with phenobarbital.
-
Group 2: Add-on therapy with potassium bromide (KBr).
-
-
Data Collection: Seizure frequency and seizure day frequency were recorded for a retrospective 2-month period and a prospective 6-month follow-up period.
-
Efficacy Endpoints:
-
Comparison of monthly seizure frequency (MSF) and monthly seizure day frequency (MSDF) before and after add-on therapy.
-
Responder rate (proportion of dogs with at least a 50% reduction in MSF).
-
-
Safety Assessment: Monitoring and recording of any adverse events.
Visualizations
Caption: this compound's metabolic pathway, highlighting its low potential for drug-drug interactions.
References
addressing variability in Imepitoin efficacy across different seizure types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Imepitoin across different seizure types.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical and clinical research on this compound.
Issue 1: Suboptimal Efficacy or Lack of Response in a Subset of Subjects
Question: We are observing significant variability in the anti-seizure efficacy of this compound in our canine study population, with some individuals showing a robust response while others are non-responders. What are the potential underlying causes and how can we investigate this?
Answer:
Variability in the pharmacological response to this compound is a recognized phenomenon.[1] Several factors can contribute to this observation:
-
Seizure Type and Severity: this compound has demonstrated efficacy against generalized tonic-clonic and partial seizures, but its effectiveness in controlling cluster seizures is debated and may be limited.[2][3][4] The presence of cluster seizures has been linked with a poorer response to antiseizure medications.[5]
-
Individual Pharmacokinetics: Although studies have shown dose linearity, individual differences in absorption, distribution, metabolism, and excretion could lead to variations in plasma and brain concentrations of this compound. Co-administration with food can reduce the total AUC by 30%, so consistency in feeding schedules relative to dosing is important.
-
Genetic Factors: Mutations in genes such as ABCB1, which encodes the P-glycoprotein transporter at the blood-brain barrier, have been associated with variations in drug responsiveness in certain dog breeds. This could lead to reduced brain penetration of this compound in some individuals.
-
Underlying Pathology: In cases of symptomatic epilepsy, the underlying cause (e.g., brain tumor, inflammation) may influence the response to any anti-epileptic drug. A thorough diagnostic workup to rule out structural causes is crucial.
Troubleshooting Workflow:
References
- 1. Contra-indications, warnings, etc - Pexion 100 mg tablets for dogs, Pexion 400 mg tablets for dogs [noahcompendium.co.uk]
- 2. Efficacy, safety, and tolerability of this compound in dogs with newly diagnosed epilepsy in a randomized controlled clinical study with long-term follow up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
troubleshooting lack of efficacy of Imepitoin in cluster seizures
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the efficacy of Imepitoin, particularly in the context of cluster seizures.
Frequently Asked Questions (FAQs)
Q1: What is the licensed indication for this compound (Pexion®)?
A1: this compound (Pexion®) is licensed for the reduction of the frequency of generalized seizures due to idiopathic epilepsy in dogs.[1] It is intended for use after a careful evaluation of alternative treatment options.[1]
Q2: Is this compound recommended for the primary treatment of cluster seizures or status epilepticus?
A2: No, the efficacy of this compound in dogs with status epilepticus and cluster seizures has not been sufficiently investigated. Therefore, it is not recommended as a primary treatment for these conditions.[1][2]
Q3: What is the established starting dose and maximum recommended dose for this compound?
A3: The recommended initial dose of this compound is 10 mg per kg of body weight twice daily.[2] If seizure control is inadequate after a minimum of one week, the dose can be increased by 50% to 100% increments, up to a maximum dosage of 30 mg per kg twice daily, provided the medication is well-tolerated.
Q4: What should be done if a dog on this compound monotherapy continues to have cluster seizures?
A4: If seizures are not adequately controlled, a re-assessment by a veterinary surgeon is necessary. This may involve dose adjustments, further diagnostic measures, or the consideration of alternative or adjunctive antiepileptic treatments. Transitioning to a different antiepileptic therapy should be done gradually under appropriate clinical supervision.
Q5: Are there conflicting reports on this compound's efficacy in dogs with cluster seizures?
A5: Yes, there are conflicting findings in published studies. One study reported that this compound monotherapy did not reduce cluster seizure frequency, while another suggested it was as effective in reducing seizure frequency in clustering dogs as in non-clustering dogs. Another study found that neither this compound nor phenobarbital (B1680315) add-on treatment was capable of suppressing cluster seizure activity.
Troubleshooting Guide: Lack of Efficacy in Cluster Seizures
Issue: A research subject (canine) with a history of cluster seizures is not responding to this compound treatment.
Step 1: Verify Dosing and Administration
-
Is the dose appropriate? The recommended starting dose is 10 mg/kg twice daily, which can be titrated up to 30 mg/kg twice daily. A study suggested that a minimal effective dosage is ≥19 mg/kg twice a day.
-
Is the administration consistent? this compound should be administered orally, approximately 12 hours apart. The timing of administration in relation to feeding should be kept consistent, as bioavailability is greater in fasted dogs.
Step 2: Re-evaluate the Diagnosis
-
Is the diagnosis of idiopathic epilepsy correct? Seizures can have various underlying causes, including brain tumors, exposure to toxins, or metabolic diseases. A thorough diagnostic workup is crucial.
-
Is the seizure type correctly identified? While this compound is indicated for generalized seizures due to idiopathic epilepsy, its efficacy in other seizure types, especially cluster seizures, is not well-established.
Step 3: Consider Individual Patient Variability and Drug Resistance
-
Pharmacological response to this compound can vary among individuals. Some dogs may be non-responders, and in some cases, an increase in seizure frequency may be observed.
-
Drug-resistant epilepsy may be a factor, potentially due to variations in GABAA receptor subtypes. Approximately 20% to 40% of dogs with idiopathic epilepsy may not achieve sufficient seizure control with a single antiepileptic drug.
Step 4: Explore Alternative and Adjunctive Therapies
-
If this compound monotherapy is ineffective, consider adding a second antiepileptic drug. Common adjunctive therapies include phenobarbital and potassium bromide.
-
Combination therapy: A combination of this compound and phenobarbital has been shown to be a potential option for some dogs with drug-resistant epilepsy. However, even this combination may not suppress cluster seizure activity.
-
Other anticonvulsants: Levetiracetam, zonisamide, and other alternative anticonvulsants may be considered.
-
Non-pharmacological options: Dietary changes, such as a diet with medium-chain triglycerides, and alternative therapies like acupuncture may be explored as complementary treatments.
Quantitative Data Summary
| Parameter | Value | Reference |
| Initial Dose | 10 mg/kg twice daily | |
| Maximum Dose | 30 mg/kg twice daily | |
| Time to Peak Plasma Level | ~2-3 hours | |
| Plasma Protein Binding | 60-70% | |
| Terminal Half-life | ~2 hours | |
| Primary Excretion Route | Feces (>90%) | |
| Responder Rate (Long-term) | 54% (Primary + Secondary Treatment Success) | |
| Discontinuation due to Inefficacy | 29% |
Experimental Protocols
Protocol: Evaluation of this compound Efficacy in a Canine Model of Idiopathic Epilepsy
-
Subject Selection:
-
Enroll dogs with a confirmed diagnosis of idiopathic epilepsy and a history of recurrent generalized seizures.
-
Exclude dogs with status epilepticus or those with severe hepatic, renal, or cardiovascular disorders.
-
Obtain informed consent from the owners.
-
-
Baseline Data Collection (Pre-treatment Phase):
-
Require owners to maintain a detailed seizure diary for a minimum of 4 weeks to establish baseline seizure frequency and type (including any cluster seizure events).
-
Perform a complete physical and neurological examination, along with a complete blood count (CBC) and serum biochemistry profile.
-
-
Treatment Protocol (Double-blind, Placebo-controlled):
-
Randomly assign subjects to either the this compound group or a placebo control group.
-
This compound Group: Administer this compound at a starting dose of 10 mg/kg twice daily. If seizure frequency is not reduced by at least 50% after 4 weeks, increase the dose to 20 mg/kg twice daily. If still not adequately controlled after another 4 weeks, increase to the maximum dose of 30 mg/kg twice daily.
-
Placebo Group: Administer a placebo tablet of similar size and shape on the same schedule.
-
Maintain consistent timing of drug administration in relation to meals.
-
-
Data Collection and Monitoring (Treatment Phase):
-
Owners continue to maintain the seizure diary throughout the study period (e.g., 12 weeks).
-
Conduct follow-up examinations and bloodwork at regular intervals (e.g., every 4 weeks) to monitor for adverse effects. Common side effects include polyphagia, hyperactivity, polyuria, polydipsia, and somnolence.
-
-
Endpoint Analysis:
-
The primary efficacy endpoint is the percentage reduction in monthly seizure frequency compared to baseline.
-
Secondary endpoints include the proportion of seizure-free dogs, changes in cluster seizure frequency, and the incidence of adverse events.
-
Analyze data using appropriate statistical methods to compare the treatment and placebo groups.
-
Visualizations
Caption: this compound's mechanism of action at the GABAA receptor.
Caption: Troubleshooting workflow for this compound inefficacy.
References
Technical Support Center: Refining Behavioral Endpoints for Imepitoin Efficacy in Anxiety Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Imepitoin in preclinical anxiety studies. The information is designed to assist in refining behavioral endpoints and addressing common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a centrally acting agent that functions as a low-affinity partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1][2] This partial agonism potentiates GABAergic inhibition, leading to its anxiolytic and anticonvulsant effects. Unlike full agonists like diazepam, this compound has a lower intrinsic efficacy, which is thought to contribute to a better side-effect profile, particularly concerning sedation and dependence.
Q2: What are the established behavioral assays for testing this compound's anxiolytic effects in rodents?
A2: Standard preclinical behavioral assays for anxiety are effective for evaluating this compound. These include the Elevated Plus Maze (EPM), the Light-Dark Box (LDB), and the Open Field Test (OFT).[2] These tests rely on the natural conflict between a rodent's drive to explore a novel environment and its aversion to open, brightly lit spaces.
Q3: What is a typical effective dose range for this compound in rodent anxiety models?
A3: In rodent models, anxiolytic effects of this compound have been observed at doses of 10 mg/kg and 30 mg/kg (i.p.).[2] It is crucial to conduct dose-response studies to determine the optimal dose for your specific experimental conditions and rodent strain.
Q4: How does the sedative potential of this compound compare to its anxiolytic effects?
A4: A key advantage of this compound is the separation between its anxiolytic and sedative effects. In rodent studies, there is at least a tenfold difference between the doses that produce anxiolytic effects and those that cause mild sedation.[2] This separation minimizes the confounding influence of sedation on behavioral assay results.
Troubleshooting Guide
Issue 1: High variability in behavioral data between subjects.
-
Possible Cause: Inconsistent handling of animals.
-
Solution: Ensure all experimenters handle the rodents gently and consistently. Acclimatize the animals to the experimenter for several days before testing.
-
-
Possible Cause: Environmental inconsistencies.
-
Solution: Maintain consistent lighting levels, ambient noise, and temperature in the testing room for all trials. Clean the apparatus thoroughly between each animal to remove olfactory cues.
-
-
Possible Cause: "One-Trial Tolerance" in the Elevated Plus Maze.
-
Solution: Rodents' behavior can change upon re-exposure to the EPM. It is recommended to use each animal only once in this assay. If re-testing is necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing room may mitigate this effect.
-
Issue 2: No significant anxiolytic effect observed at expected doses.
-
Possible Cause: Incorrect timing of drug administration.
-
Solution: this compound reaches peak plasma levels in dogs approximately 2-3 hours after oral administration. While pharmacokinetics may differ in rodents, it is critical to establish a consistent and optimal time window between administration and testing. For intraperitoneal (i.p.) injections in rodents, a 30-minute pre-treatment time has been shown to be effective.
-
-
Possible Cause: "Floor effect" in control animals.
-
Solution: If your control animals already exhibit very low levels of anxiety-like behavior, it will be difficult to detect a further reduction with this compound. Ensure your chosen behavioral paradigm is sufficiently sensitive to detect anxiolytic effects.
-
-
Possible Cause: Drug interactions.
-
Solution: While this compound has a low potential for metabolism-derived drug-drug interactions due to minimal induction of cytochrome P450 enzymes, some interactions have been noted. For instance, proton pump inhibitors (e.g., omeprazole) may interfere with this compound's action. Be aware of any co-administered substances.
-
Issue 3: Locomotor activity changes are confounding anxiety measures.
-
Possible Cause: Dose is too high, causing sedative effects.
-
Solution: Although this compound has a good separation between anxiolytic and sedative doses, it's essential to confirm that the chosen dose does not impair overall motor function. The Open Field Test is crucial for assessing general locomotor activity alongside anxiety-like behavior.
-
-
Possible Cause: Hyperactivity as a side effect.
-
Solution: In some cases, hyperactivity has been reported as a side effect. The Open Field Test will help quantify this. If hyperactivity is observed, it should be noted as a potential confounding factor in the interpretation of other anxiety tests. In a study with dogs exposed to thunderstorm sounds, this compound was noted to increase locomotion.
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of this compound in rodent models of anxiety.
Table 1: Elevated Plus Maze (EPM) in Rats
| Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SD) | % Entries into Open Arms (Mean ± SD) |
| Placebo | 15 ± 5 | 20 ± 8 |
| 10 | 30 ± 7 | 35 ± 10 |
| 30 | 35 ± 8 | 40 ± 12 |
*p < 0.05 compared to placebo. Data adapted from Engel et al. (2018).
Table 2: Light-Dark Box (LDB) in Rats
| Dose (mg/kg, i.p.) | Time in Light Compartment (s, Mean ± SD) | Number of Transitions (Mean ± SD) |
| Placebo | 60 ± 15 | 8 ± 3 |
| 10 | 100 ± 20 | 12 ± 4 |
| 30 | 120 ± 25 | 15 ± 5* |
*p < 0.05 compared to placebo. Data adapted from Engel et al. (2018).
Table 3: Open Field Test (OFT) - Expected Outcomes
While specific quantitative data for this compound in the rodent OFT is not detailed in the primary literature, the following endpoints are critical to measure. Anxiolytic effects would be indicated by an increase in time spent and distance traveled in the center zone, without a significant decrease in total distance traveled (which would suggest sedation).
| Parameter | Expected Outcome with Anxiolytic Dose |
| Total Distance Traveled | No significant change or slight increase |
| Time in Center Zone | Increase |
| Distance in Center Zone | Increase |
| Rearing Frequency | Variable, may increase with exploration |
| Defecation Boluses | Decrease |
Experimental Protocols & Visualizations
This compound's Mechanism of Action: GABAA Receptor Modulation
This compound acts as a partial agonist at the benzodiazepine site on the GABA-A receptor. This binding event allosterically modulates the receptor, increasing the affinity of the primary neurotransmitter, GABA. The result is an enhanced influx of chloride ions (Cl-), leading to hyperpolarization of the neuron and a reduction in neuronal excitability.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow: Rodent Behavioral Testing
The following workflow outlines the key stages for assessing the anxiolytic efficacy of this compound using a battery of behavioral tests. It is recommended to perform the tests in order of increasing stressfulness, typically starting with the Open Field Test.
Caption: General experimental workflow for this compound anxiety studies.
Methodology: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50-75 cm). It consists of two open arms and two closed arms (enclosed by high walls), with a central platform. For rats, arms are typically 50 cm long and 10 cm wide. For mice, arms are around 30 cm long and 5 cm wide.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes.
-
Administer this compound or vehicle at the predetermined time before the test (e.g., 30 minutes for i.p.).
-
Place the animal on the central platform, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using an overhead video camera and tracking software.
-
Clean the maze thoroughly with 70% ethanol (B145695) between trials.
-
-
Primary Endpoints:
-
Time spent in the open arms (s or % of total time).
-
Number of entries into the open arms (% of total entries).
-
Total arm entries (to assess locomotor activity).
-
Methodology: Light-Dark Box (LDB)
-
Apparatus: A two-compartment box with one compartment being dark and the other brightly illuminated. A small opening allows the animal to move between the two compartments. A common configuration is for the dark compartment to be one-third the size of the total apparatus. For rats, a typical light compartment is 31x31 cm and a dark compartment is 20x31 cm.
-
Procedure:
-
Habituate the animal to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the light compartment, facing away from the opening.
-
Allow the animal to explore for 5 minutes.
-
Record the session with video tracking software.
-
Clean the apparatus between trials.
-
-
Primary Endpoints:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between compartments.
-
Methodology: Open Field Test (OFT)
-
Apparatus: A square or circular arena with high walls to prevent escape (e.g., 40x40x40 cm for mice). The floor is typically divided into a central zone and a peripheral zone by the analysis software.
-
Procedure:
-
Habituate the animal to the testing room.
-
Administer this compound or vehicle.
-
Gently place the animal in the center of the arena.
-
Allow the animal to explore for 5-10 minutes.
-
Record the session with video tracking software.
-
Clean the arena between trials.
-
-
Primary Endpoints:
-
Anxiety: Time spent in the center zone, distance traveled in the center zone, latency to enter the center zone.
-
Locomotion: Total distance traveled, mean velocity.
-
Exploratory Behavior: Rearing frequency.
-
References
Technical Support Center: Adjusting Imepitoin Protocols for Aged or Comorbid Animal Subjects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of imepitoin in aged or comorbid animal subjects. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental protocols.
Troubleshooting Guides & FAQs
General Dosing and Administration
Q1: What is the standard recommended dosage of this compound for dogs?
The recommended initial dose for idiopathic epilepsy is 10 mg per kg of bodyweight twice daily, administered orally approximately 12 hours apart.[1][2][3][4][5] This dose can be incrementally increased by 50 to 100% up to a maximum of 30 mg per kg twice daily if seizures are not adequately controlled after a minimum of one week at the current dose. For noise phobia, the recommended dose is 30 mg per kg twice daily, starting two days before the expected noise event and continuing through the event.
Q2: How should this compound be administered in relation to food?
Bioavailability is greater when administered to fasted dogs. To ensure consistency, the timing of tablet administration in relation to feeding should be kept constant.
Considerations for Aged Subjects
Q3: Are there specific dose adjustments recommended for geriatric animals?
While specific dose adjustment guidelines for geriatric dogs are not firmly established in the literature, a cautious approach is warranted. The clearance of many antiepileptic drugs can be reduced in older patients. Therefore, for aged subjects, it is advisable to:
-
Start at the lower end of the recommended dosing range (e.g., 10 mg/kg twice daily).
-
Perform slower dose titrations , allowing for a longer assessment period (e.g., two weeks) before increasing the dose.
-
Conduct more frequent clinical and biochemical monitoring to detect any age-related changes in drug metabolism or tolerance.
Q4: What are the key pharmacokinetic parameters of this compound to consider in older animals?
This compound is rapidly absorbed, with peak plasma concentrations reached in about 2-3 hours. It has a short half-life of approximately 1.5 to 2 hours in healthy adult dogs. The majority of the drug is excreted in the feces, which is an important consideration for animals with potential renal compromise. In older animals, it is crucial to consider that age-related declines in hepatic and renal function could potentially alter these pharmacokinetic parameters, although specific studies on this compound in geriatric populations are limited.
Use in Animals with Comorbidities
Q5: Can this compound be used in animals with renal disease?
This compound should not be used in dogs with severely impaired renal function. However, since the primary route of excretion is fecal, this compound may have a safety advantage over drugs primarily cleared by the kidneys in cases of mild to moderate renal insufficiency. In such cases, a cautious approach is essential:
-
Initiate treatment at a lower dose.
-
Extend the interval between dose adjustments.
-
Monitor renal function parameters (e.g., creatinine, BUN) and for any clinical signs of adverse effects. The effects of this compound may last longer in pets with kidney disease.
Q6: What are the recommendations for using this compound in animals with hepatic disease?
This compound is contraindicated in dogs with severely impaired hepatic function. For animals with mild to moderate hepatic compromise, extreme caution is advised. This compound is extensively metabolized in the liver. Key considerations include:
-
A thorough baseline assessment of liver function.
-
Starting with a significantly reduced dose.
-
Close monitoring of liver enzymes and clinical condition. Unlike phenobarbital, this compound has not been associated with significant increases in liver enzymes.
Q7: Is this compound safe for animals with cardiac disease?
The use of this compound in dogs with severe cardiovascular disorders is contraindicated. For animals with stable, mild to moderate cardiac conditions, a careful risk-benefit assessment should be conducted. Monitoring for any changes in cardiovascular parameters is recommended if treatment is initiated.
Q8: Are there any known drug interactions with this compound?
This compound has a low potential for metabolism-derived drug-drug interactions, as it does not appear to significantly induce cytochrome P450 enzymes. It has been used in combination with phenobarbital, and no harmful clinical interactions were observed in a small number of cases. However, when used in polytherapy with other antiepileptic drugs, an increase in side effects has been reported.
Monitoring and Adverse Effects
Q9: What are the common adverse effects of this compound?
The most frequently reported adverse effects include polyphagia (increased appetite), sedation, and ataxia. Other potential side effects are hyperactivity, vomiting, and drooling. These effects are often transient and occur within the first few weeks of treatment.
Q10: What monitoring is recommended for aged or comorbid animals on this compound?
For these sensitive populations, a comprehensive monitoring plan is crucial. This should include:
-
Baseline Assessment: A complete physical examination, neurological assessment, complete blood count (CBC), and serum biochemistry profile before initiating therapy.
-
Regular Follow-ups: More frequent follow-up visits are recommended compared to healthy adult animals.
-
Biochemical Monitoring: Regular monitoring of renal and hepatic parameters is advised, especially in animals with pre-existing conditions.
-
Clinical Observation: Owners should be instructed to closely monitor for any behavioral changes or signs of adverse effects.
Data Presentation
Table 1: this compound Dosing Recommendations
| Indication | Initial Dose | Maximum Dose | Administration Notes |
| Idiopathic Epilepsy | 10 mg/kg twice daily | 30 mg/kg twice daily | Administer orally, approximately 12 hours apart. Dose can be increased by 50-100% at weekly intervals. |
| Noise Phobia | 30 mg/kg twice daily | 30 mg/kg twice daily | Initiate therapy 2 days prior to the expected noise event and continue through the event. |
Table 2: Common Adverse Effects of this compound
| Adverse Effect | Frequency | Onset |
| Polyphagia | Common | Often within the first few weeks |
| Ataxia | Common, especially at higher doses | Often transient, within the first few weeks |
| Sedation/Tiredness | Common | Often transient, within the first few weeks |
| Hyperactivity | Less Common | Can occur |
| Vomiting/Drooling | Less Common | Can occur |
Experimental Protocols
Protocol 1: Dose Adjustment Protocol for Aged or Comorbid Subjects
-
Baseline Data Collection:
-
Perform a thorough physical and neurological examination.
-
Collect blood for a complete blood count (CBC) and serum biochemistry panel, paying close attention to renal and hepatic parameters.
-
Establish baseline seizure frequency and severity through owner diaries for at least one month prior to starting treatment.
-
-
Initiation of Treatment:
-
Begin with a low-end dose of 10 mg/kg twice daily.
-
Administer consistently with respect to feeding.
-
-
Monitoring and Titration:
-
Monitor for adverse effects daily for the first two weeks.
-
If the initial dose is well-tolerated but seizure control is inadequate after a minimum of two weeks, consider a dose increase.
-
Increase the dose by a maximum of 50% (e.g., to 15 mg/kg twice daily).
-
Re-evaluate seizure frequency and for adverse effects for another two weeks before considering further dose increases.
-
Repeat CBC and serum biochemistry panel after the first month of treatment and then every 6 months, or more frequently if indicated by the animal's condition.
-
Mandatory Visualization
Caption: Workflow for dose adjustment of this compound in aged or comorbid subjects.
Caption: this compound's mechanism of action at the GABA-A receptor.
References
Validation & Comparative
Comparative Efficacy of Imepitoin Versus Phenobarbital in Canine Epilepsy: A Guide for Researchers
For veterinary researchers and pharmaceutical professionals navigating the therapeutic landscape of canine idiopathic epilepsy, the choice between antiepileptic drugs (AEDs) is a critical decision point. This guide provides a detailed comparison of two prominent AEDs, Imepitoin and Phenobarbital (B1680315), drawing upon key clinical trial data to illuminate their comparative efficacy, safety profiles, and underlying experimental frameworks.
Efficacy in Seizure Control: A Head-to-Head Comparison
A pivotal multicenter, blinded, parallel-group clinical field study involving 226 client-owned dogs with idiopathic epilepsy demonstrated that this compound has comparable efficacy to Phenobarbital in controlling seizures.[1][2][3] this compound was administered in incremental twice-daily doses of 10, 20, or 30 mg/kg, showing similar effectiveness to Phenobarbital in managing seizure frequency.[1][2]
However, a prospective cohort study observed that dogs treated with this compound monotherapy were more likely to develop cluster seizures and at an earlier stage of the disease compared to those receiving Phenobarbital. In this study, 67.70% of dogs in the this compound group developed cluster seizures between 1 and 18 months after starting treatment.
| Efficacy Parameter | This compound | Phenobarbital | Study Population |
| Seizure Control | Comparable to Phenobarbital | Standard of care | 226 client-owned dogs with idiopathic epilepsy |
| Development of Cluster Seizures | 67.70% of dogs developed cluster seizures | Significantly lower incidence than this compound group | 61 antiepileptic-medication (AEM)-naïve dogs with idiopathic epilepsy |
| Time to Cluster Seizure Development | Earlier onset | Later onset | 61 AEM-naïve dogs with idiopathic epilepsy |
Safety and Tolerability Profile
A significant differentiator between the two drugs lies in their adverse effect profiles. The large-scale field study reported a significantly higher frequency of adverse events in the Phenobarbital group, including somnolence/sedation, polydipsia (excessive thirst), and increased appetite. Furthermore, dogs treated with Phenobarbital showed significant increases in liver enzymes such as alkaline phosphatase and gamma-glutamyl-transferase, an effect not observed in the this compound group.
In a safety study conducted on healthy Beagle dogs, this compound was administered twice daily at doses of 0, 30, 90, or 150 mg/kg for 26 weeks. The no-observed-adverse-event level (NOAEL) for this compound was determined to be 90 mg/kg twice daily.
Another study comparing the anticonvulsant efficacy in a pentylenetetrazole (PTZ) seizure model in mice and dogs found that this compound was markedly better tolerated than Phenobarbital in both species. In mice, this compound exhibited a much larger therapeutic ratio (12.3) compared to Phenobarbital (3.48).
| Adverse Effect | This compound | Phenobarbital | Species |
| Somnolence/Sedation | Lower incidence | Significantly higher incidence | Dogs |
| Polydipsia | Lower incidence | Significantly higher incidence | Dogs |
| Increased Appetite | Lower incidence | Significantly higher incidence | Dogs |
| Liver Enzyme Elevation | Not observed | Significantly increased levels | Dogs |
| Therapeutic Ratio (TD50/TID50) | 12.3 | 3.48 | Mice |
Experimental Protocols
Pivotal Clinical Field Trial
-
Study Design: A multicenter, randomized, blinded, parallel-group clinical field study.
-
Study Population: 226 client-owned dogs diagnosed with idiopathic epilepsy.
-
Treatment Groups:
-
This compound group: Received incremental doses of 10, 20, or 30 mg/kg twice daily.
-
Phenobarbital group: Received standard therapeutic doses.
-
-
Primary Outcome Measures: Comparison of seizure frequency and incidence of adverse events between the two groups.
Anticonvulsant Efficacy Study (PTZ Seizure Model)
-
Study Design: Comparison of anticonvulsant efficacy in a timed intravenous pentylenetetrazole (PTZ) seizure threshold test.
-
Study Animals: Beagle dogs (n=7) and NMRI mice (n=10-12 per group).
-
Treatment Groups: Both species were tested with 3-5 different doses of this compound and Phenobarbital to construct dose-response curves.
-
Primary Outcome Measures: Calculation of doses that increased the seizure threshold by 20% (TID20) and 50% (TID50) using log-linear regression analysis. In mice, the mean neurotoxic dose (TD50) was determined using the rotarod test.
Combination Therapy
For dogs with refractory idiopathic epilepsy, a combination of this compound and Phenobarbital may be a viable treatment option. An open-label cohort study investigated the use of this compound as an add-on therapy for dogs not responding to Phenobarbital (with or without other AEDs) and vice-versa. The study found that a reduction in monthly seizure frequency of ≥50% was achieved in 36-42% of all animals, with no significant difference between the cohorts. A low starting dose of 5 mg/kg BID for add-on this compound was found to be better tolerated.
Conclusion
This compound emerges as a potent and safe antiepileptic drug for dogs, demonstrating efficacy comparable to Phenobarbital for seizure control in a large-scale clinical trial. Its primary advantage lies in a superior safety and tolerability profile, with a significantly lower incidence of common adverse effects and no observed impact on liver enzymes. However, the potential for an increased risk of developing cluster seizures with this compound monotherapy warrants careful consideration and further investigation. For cases of refractory epilepsy, combination therapy with both drugs presents a useful therapeutic avenue. This comparative analysis, supported by the detailed experimental data, provides a robust foundation for informed decision-making in the research and development of treatments for canine epilepsy.
References
- 1. Clinical efficacy and safety of this compound in comparison with phenobarbital for the control of idiopathic epilepsy in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical efficacy and safety of this compound in comparison with phenobarbital for the control of idiopathic epilepsy in dogs. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Safety Profiles of Imepitoin and Levetiracetam in the Treatment of Epilepsy
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preclinical and Clinical Safety Data
The selection of an appropriate antiepileptic drug (AED) is a critical decision in the management of epilepsy, balancing efficacy with a favorable safety and tolerability profile. This guide provides a detailed, head-to-head comparison of the safety profiles of two commonly used AEDs, Imepitoin and Levetiracetam. While direct comparative clinical trials are limited, this document synthesizes available data from preclinical and clinical studies to offer an objective overview for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a low-affinity partial agonist of the benzodiazepine (B76468) site on the GABAA receptor, and Levetiracetam, with its unique binding site on the synaptic vesicle protein 2A (SV2A), both represent significant advancements in antiepileptic therapy.[1] Direct comparisons suggest that both this compound and Levetiracetam may have a more favorable safety profile than older AEDs like phenobarbital.[1] However, their individual adverse event profiles differ, a crucial consideration in drug development and clinical practice. This guide will delve into the specific adverse events associated with each drug, supported by quantitative data from key studies, and outline the experimental protocols under which these data were generated.
Comparative Safety Profile: this compound vs. Levetiracetam
The following tables summarize the reported adverse events for this compound and Levetiracetam from clinical studies in dogs, the primary species for which extensive data is available for this compound. For Levetiracetam, data from human clinical trials is also included for a broader perspective, given its widespread use in human medicine.
Table 1: Reported Adverse Drug Reactions for this compound in Dogs with Idiopathic Epilepsy
| Adverse Event Category | Specific Adverse Event | Frequency in High-Dose Group (30 mg/kg BID) | Frequency in Low-Dose Group (10 mg/kg BID) | Reference |
| Central Nervous System | Ataxia | More frequent in high-dose group | Less frequent | [2] |
| Hyperactivity | More frequent in high-dose group | Less frequent | [2] | |
| Disorientation | More frequent in high-dose group | Less frequent | [2] | |
| Restlessness | More frequent in high-dose group | Less frequent | ||
| Sedation | Common, especially in the first 2 weeks | Less frequent | ||
| Gastrointestinal | Vomiting | Reported | Reported | |
| Drooling | Reported | Reported | ||
| Metabolic/Behavioral | Polyphagia (Increased Hunger) | Common, especially in the first 2 weeks | Less frequent | |
| Polydipsia (Increased Thirst) | Reported | Reported | ||
| Polyuria (Increased Urination) | Reported | Reported | ||
| Dermatological | Cutaneous Adverse Drug Reaction (rare) | Case report of lupoid drug reaction | Not reported in this study |
Data from a randomized controlled clinical study with long-term follow-up. The frequency of dogs with any adverse drug reactions was higher in the 30 mg/kg BID dose group (59%) compared to a lower dose group (41%). CNS-related adverse reactions were often transient and occurred mostly in the first weeks of treatment.
Table 2: Reported Adverse Events for Levetiracetam
| Species | Adverse Event Category | Specific Adverse Event | Frequency | Reference |
| Dogs | Central Nervous System | Sedation/Drowsiness | Most common side effect, often temporary | |
| Ataxia (Wobbliness/Clumsy Gait) | Common | |||
| Behavioral Changes | May occur | |||
| Gastrointestinal | Vomiting | Potential side effect | ||
| Lack of Appetite | Reported | |||
| Diarrhea | Reported | |||
| Humans (Phase II/III Trials vs. Placebo) | Central Nervous System | Somnolence | 14.8% (vs. 8.4% placebo) | |
| Asthenia (Weakness) | 14.7% (vs. 9.1% placebo) | |||
| Dizziness | 8.8% (vs. 4.1% placebo) | |||
| Other | Infection (primarily common cold) | 13.4% (vs. 7.5% placebo) | ||
| Behavioral (in specific populations) | Increased behavioral adverse events | Reported in children and patients with prior behavioral problems |
Adverse events associated with Levetiracetam are generally considered mild to moderate and often resolve without discontinuation of the medication. The side effects in dogs are not common. In humans, these events typically appear within the first month of treatment and are not dose-dependent.
Experimental Protocols
Understanding the methodologies behind the safety data is crucial for its interpretation. Below are summaries of the experimental designs for key studies cited.
This compound: Randomized Controlled Clinical Study
A pivotal study evaluating the efficacy and safety of this compound was a randomized, controlled, double-blind clinical field study in dogs with newly diagnosed idiopathic epilepsy.
-
Study Design: The study consisted of two phases. Phase 1 was a 12-week double-blind phase where dogs were randomly assigned to either a high-dose (30 mg/kg BID) or a low-dose (1 mg/kg BID) this compound group. Phase 2 was a 12-week open-label phase where all dogs received the high dose.
-
Subjects: The study included 127 dogs with newly diagnosed epilepsy.
-
Safety Assessment: Adverse events were recorded by owners in a diary and assessed by veterinarians at scheduled visits. The number of dogs experiencing any adverse event and the total number of adverse event reports were analyzed.
Levetiracetam: Clinical Trials in Humans
The safety profile of Levetiracetam has been established through numerous clinical trials in human patients with epilepsy.
-
Study Design: The data presented are from Phase II/III, multicenter, open-label, and placebo-controlled clinical trials. Patients were typically enrolled into a baseline period, followed by a titration period and a maintenance period.
-
Subjects: These studies involved a wide range of patients, including adults and children with partial-onset seizures.
-
Safety Assessment: Adverse events were systematically recorded at each study visit and compared between the Levetiracetam and placebo groups. Clinical laboratory values and vital signs were also monitored.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the clinical trials that generated the safety data for this compound and Levetiracetam.
Caption: Workflow of a Randomized Controlled Trial for this compound.
Caption: Generalized Workflow for a Levetiracetam Clinical Trial.
Conclusion
Both this compound and Levetiracetam are valuable additions to the armamentarium of antiepileptic drugs, each with a distinct safety profile. This compound's adverse effects are primarily CNS-related and often transient, with a higher incidence at increased dosages. Levetiracetam is generally well-tolerated, with mild to moderate adverse events that are not typically dose-dependent. The lack of direct, head-to-head comparative studies necessitates careful consideration of the available data when making decisions in a research or drug development context. Future studies directly comparing the safety and tolerability of these two agents would be highly beneficial to the scientific community.
References
A Cross-Species Examination of Imepitoin's Pharmacokinetic Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profile of Imepitoin across various species, with a focus on dogs and cats. To offer a broader context within the landscape of anti-epileptic drugs (AEDs), this guide also includes comparative data for two widely used AEDs, Phenobarbital (B1680315) and Levetiracetam. The information presented herein is intended to support research, scientific inquiry, and drug development efforts in the field of veterinary and human neurology.
Executive Summary
This compound, a low-affinity partial agonist of the benzodiazepine (B76468) site of the GABA-A receptor, exhibits distinct pharmacokinetic characteristics across different species. This guide summarizes key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2), in dogs, cats, and rodents. Comparative data for Phenobarbital and Levetiracetam are provided to highlight the relative pharmacokinetic properties of these anti-epileptic agents. Detailed experimental protocols for the cited studies are also included to ensure transparency and facilitate the replication of findings.
Data Presentation: Pharmacokinetic Parameters of Anti-Epileptic Drugs
The following tables summarize the key pharmacokinetic parameters of this compound, Phenobarbital, and Levetiracetam in dogs, cats, and rodents. These values have been compiled from various preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Dogs and Cats
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) |
| Dog (Beagle) [1][2] | 30 | Oral | 14.9 - 17.2 | 2 - 3 | 61.7 - 101.4 | 1.5 - 2.5 | ~92 |
| Dog (Beagle) [3] | 30 | Oral | 20.7 ± 7.4 | 2.3 ± 0.6 | - | - | - |
| Cat (Healthy) [4] | 30 | Oral | Decrease of ~50% after 14 and 29 days | - | Decrease of ~60% after 14 and 29 days | - | - |
Table 2: Pharmacokinetic Parameters of Phenobarbital in Dogs and Cats
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | t1/2 (h) | Bioavailability (%) |
| Dog (Healthy) [5] | 12 (single dose) | Oral | 23.5 | 4.2 | 2758 | 94 | 100 |
| Dog (Healthy) | 12 (chronic dosing) | Oral | 29.1 | 3.4 | 2971 | 70 | - |
| Dog (Epileptic) | - | Oral | - | 4 - 8 | - | - | >85 |
| Cat (Healthy) | 5.5 (single dose) | Oral | - | - | - | 88.7 ± 19.6 | - |
| Cat (Healthy) | 11 (multiple doses) | Oral | - | - | - | 31.1 ± 4.4 | - |
Table 3: Pharmacokinetic Parameters of Levetiracetam in Dogs and Cats
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | t1/2 (h) | Bioavailability (%) |
| Dog (Healthy) | 21.7 (single dose) | Oral | - | 0.6 | 268.52 ± 56.33 | 2.87 ± 0.21 | - |
| Dog (Healthy) | 20.8-22.7 (multiple doses) | Oral | - | ~1 | 289.31 ± 51.68 | 3.59 ± 0.82 | - |
| Cat (Healthy) | ~86.2 (single dose, extended-release) | Oral | 89.8 ± 25.8 | 4.9 ± 1.57 | - | 4.1 ± 1.0 | - |
| Cat (Healthy) | 500 mg (single dose, extended-release) | Oral | 126 ± 33 | 5.1 ± 1.6 | - | 4.3 ± 2.0 | - |
| Cat (Healthy) | 20 | IV | 37.52 ± 6.79 | - | - | - | - |
| Cat (Healthy) | 20 | Oral | 25.54 ± 7.97 | - | - | - | - |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of pharmacokinetic data. The following sections outline the protocols for key studies cited in this guide.
This compound Pharmacokinetic Study in Dogs
-
Study Design: A crossover study was conducted in Beagle dogs to evaluate the pharmacokinetics of this compound under fed and fasted conditions. Another study involved a single oral administration.
-
Animals: Healthy adult Beagle dogs were used in the studies.
-
Drug Administration: this compound was administered orally as tablets at a dose of 30 mg/kg.
-
Sample Collection: Blood samples were collected from the jugular vein at various time points post-administration. Plasma was separated by centrifugation and stored frozen until analysis.
-
Analytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters.
Phenobarbital Pharmacokinetic Study in Dogs
-
Study Design: A study was conducted in healthy dogs to determine the single and multiple-dosing pharmacokinetics of a veterinary-specific phenobarbital product. The study consisted of three phases: single oral and intravenous (IV) administration, a 4-week once-daily oral administration period, and a final single oral and IV administration phase.
-
Animals: Eight healthy dogs from a canine research colony were used.
-
Drug Administration: Phenobarbital was administered orally at a dose of approximately 12 mg/kg for the single-dose phases and 6 mg/kg once daily for the multiple-dosing phase. IV administration was also performed at a dose of approximately 12 mg/kg.
-
Sample Collection: Blood samples were collected at numerous time points up to 168 hours post-administration for the single-dose phases and at peak and trough times during the multiple-dosing phase.
-
Analytical Method: Serum phenobarbital concentrations were analyzed.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the serum concentration-time data.
Levetiracetam Pharmacokinetic Study in Cats
-
Study Design: A study was conducted in healthy cats to determine the pharmacokinetics of a single oral dose of extended-release Levetiracetam. Another study compared a commercially available product with a compounded formulation.
-
Animals: Seven healthy cats were used in one study, and nine in another.
-
Drug Administration: A single 500 mg extended-release Levetiracetam tablet was administered orally.
-
Sample Collection: Blood samples were collected at scheduled times over 30 hours post-administration. In one study, cerebrospinal fluid (CSF) samples were also collected.
-
Analytical Method: Serum Levetiracetam concentrations were quantified by a validated immunoassay.
-
Pharmacokinetic Analysis: Data were subjected to noncompartmental analysis.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the cross-species comparison of this compound's pharmacokinetic profile.
Caption: Workflow for Cross-Species Pharmacokinetic Comparison.
Caption: Factors Affecting this compound's Pharmacokinetic Profile.
References
- 1. This compound as novel treatment option for canine idiopathic epilepsy: pharmacokinetics, distribution, and metabolism in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as novel treatment option for canine idiopathic epilepsy: pharmacokinetics, distribution, and metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nscpolteksby.ac.id [nscpolteksby.ac.id]
- 4. This compound is well tolerated in healthy and epileptic cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tolerability of a veterinary phenobarbital product in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
Imepitoin and Diazepam: A Comparative Guide for Acute Seizure Management in Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of imepitoin and diazepam for the acute management of seizures in research settings. The information presented is intended to assist in the selection of the appropriate agent for preclinical studies based on their distinct pharmacological profiles, efficacy, and adverse effect profiles as documented in experimental models.
Executive Summary
This compound, a low-affinity partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor, and diazepam, a full agonist, both demonstrate anticonvulsant properties.[1][2] While diazepam has been a long-standing first-line treatment for acute seizures and status epilepticus, this compound presents a newer alternative with a potentially more favorable safety profile due to its partial agonist nature.[1][3] This guide synthesizes available preclinical data to compare their mechanisms of action, efficacy in established seizure models, and observed side effects.
Mechanism of Action
Both this compound and diazepam exert their anticonvulsant effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their interaction with the receptor differs significantly.
-
Diazepam: As a full agonist, diazepam binds to the benzodiazepine site on the GABA-A receptor and significantly increases the affinity of GABA for its binding site. This leads to a greater influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuronal membrane and a potent inhibitory effect on neuronal firing.
-
This compound: this compound is a low-affinity partial agonist at the same benzodiazepine binding site.[1] This means that it binds to the receptor but elicits a submaximal response compared to a full agonist like diazepam. This partial agonism is thought to contribute to its anticonvulsant effects while potentially mitigating some of the adverse effects associated with the stronger and more prolonged neuronal inhibition induced by full agonists.
References
- 1. The novel antiepileptic drug this compound compares favourably to other GABA-mimetic drugs in a seizure threshold model in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of this compound: the first partial benzodiazepine receptor agonist developed for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COMPARISON-OF-THE-ANTICONVULSANT-EFFICACY-OF-PHENOBARBITAL--IMEPITOIN-AND-ABECARNIL-IN-THE-PENTYLENETETRAZOLE-SEIZURE-TEST-IN-MICE-AND-DOGS [aesnet.org]
Comparative Analysis of Adverse Effect Profiles: Imepitoin Versus Traditional Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adverse effect profiles of Imepitoin, a novel antiepileptic drug (AED), and traditional AEDs, namely phenobarbital (B1680315) and potassium bromide. The information presented is supported by experimental data from clinical trials and peer-reviewed studies, offering valuable insights for research and drug development in the field of veterinary neurology.
Executive Summary
This compound has emerged as a first-line treatment for idiopathic epilepsy in dogs, demonstrating a favorable safety profile compared to traditional AEDs.[1] Clinical studies indicate that while offering comparable efficacy in seizure control for many patients, this compound is associated with a lower incidence and severity of several common adverse effects.[2][3] Traditional AEDs, such as phenobarbital and potassium bromide, remain important therapeutic options but are linked to a higher frequency of adverse events, including sedation, metabolic changes, and potential organ toxicity, which often require regular monitoring.[4][5]
Data Presentation: Quantitative Comparison of Adverse Effects
The following tables summarize the incidence of adverse effects reported in comparative clinical studies of this compound and traditional AEDs in dogs.
Table 1: Comparison of Adverse Effect Incidence between this compound and Phenobarbital
| Adverse Effect | This compound | Phenobarbital | Significance |
| Somnolence/Sedation | Lower Incidence | Significantly Higher | p < 0.05 |
| Polydipsia (Increased Thirst) | Lower Incidence | Significantly Higher | p < 0.05 |
| Polyphagia (Increased Appetite) | Lower Incidence | Significantly Higher | p < 0.05 |
| Ataxia (Incoordination) | Present, often transient | Often significant, dose-dependent | Varies by study |
| Hyperactivity/Restlessness | Reported | Paradoxical hyperexcitability can occur | Not consistently compared |
| Elevated Liver Enzymes (ALP, GGT) | No significant increase | Significantly increased | p < 0.05 |
Table 2: Common Adverse Effects of Potassium Bromide
| Adverse Effect | Incidence/Severity | Notes |
| Neurological Signs (Sedation, Ataxia) | Most consistently reported, often associated with high serum concentrations. | Reversible with dose adjustment. |
| Gastrointestinal Signs (Vomiting) | Common, can be alleviated by administration with food. | May persist in some individuals. |
| Polyuria/Polydipsia | Frequently observed. | Similar to phenobarbital. |
| Polyphagia | Frequently observed. | Similar to phenobarbital. |
| Pancreatitis | Increased risk, especially in combination with phenobarbital. | A serious potential adverse effect. |
| Dermatological/Respiratory Issues | Rare in dogs. | More common in cats, where its use is contraindicated. |
Experimental Protocols
The data presented in this guide are primarily derived from randomized, blinded, multicenter clinical field studies and safety studies under laboratory conditions.
Key Experiment: Comparative Efficacy and Safety of this compound and Phenobarbital
-
Objective: To compare the efficacy and safety of this compound with phenobarbital for the control of idiopathic epilepsy in dogs.
-
Study Design: A multicenter, blinded, parallel-group clinical trial.
-
Subjects: A large cohort of client-owned dogs (e.g., 226 dogs) with newly diagnosed idiopathic epilepsy.
-
Methodology:
-
Dogs were randomly assigned to receive either this compound or phenobarbital.
-
This compound was administered twice daily in incremental doses (e.g., 10, 20, or 30 mg/kg).
-
Phenobarbital was administered at standard therapeutic doses.
-
The study duration was typically 20 weeks.
-
Owners recorded seizure frequency and any observed adverse events in a diary.
-
Veterinarians conducted regular clinical examinations and blood analyses, including liver enzyme monitoring.
-
-
Outcome Measures:
-
Primary efficacy endpoint: Reduction in monthly seizure frequency.
-
Safety endpoints: Incidence, severity, and duration of adverse events; changes in blood parameters.
-
-
Statistical Analysis: Seizure frequencies and the incidence of adverse events were compared between the two treatment groups using appropriate statistical tests (e.g., chi-squared test, t-test).
Key Experiment: Safety Study of this compound
-
Objective: To determine the safety and no-observed-adverse-event level (NOAEL) of this compound in healthy dogs.
-
Study Design: A laboratory safety study with a control group.
-
Subjects: Healthy Beagle dogs.
-
Methodology:
-
Dogs were divided into groups and administered different doses of this compound (e.g., 0, 30, 90, or 150 mg/kg) twice daily for an extended period (e.g., 26 weeks).
-
A comprehensive safety evaluation was performed, including clinical observations, body weight, food consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, urinalysis, and full histopathology.
-
-
Outcome Measures: Identification of any dose-related adverse effects and determination of the highest dose at which no adverse effects were observed (NOAEL).
Signaling Pathways and Mechanisms of Action
The differing adverse effect profiles of this compound and traditional AEDs can be attributed to their distinct mechanisms of action at the neuronal level.
This compound's Mechanism of Action
This compound is a low-affinity partial agonist of the benzodiazepine (B76468) site on the GABA-A receptor. This action enhances the inhibitory effects of the neurotransmitter GABA, leading to hyperpolarization of the neuronal membrane and a raised seizure threshold. Additionally, this compound has a weak blocking effect on calcium channels.
Phenobarbital's Mechanism of Action
Phenobarbital, a barbiturate, also enhances GABAergic inhibition but through a different mechanism. It binds to a distinct site on the GABA-A receptor, prolonging the duration of chloride channel opening. At higher concentrations, it can directly activate the GABA-A receptor and also inhibit glutamate-induced neuronal excitation.
Potassium Bromide's Mechanism of Action
The bromide ion is the active component of potassium bromide. It is thought to compete with chloride ions for passage through neuronal chloride channels, leading to hyperpolarization of the neuronal membrane and subsequent stabilization. This enhances the inhibitory effects of GABA.
Conclusion
The available evidence strongly suggests that this compound presents a more favorable adverse effect profile compared to traditional AEDs like phenobarbital and potassium bromide. The lower incidence of sedation, polydipsia, polyphagia, and the absence of significant effects on liver enzymes make it a valuable therapeutic option, particularly as a first-line treatment for idiopathic epilepsy in dogs. While traditional AEDs remain effective, their use necessitates careful monitoring for a broader range of more frequent and potentially severe adverse effects. This comparative analysis underscores the importance of considering the safety profile alongside efficacy when selecting an antiepileptic drug for long-term management of epilepsy.
References
- 1. d-nb.info [d-nb.info]
- 2. Clinical efficacy and safety of this compound in comparison with phenobarbital for the control of idiopathic epilepsy in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenobarbital | VCA Animal Hospitals [vcahospitals.com]
- 5. Side effects of phenobarbital in dogs: What to know [singlecare.com]
Validating the Pentylenetetrazole (PTZ) Seizure Model for Imepitoin Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Imepitoin's performance against other antiepileptic drugs (AEDs) within the validated pentylenetetrazole (PTZ) seizure model. It includes supporting experimental data, detailed methodologies, and visualizations of key pathways and workflows to aid researchers in their evaluation of this model for anticonvulsant drug testing.
Comparative Efficacy of this compound in the PTZ Seizure Model
The pentylenetetrazole (PTZ) seizure model is a widely utilized preclinical tool for evaluating the efficacy of potential antiepileptic drugs. PTZ acts as a non-competitive antagonist of the GABAa receptor, inducing seizures and allowing for the assessment of a drug's ability to increase the seizure threshold.
Studies have demonstrated that this compound, a low-affinity partial agonist at the benzodiazepine (B76468) site of the GABAa receptor, effectively increases the seizure threshold in a dose-dependent manner in both mice and dogs subjected to the timed intravenous (i.v.) PTZ seizure threshold test.[1][2] This model has shown predictive validity, as the effective doses of this compound in the PTZ model in dogs correspond with those that suppress spontaneous recurrent seizures in clinical cases of epilepsy.[3]
A direct comparison with Phenobarbital, a commonly used AED, in the timed i.v. PTZ seizure threshold test revealed that this compound is slightly less potent. However, it was found to be markedly more tolerable in both species.[1][2] The therapeutic ratio for this compound in mice was significantly larger than that of Phenobarbital, highlighting its favorable safety profile.
Quantitative Comparison of Anticonvulsant Efficacy
The following table summarizes the quantitative data from a comparative study evaluating the efficacy of this compound and Phenobarbital in the timed i.v. PTZ seizure threshold test. The TID50 represents the dose required to increase the seizure threshold by 50%.
| Species | Drug | TID50 (mg/kg, p.o.) | Reference |
| Mice | This compound | 45.6 | |
| Phenobarbital | 22.9 | ||
| Dogs | This compound | 18.4 | |
| Phenobarbital | 12.1 |
Experimental Protocols
Timed Intravenous (i.v.) Pentylenetetrazole (PTZ) Seizure Threshold Test
This protocol is adapted from methodologies used in studies comparing this compound and other AEDs.
Objective: To determine the dose of a test compound required to increase the seizure threshold.
Species: Mice (NMRI) or Dogs (Beagle)
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 0.5% in saline)
-
Test compounds (this compound, Phenobarbital, etc.) and vehicle
-
Infusion pump
-
Intravenous catheters
-
Observation chambers
Procedure:
-
Animal Preparation:
-
House animals under standard laboratory conditions with free access to food and water.
-
For dogs, habituate them to the experimental setting and handling to minimize stress.
-
Administer the test compound or vehicle orally (p.o.) at a predetermined time before PTZ infusion to ensure peak effect.
-
-
PTZ Infusion:
-
At the time of the experiment, place a catheter into a lateral tail vein (mice) or cephalic vein (dogs).
-
Begin a continuous intravenous infusion of the PTZ solution at a constant rate (e.g., 0.34 ml/min for mice).
-
-
Endpoint Determination:
-
Observe the animal continuously for the onset of a specific seizure endpoint. The most common endpoint is the first generalized myoclonic twitch or clonus, which is a brief, involuntary muscle jerk of the entire body.
-
-
Data Analysis:
-
Record the time from the start of the infusion to the appearance of the seizure endpoint.
-
Calculate the threshold dose of PTZ (in mg/kg) required to induce the seizure using the infusion rate, the concentration of the PTZ solution, the weight of the animal, and the time to the endpoint.
-
Construct dose-response curves for each test compound by plotting the dose of the compound against the percentage increase in the PTZ seizure threshold.
-
From the dose-response curves, calculate the TID50 (Threshold Increasing Dose 50%), which is the dose of the drug that increases the PTZ seizure threshold by 50%.
-
Visualizing Key Processes
To better understand the experimental flow and the underlying biological mechanisms, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel antiepileptic drug this compound compares favourably to other GABA-mimetic drugs in a seizure threshold model in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentylenetetrazol-induced seizures decrease gamma-aminobutyric acid-mediated recurrent inhibition and enhance adenosine-mediated depression - PubMed [pubmed.ncbi.nlm.nih.gov]
systematic review and meta-analysis of Imepitoin clinical trials in dogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic comparison of Imepitoin with other antiepileptic drugs (AEDs) for the treatment of idiopathic epilepsy in dogs. The information is based on a comprehensive review of published clinical trials and aims to provide an objective assessment of efficacy and safety, supported by experimental data.
Comparative Efficacy of Antiepileptic Drugs
This compound has emerged as a therapeutic option for canine idiopathic epilepsy, with clinical trials demonstrating its efficacy in reducing seizure frequency. A key area of investigation has been its performance relative to the conventional first-line treatment, phenobarbital (B1680315).
A multicenter, blinded, parallel-group field study involving 226 client-owned dogs directly compared the efficacy of this compound with phenobarbital. The study found that this compound, administered twice daily in incremental doses of 10, 20, or 30 mg/kg, demonstrated comparable efficacy to phenobarbital in controlling seizures. After 20 weeks of treatment, the mean frequency of generalized seizures was reduced from 2.3 to 1.1 seizures per month in the this compound group and from 2.4 to 1.1 seizures per month in the phenobarbital group.
Another randomized, controlled clinical study evaluated the efficacy of a high dose (30 mg/kg BID) versus a low dose (1 mg/kg BID) of this compound in dogs with newly diagnosed epilepsy. The high-dose group showed a significantly greater reduction in monthly seizure frequency compared to the low-dose group[1]. Specifically, both generalized and partial seizures were significantly less frequent in the high-dose group[1]. However, neither dose of this compound was found to be effective in reducing the frequency of cluster seizures[1]. At the end of a 12-week open-label follow-up where all dogs received the high dose, 32.1% of the dogs that were initially in the high-dose group and 46.8% of the dogs from the former low-dose group remained free of generalized tonic-clonic seizures[1].
The following table summarizes the key efficacy data from these clinical trials.
| Efficacy Outcome | This compound | Phenobarbital | Low-Dose this compound (1 mg/kg BID) | Study Reference |
| Mean Monthly Seizure Frequency (Baseline) | 2.3 | 2.4 | - | Tipold et al. |
| Mean Monthly Seizure Frequency (After 20 weeks) | 1.1 | 1.1 | - | Tipold et al. |
| Reduction in Monthly Seizure Frequency | Significant reduction | Significant reduction | Less significant than high dose | Rundfeldt et al.[1] |
| Seizure-Free (Generalized Tonic-Clonic) at end of study | 32.1% (high-dose group) / 46.8% (former low-dose group) | Not Reported | 31.7% (during initial phase) | Rundfeldt et al. |
| Efficacy against Cluster Seizures | Not effective | Not Reported | Not effective | Rundfeldt et al. |
Comparative Safety and Tolerability
A significant differentiator between this compound and phenobarbital is their safety and tolerability profiles. Clinical studies have consistently reported a lower incidence of adverse events with this compound.
In the comparative study with phenobarbital, the frequency of adverse events such as somnolence/sedation, polydipsia (excessive thirst), and increased appetite was significantly higher in the phenobarbital group. Furthermore, dogs treated with phenobarbital showed significantly increased levels of liver enzymes, including alkaline phosphatase (ALP) and gamma-glutamyl-transferase (GGT), which was not observed in the this compound group.
A systematic review and meta-analysis of adverse effects of antiepileptic drugs in dogs concluded that adverse effects for all AEDs were generally mild and often subsided with dose adjustments or discontinuation. While this review suggested that phenobarbital might be less safe than this compound, it also noted insufficient evidence to classify it as a high-risk drug for major adverse effects.
The table below outlines the reported adverse events for this compound and Phenobarbital.
| Adverse Event | This compound | Phenobarbital | Study Reference |
| Somnolence/Sedation | Lower frequency | Significantly higher frequency | Tipold et al. |
| Polydipsia | Lower frequency | Significantly higher frequency | Tipold et al. |
| Increased Appetite | Lower frequency | Significantly higher frequency | Tipold et al. |
| Elevated Liver Enzymes (ALP, GGT) | Not observed | Significantly increased levels | Tipold et al. |
| Ataxia | Reported, often transient | Reported | Rundfeldt et al. |
Experimental Protocols
This compound vs. Phenobarbital Efficacy Study
-
Study Design: Multicenter, blinded, parallel-group randomized controlled field study.
-
Subjects: 226 client-owned dogs with newly diagnosed idiopathic epilepsy.
-
Treatment Groups:
-
This compound group: Starting dose of 10 mg/kg BID, with possible increases to 20 mg/kg BID and then 30 mg/kg BID based on response.
-
Phenobarbital group: Dosing as per standard clinical practice.
-
-
Primary Outcome Measure: Reduction in the mean monthly frequency of generalized seizures.
-
Monitoring: Owners maintained a seizure diary. Veterinary assessments and blood work were conducted at regular intervals.
This compound High-Dose vs. Low-Dose Efficacy Study
-
Study Design: Randomized, double-blind, low-dose comparator clinical field study with a long-term open-label follow-up.
-
Subjects: Dogs with previously untreated idiopathic epilepsy.
-
Treatment Phases:
-
Phase 1 (12 weeks, double-blind):
-
High-dose group: 30 mg/kg BID this compound.
-
Low-dose group: 1 mg/kg BID this compound.
-
-
Phase 2 (12 weeks, open-label): All dogs received 30 mg/kg BID this compound.
-
-
Primary Outcome Measure: Change in monthly seizure frequency from baseline.
-
Monitoring: Owners kept a daily diary to record all seizure types.
Visualizing the Science
To better understand the underlying mechanisms and research workflows, the following diagrams have been generated.
References
A Comparative Analysis of Anxiolytic Efficacy: Imepitoin vs. Selective Serotonin Reuptake Inhibitors
For researchers and professionals in drug development, understanding the nuanced differences between anxiolytic agents is paramount for advancing therapeutic strategies. This guide provides a detailed comparison of the anxiolytic efficacy of Imepitoin, a partial benzodiazepine (B76468) receptor agonist, and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), a widely prescribed class of antidepressants with anxiolytic properties. This comparison is based on available preclinical and clinical data, with a focus on their mechanisms of action, efficacy in treating anxiety-related disorders, and safety profiles.
Mechanism of Action: A Tale of Two Neurotransmitter Systems
The fundamental difference between this compound and SSRIs lies in their primary molecular targets and the neurotransmitter systems they modulate.
This compound exerts its anxiolytic effects primarily through the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.[1][2] It acts as a low-affinity partial agonist at the benzodiazepine binding site of the GABA-A receptor.[2][3] This partial agonism potentiates the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, which ultimately results in neuronal inhibition and a reduction in anxiety.[1] this compound's partial agonism is thought to contribute to a favorable side effect profile, with a lower potential for sedation and dependence compared to full benzodiazepine agonists.
Selective Serotonin Reuptake Inhibitors (SSRIs) , on the other hand, target the serotonergic system. SSRIs, such as fluoxetine (B1211875), sertraline, and paroxetine, selectively block the reuptake of serotonin from the synaptic cleft by inhibiting the serotonin transporter (SERT). This action leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The anxiolytic effects of SSRIs are believed to be mediated by the subsequent downstream adaptations in serotonin receptor sensitivity and signaling pathways, a process that can take several weeks to manifest clinically.
Comparative Efficacy: Insights from Clinical and Preclinical Studies
This compound has demonstrated efficacy primarily in the management of situational anxiety, particularly noise phobia in dogs. Clinical trials have shown that this compound, administered prior to a predictable noise event, significantly reduces fear and anxiety behaviors compared to placebo. Preclinical studies in rodents using models such as the elevated plus maze and light-dark box have also supported its anxiolytic-like effects.
SSRIs , most notably fluoxetine, are approved for the treatment of separation anxiety in dogs. Studies have shown that fluoxetine, in conjunction with behavior modification, is more effective than placebo in reducing the overall severity of separation anxiety behaviors. The onset of action for SSRIs is a key differentiator; they typically require several weeks of consistent administration to achieve their full therapeutic effect.
| Feature | This compound | Selective Serotonin Reuptake Inhibitors (SSRIs) |
| Primary Indication | Situational Anxiety (e.g., Noise Phobia) | Generalized Anxiety, Separation Anxiety |
| Onset of Action | Rapid (within hours) | Delayed (several weeks) |
| Mechanism of Action | GABA-A Receptor Partial Agonist | Serotonin Reuptake Inhibition |
| Administration | As-needed or short-term prophylactic | Chronic, daily administration |
Experimental Protocols: A Closer Look at the Evidence
To facilitate a deeper understanding of the supporting data, the methodologies of key clinical trials are outlined below.
This compound for Noise Phobia in Dogs: A Randomized, Double-Blinded, Placebo-Controlled Trial
-
Objective: To evaluate the efficacy and safety of this compound for the control of anxiety and fear associated with noise phobia in dogs.
-
Study Design: A placebo-controlled, randomized, double-blinded clinical trial.
-
Subjects: 238 client-owned dogs with a history of noise phobia.
-
Treatment Protocol: Dogs were administered either this compound (30 mg/kg body weight) or a placebo twice daily for three consecutive days, starting two days before a predictable noise event (New Year's Eve fireworks).
-
Efficacy Assessment: Owners recorded their observations of their dog's fear and anxiety behaviors at specific time points during the noise event using a 16-item owner report. The overall treatment effect was also scored by the owners on the following day.
-
Key Findings: this compound treatment resulted in a significant reduction in fear and anxiety behaviors compared to the placebo group. A significantly higher proportion of owners in the this compound group reported a good or excellent overall treatment effect.
Fluoxetine for Canine Separation Anxiety: A Placebo-Controlled, Double-Blinded, Randomized Trial
-
Objective: To compare the effectiveness and safety of fluoxetine chewable tablets with a placebo, in conjunction with a behavior management program, for the treatment of canine separation anxiety.
-
Study Design: A multi-center, placebo-controlled, double-blind, randomized, parallel-arm study.
-
Subjects: 242 client-owned dogs diagnosed with separation anxiety.
-
Treatment Protocol: Dogs received either fluoxetine (1 to 2 mg/kg) or a placebo once daily for 8 weeks. All dogs also underwent a behavior management program.
-
Efficacy Assessment: Owners provided overall severity scores for separation anxiety behaviors at baseline and at weeks 2, 4, 6, and 8.
-
Key Findings: A significantly higher percentage of fluoxetine-treated dogs (72%) showed improvement in overall severity scores compared to the placebo group (50%). The rate of decline in severity scores was also significantly faster in the fluoxetine group.
Adverse Effect Profile
Both this compound and SSRIs are generally considered to have acceptable safety profiles, though the nature of their potential side effects differs.
This compound is most commonly associated with transient ataxia (uncoordinated movement), which is typically mild to moderate. Other reported side effects include polyphagia (increased appetite), lethargy, and emesis.
SSRIs can cause a range of side effects, including gastrointestinal upset (vomiting, diarrhea, decreased appetite), lethargy, and in some cases, an initial increase in anxiety. A rare but serious potential side effect of SSRIs is serotonin syndrome, which can occur if high doses are used or if combined with other serotonergic drugs.
| Adverse Effect | This compound | Selective Serotonin Reuptake Inhibitors (SSRIs) |
| Common | Ataxia, Polyphagia, Lethargy, Emesis | GI Upset, Lethargy, Decreased Appetite |
| Less Common/Serious | - | Initial increase in anxiety, Serotonin Syndrome |
Conclusion: Distinct Anxiolytic Profiles for Different Clinical Needs
The choice between these agents will depend on the specific diagnosis, the desired speed of onset, and the chronicity of the anxiety disorder being treated. Further head-to-head comparative studies are warranted to provide a more definitive guide for clinicians and researchers in selecting the optimal anxiolytic therapy.
References
Safety Operating Guide
Navigating the Safe Disposal of Imepitoin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Imepitoin is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the minimization of environmental contamination and prevents potential harm to public health. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, a medication used for treating noise aversion and epilepsy in dogs.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing this area.[1][2][3] The EPA's Resource Conservation and Recovery Act (RCRA) provides the foundational guidelines for managing hazardous waste, which can include certain pharmaceuticals.[1][2] Furthermore, many states have their own, often more stringent, regulations for pharmaceutical waste disposal.
A significant development in this area is the EPA's final rule, often referred to as Subpart P, which sets forth specific requirements for the management of hazardous waste pharmaceuticals by healthcare facilities. A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down drains.
Step-by-Step Disposal Procedures for this compound
While specific disposal instructions for this compound in a research setting are not explicitly detailed in publicly available literature, the following procedures are based on general best practices for pharmaceutical waste management and information from this compound's product characteristics.
Step 1: Waste Identification and Segregation
The first crucial step is to determine if the this compound waste is classified as hazardous. While this compound itself is not explicitly listed as a hazardous waste, it is essential to consult your institution's Environmental Health and Safety (EHS) department and review the Safety Data Sheet (SDS) for the specific formulation being used. All waste containing this compound, including unused product, expired tablets, and contaminated lab materials (e.g., gloves, weighing paper, empty vials), should be segregated from general laboratory waste.
Step 2: Preferred Disposal Method: Drug Take-Back Programs
The most recommended and safest method for disposing of unused or expired medications is through drug take-back programs. The Summary of Product Characteristics for Pexion (the brand name for this compound) explicitly advises using take-back schemes for the disposal of any unused veterinary medicinal product. These programs ensure that pharmaceuticals are disposed of in a compliant and environmentally sound manner, typically through incineration at a licensed facility. Your institution's EHS office can provide information on available take-back programs or licensed waste management contractors.
Step 3: Alternative Disposal: In-Lab Neutralization (If Applicable and Permitted)
In the absence of a take-back program, some institutions may have protocols for the in-lab neutralization of certain chemical wastes. It is imperative to consult with your EHS department to determine if such a protocol exists and is appropriate for this compound. Under no circumstances should you attempt to neutralize this compound without a validated and approved procedure.
Step 4: Disposal in Household Trash (As a Last Resort and with Precautions)
For small quantities of non-hazardous pharmaceutical waste, and only when no other options are available, disposal in the household trash may be permissible, following strict guidelines to prevent accidental ingestion or environmental release. The FDA provides the following steps for this method:
-
Do not crush the tablets.
-
Mix the tablets with an unpalatable substance such as used coffee grounds, dirt, or cat litter.
-
Place the mixture in a sealed container, such as a plastic bag or an empty container with a lid.
-
Dispose of the sealed container in the laboratory's solid waste stream that is destined for a landfill.
-
Remove or obscure all personal or identifying information from the original container before recycling or discarding it.
Important Note: Flushing of this compound down the toilet or drain is not recommended . This practice can lead to the contamination of water supplies as wastewater treatment facilities are often not equipped to remove all pharmaceutical compounds.
Quantitative Data on Disposal Options
While specific quantitative data on this compound disposal is not available, the following table summarizes the qualitative considerations for each disposal option.
| Disposal Option | Environmental Impact | Safety and Security | Regulatory Compliance | Recommendation |
| Drug Take-Back Program | Low | High | High | Most Preferred |
| Licensed Waste Contractor | Low | High | High | Preferred |
| In-Lab Neutralization | Varies (Protocol Dependent) | Moderate (Requires Expertise) | High (If Approved) | Use only with validated and approved protocols |
| Landfill (via Trash) | Moderate | Low (Risk of Diversion) | Varies (Check Local Regulations) | Least Preferred (Use as a last resort) |
| Sewer/Drain Disposal | High | Low | Non-Compliant | Never Recommended |
Experimental Protocols
Detailed experimental protocols for the chemical neutralization of this compound are not publicly available. Any such procedure would need to be developed and validated by qualified chemists and approved by the relevant safety committees within your institution.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Imepitoin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling, storage, and disposal of Imepitoin, a compound used in veterinary medicine to treat noise aversion and epilepsy in dogs.
Properly managing this chemical is critical not only for personal safety but also for maintaining the integrity of your research. The following procedural, step-by-step guidance will help you mitigate risks and ensure compliance with safety standards.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powder form, adherence to appropriate personal protective equipment protocols is mandatory to prevent skin and eye contact, as well as inhalation.[1][2]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex | To prevent skin contact with the compound. |
| Body Protection | Laboratory coat | Standard | To protect skin and clothing from contamination.[3] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-compliant | To prevent eye contact with dust or splashes.[2] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A dust mask may be used if dust generation is unavoidable. | To minimize inhalation of the powder.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to maintain the stability of this compound and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area to minimize dust accumulation.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
The recommended storage temperature is between 2-8°C. Another source suggests room temperature (20°C-25°C), with excursions permitted between 15°C and 30°C.
-
Protect the compound from light.
-
Store away from incompatible materials and foodstuff containers.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Scenario | Procedural Steps |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and plenty of water. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. If the individual is not breathing, give artificial respiration. 4. Seek immediate medical attention. |
| Ingestion | 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Call a physician or Poison Control Center immediately. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Ensure adequate ventilation and remove all sources of ignition.
-
Evacuate personnel from the spill area.
-
Wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat.
-
Prevent further leakage or spillage if it is safe to do so.
-
Avoid dust formation.
-
Contain the spill and collect the material using non-sparking tools.
-
Place the collected material in a suitable, closed container for disposal.
-
Do not let the chemical enter drains.
Caption: Workflow for responding to an this compound spill.
Disposal:
-
Discharge into the environment must be avoided.
-
Dispose of unused this compound and its container in accordance with local, state, and federal regulations.
-
If a drug take-back program is not available, and the medication is not on the FDA's flush list, it may be disposed of in the household trash by following these steps:
-
Remove the drug from its original container.
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.
-
Place the mixture in a sealed container like a plastic bag.
-
Dispose of the container in the trash.
-
Scratch out all personal information on the empty packaging before recycling or discarding it.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
